molecular formula C16H14O5 B081273 Phenoxyacetic anhydride CAS No. 14316-61-1

Phenoxyacetic anhydride

Cat. No.: B081273
CAS No.: 14316-61-1
M. Wt: 286.28 g/mol
InChI Key: CCSBNBKMACZDGN-UHFFFAOYSA-N
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Description

Phenoxyacetic anhydride is a useful research compound. Its molecular formula is C16H14O5 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 259934. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenoxyacetyl) 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSBNBKMACZDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30312648
Record name Phenoxyacetic anhydride
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Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14316-61-1
Record name Acetic acid, 2-phenoxy-, 1,1′-anhydride
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Record name 14316-61-1
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Record name Phenoxyacetic anhydride
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Record name Phenoxyacetic Anhydride
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Foundational & Exploratory

Technical Guide to Phenoxyacetic Anhydride: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of phenoxyacetic anhydride. The information is intended for professionals in chemical research and drug development who utilize acylating agents and seek to understand the characteristics and applications of this versatile reagent.

Core Chemical and Physical Properties

This compound is a solid, moisture-sensitive compound that serves as a key intermediate in various synthetic applications. Its physical and chemical data are summarized below.

PropertyValueReference
IUPAC Name (2-phenoxyacetyl) 2-phenoxyacetate[1]
CAS Number 14316-61-1[1][2][3][4]
Molecular Formula C₁₆H₁₄O₅[1][4]
Molecular Weight 286.28 g/mol [1][2]
Appearance Off-white to greyish yellow solid; White solid[2][3]
Melting Point 70-74 °C[2]
Purity ≥ 98%[2]
Storage Conditions Store at room temperature under an inert atmosphere.
Key Sensitivities Moisture Sensitive[3]
Primary Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Synthesis of this compound

This compound is typically synthesized via the dehydration of its parent carboxylic acid, phenoxyacetic acid. This can be achieved using a strong dehydrating agent. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Dehydration

Objective: To synthesize this compound from phenoxyacetic acid using a suitable dehydrating agent (e.g., phosphorus pentoxide, P₂O₅).

Materials:

  • Phenoxyacetic acid (2.0 eq)

  • Phosphorus pentoxide (P₂O₅) (approx. 0.5 - 1.0 eq)

  • Anhydrous, inert solvent (e.g., Dichloromethane or Chloroform)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride or silica gel drying tube. Ensure all glassware is scrupulously dry.

  • Reagent Addition: Charge the flask with phenoxyacetic acid (2.0 eq) and the anhydrous solvent. Begin stirring to form a suspension.

  • Dehydration: Carefully add phosphorus pentoxide (P₂O₅) to the stirred suspension in portions. The reaction may be exothermic.

  • Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared Spectroscopy (observing the disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup (Quenching & Filtration): Once the reaction is complete, cool the mixture to room temperature. Carefully decant the solvent to separate it from the spent P₂O₅ (which will have formed a viscous residue). Alternatively, filter the mixture through a pad of celite to remove solid byproducts.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield the pure anhydride.

  • Characterization: Dry the purified product under vacuum and characterize by melting point and spectroscopy.

Chemical Reactivity and Applications

The primary utility of this compound is as a phenoxyacetylating agent . It readily reacts with nucleophiles, such as amines and alcohols, to introduce the phenoxyacetyl group. This reactivity is central to its application in the synthesis of pharmaceuticals and agrochemicals, where it can be used to form amide and ester linkages.[2] For instance, it is a key building block for certain anti-inflammatory and analgesic compounds.[2]

Experimental Protocol: Acylation of Aniline

Objective: To synthesize N-phenyl-2-phenoxyacetamide via the acylation of aniline with this compound, demonstrating its characteristic reactivity.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • A weak base (e.g., Pyridine or Triethylamine, optional, 1.1 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and the optional base (e.g., pyridine) in the chosen solvent.

  • Anhydride Addition: Add a solution of this compound (1.0 eq) in the same solvent to the aniline solution dropwise at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup (Washing): Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted aniline and base), saturated sodium bicarbonate solution (to remove the phenoxyacetic acid byproduct), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, N-phenyl-2-phenoxyacetamide, can be purified by recrystallization from a suitable solvent like ethanol/water.

Spectroscopic Analysis

While detailed experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features. PubChem confirms the existence of GC-MS and vapor-phase IR spectra.[1]

Spectroscopy TypeFeatureExpected Characteristics
Infrared (IR) Carbonyl (C=O) StretchTwo characteristic strong absorption bands for the symmetric and asymmetric stretching of the anhydride C=O groups, typically found in the regions of ~1820 cm⁻¹ and ~1760 cm⁻¹ .
C-O-C StretchA strong band for the anhydride C-O-C stretch, typically around 1000-1100 cm⁻¹ . Aromatic C-O stretch will also be present.
¹H NMR Methylene Protons (-O-CH₂-C=O)A singlet integrating to 4 protons (for both equivalent methylene groups). The chemical shift would be downfield due to the adjacent oxygen and carbonyl group, likely in the δ 4.5-5.0 ppm range.
Aromatic Protons (C₆H₅-)A series of multiplets integrating to 10 protons in the aromatic region (δ 6.9-7.5 ppm ).
¹³C NMR Carbonyl Carbon (-C=O)A signal in the highly deshielded region, typical for anhydride carbonyls, likely around δ 165-175 ppm .
Methylene Carbon (-O-CH₂-)A signal for the methylene carbon, likely around δ 65-75 ppm .
Aromatic Carbons (C₆H₅-)Multiple signals in the aromatic region, typically δ 115-160 ppm .
Mass Spec. Molecular Ion (M⁺)A peak corresponding to the molecular weight of the molecule, m/z = 286 .

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products PhenoxyaceticAcid Phenoxyacetic Acid (x2) Anhydride This compound PhenoxyaceticAcid->Anhydride Reflux in anhy. solvent DehydratingAgent Dehydrating Agent (e.g., P₂O₅) Water H₂O Anhydride->Water +

Diagram 1: Synthesis of this compound.

Reactivity_Pathway cluster_products Products Anhydride This compound AcylatedProduct Acylated Product (Amide) Anhydride->AcylatedProduct Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., R-NH₂) Byproduct Phenoxyacetic Acid (Byproduct) AcylatedProduct->Byproduct +

Diagram 2: General Reactivity as an Acylating Agent.

Experimental_Workflow A 1. Dissolve Amine in Solvent B 2. Add Phenoxyacetic Anhydride Solution A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Aqueous Workup (Wash with Acid, Base, Brine) C->D E 5. Dry Organic Layer (e.g., MgSO₄) D->E F 6. Filter & Concentrate (Rotary Evaporator) E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product G->H

Diagram 3: Experimental Workflow for Amide Synthesis.

References

An In-depth Technical Guide to Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phenoxyacetic anhydride, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on experimental protocols and workflows relevant to research and development.

Core Chemical Information

This compound (CAS Number: 14316-61-1) is the symmetrical anhydride of phenoxyacetic acid. It is a versatile acylating agent, utilized for the introduction of the phenoxyacetyl group into various molecules.[1] Its reactivity is centered on the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.

Structure:

  • IUPAC Name: (2-phenoxyacetyl) 2-phenoxyacetate

  • Molecular Formula: C₁₆H₁₄O₅[2]

  • Molecular Weight: 286.28 g/mol [2]

  • InChIKey: CCSBNBKMACZDGN-UHFFFAOYSA-N

The structure consists of two phenoxyacetyl units linked by an anhydride functional group.

Physicochemical and Spectroscopic Data

This compound is typically an off-white to yellowish solid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented below.

PropertyValue/DescriptionSource(s)
CAS Number 14316-61-1[1][2]
Molecular Formula C₁₆H₁₄O₅[2]
Molecular Weight 286.28 g/mol [2]
Appearance Off-white to greyish yellow solid[1]
Melting Point 70-74 °C[1]
Purity ≥ 98% (by titration)[1]
Storage Conditions Room Temperature, moisture sensitive
IR Spectroscopy C=O Stretch: Two characteristic strong bands for the symmetric and asymmetric stretching of the anhydride carbonyls, typically in the range of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. C-O-C Stretch: Strong bands in the 1300-1000 cm⁻¹ region for the ether and anhydride linkages.
¹H NMR Spectroscopy Aromatic Protons (Ar-H): Multiplets in the range of δ 6.8-7.4 ppm. Methylene Protons (-O-CH₂-): A singlet around δ 4.7-5.0 ppm. The symmetrical nature of the molecule results in chemically equivalent protons on both phenoxyacetyl moieties.[3][4]
¹³C NMR Spectroscopy Carbonyl Carbon (C=O): Signal expected in the range of δ 160-170 ppm. Aromatic Carbons: Multiple signals between δ 114-158 ppm. Methylene Carbon (-O-CH₂-): Signal around δ 65-70 ppm.[4][5]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. A general and reliable method involves the dehydration of phenoxyacetic acid using a suitable dehydrating agent.

Protocol: Synthesis via Dehydration with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenoxyacetic acid (2 equivalents).

  • Reagent Addition: Add acetic anhydride (1.2 equivalents) to the flask. The acetic anhydride acts as both a reagent and a solvent in this context.

  • Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of acetic acid evolution.

  • Work-up: After cooling to room temperature, the excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure this compound.

Application in Acylation of Amines

This compound is an effective reagent for the N-acylation of primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of pharmaceuticals and other fine chemicals.

Protocol: General N-Acylation of an Aromatic Amine

  • Amine Solubilization: Dissolve the amine (e.g., aniline, 1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a flask at room temperature.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 mmol) or pyridine (1.2 mmol), to the solution to act as an acid scavenger for the phenoxyacetic acid byproduct.

  • Anhydride Addition: Slowly add a solution of this compound (1.1 mmol) in the same solvent to the stirred amine solution. The reaction is often exothermic, and cooling in an ice bath may be necessary for reactive amines.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction's completion by TLC.

  • Aqueous Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2][6][7]

Application in Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based solid-phase peptide synthesis, anhydrides are commonly used in a "capping" step. This step is crucial for terminating unreacted amino groups on the growing peptide chain that failed to couple with the subsequent amino acid. This prevents the formation of deletion sequences, which are difficult to separate from the desired peptide.

Protocol: Capping of Unreacted Amines on Resin

  • Resin Preparation: Following a coupling step in the SPPS workflow, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF).

  • Capping Solution Preparation: Prepare a capping solution. A common mixture is acetic anhydride and a base (like N,N-diisopropylethylamine (DIPEA) or pyridine) in DMF. For capping with the phenoxyacetyl group, a solution of this compound (0.5 M) and DIPEA (0.5 M) in DMF can be used.

  • Capping Reaction: Add the capping solution to the peptide-resin and agitate at room temperature for 15-30 minutes.

  • Washing: Drain the capping solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group of the previously coupled amino acid and the subsequent coupling cycle.[8][9][10]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Synthesis_of_Phenoxyacetic_Anhydride PA Phenoxyacetic Acid (2 eq.) Reaction Reflux (140°C, 2-4h) PA->Reaction Ac2O Acetic Anhydride (1.2 eq.) Ac2O->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Remove volatiles Recrystallization Recrystallization (EtOAc/Hexanes) Evaporation->Recrystallization Crude product Product Pure Phenoxyacetic Anhydride Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Amine_Acylation_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Amine Amine (1 eq.) in DCM ReactionVessel Stir at RT (1-3h) Amine->ReactionVessel Base Base (e.g., TEA, 1.2 eq.) Base->ReactionVessel Anhydride This compound (1.1 eq.) Anhydride->ReactionVessel Wash Aqueous Wash (HCl, NaHCO₃, Brine) ReactionVessel->Wash Crude Mixture Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purification (Chromatography or Recrystallization) Dry->Purify Product N-Acylated Product Purify->Product

Caption: Experimental workflow for the N-acylation of amines.

SPPS_Capping_Workflow Start Peptide-Resin after Failed Coupling Step Wash1 Wash with DMF Start->Wash1 Capping Add Capping Solution (this compound/DIPEA) Agitate for 15-30 min Wash1->Capping Unreacted N-termini present Wash2 Wash with DMF Capping->Wash2 Capped N-termini NextStep Proceed to Fmoc Deprotection for next cycle Wash2->NextStep

Caption: Capping step in solid-phase peptide synthesis.

References

A Technical Guide to Phenoxyacetic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phenoxyacetic anhydride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and material science. Its utility as a reagent stems from its reactive anhydride functional group, which allows for the facile introduction of the phenoxyacetyl moiety into various molecular scaffolds. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications relevant to researchers and professionals in drug development.

Core Molecular Data

This compound is the symmetrical anhydride of phenoxyacetic acid. Its fundamental properties are summarized below.

Chemical and Physical Properties

All quantitative data regarding this compound are presented in the table below for clarity and ease of comparison.

PropertyValueCitations
Molecular Formula C₁₆H₁₄O₅[1][2][3][4]
Molecular Weight 286.28 g/mol [1][2][5]
IUPAC Name (2-phenoxyacetyl) 2-phenoxyacetate[1]
CAS Number 14316-61-1[2][3][4][5]
Appearance Off-white to greyish yellow solid; White to almost white powder/crystal[3][5][6]
Melting Point 70-74 °C[5][6]
Purity ≥ 98.0%[3][5]
Storage Conditions Room Temperature, under inert atmosphere, moisture sensitive[5][7]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the dehydration of its parent, phenoxyacetic acid. The following protocols detail the synthesis of the precursor acid and its subsequent conversion to the anhydride.

Protocol 1: Synthesis of Phenoxyacetic Acid

This protocol is adapted from established methods involving the reaction of phenol with chloroacetic acid under basic conditions.[8][9]

Materials:

  • Phenol (45 mmol)

  • Sodium hydroxide (NaOH) (100 mmol total)

  • Monochloroacetic acid (55 mmol)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2.0 M

Procedure:

  • Preparation of Sodium Chloroacetate: In a flask placed in an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution to form sodium chloroacetate.[8]

  • Preparation of Sodium Phenoxide: In a separate reaction vessel, dissolve 45 mmol of NaOH in a mixture of 15 mL deionized water and 5 mL ethanol with stirring at room temperature. Slowly add 45 mmol of phenol to this solution. Continue stirring for 20 minutes to ensure the complete formation of sodium phenoxide.[8]

  • Reaction: Add the previously prepared sodium chloroacetate solution to the sodium phenoxide solution. Heat the mixture to reflux at approximately 102°C and maintain for 5 hours.[8]

  • Isolation and Purification: Cool the reaction mixture to room temperature. Acidify the solution to a pH of 1-2 with 2.0 M HCl, which will cause a white solid (phenoxyacetic acid) to precipitate.[8]

  • Filter the precipitate and wash it three times with dilute hydrochloric acid. Dry the crude product at 60°C.

  • For further purification, the crude product can be recrystallized from hot deionized water by dissolving it, adjusting the pH to 8.0 with a saturated potassium carbonate solution, filtering, and then re-acidifying the filtrate to pH 1-2 to precipitate the purified phenoxyacetic acid.[8]

Protocol 2: Conversion to this compound

The conversion of a carboxylic acid to its symmetric anhydride is a standard procedure, often involving a dehydrating agent like dicyclohexylcarbodiimide (DCC) or by heating with another anhydride such as acetic anhydride.

Conceptual Procedure (DCC Coupling):

  • Dissolve two equivalents of purified phenoxyacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath.

  • Add one equivalent of a dehydrating agent, such as DCC, portion-wise while stirring.

  • Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to obtain the purified anhydride.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of a wide range of biologically active molecules.[5] Its primary role is to acylate nucleophiles (such as amines and alcohols), thereby incorporating the phenoxyacetyl group.

Key Application Areas:

  • Pharmaceutical Synthesis: It is an important intermediate in the production of anti-inflammatory and analgesic compounds.[5] The phenoxyacetic acid moiety is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Agrochemicals: The compound is used to formulate effective and stable herbicides and pesticides.[5]

  • Biotechnology and Drug Delivery: It plays a role in modifying biomolecules to create bioconjugates for advanced drug delivery systems, which can enhance the therapeutic efficacy of drugs.[5]

  • Polymer Chemistry: The reagent is used in polymer synthesis to develop materials with specific properties like chemical resistance and flexibility.[5]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, starting from basic reagents.

G cluster_0 Step 1: Phenoxyacetic Acid Synthesis cluster_1 Step 2: Anhydride Formation phenol Phenol phenoxide Sodium Phenoxide Solution phenol->phenoxide naoh1 NaOH naoh1->phenoxide chloroacetic_acid Chloroacetic Acid chloroacetate Sodium Chloroacetate Solution chloroacetic_acid->chloroacetate naoh2 NaOH naoh2->chloroacetate reflux Reflux Reaction (102°C, 5h) phenoxide->reflux chloroacetate->reflux acidification Acidification (HCl) & Precipitation reflux->acidification phenoxyacetic_acid Phenoxyacetic Acid (Crude) acidification->phenoxyacetic_acid purification Recrystallization phenoxyacetic_acid->purification pure_acid Purified Phenoxyacetic Acid purification->pure_acid anhydride_reaction Dehydration Reaction pure_acid->anhydride_reaction dehydrating_agent Dehydrating Agent (e.g., DCC) dehydrating_agent->anhydride_reaction final_product This compound anhydride_reaction->final_product

Caption: Logical workflow for the two-step synthesis of this compound.

Role in Drug Development

This diagram illustrates the conceptual role of this compound as a synthetic intermediate in the development of therapeutic agents.

G cluster_0 Synthetic Applications cluster_1 Therapeutic Outcomes start Phenoxyacetic Anhydride acylation Acylation Reaction (Introduces Phenoxyacetyl Moiety) start->acylation derivative Phenoxyacetic Acid Derivative acylation->derivative scaffold Target Scaffold (e.g., Amine, Alcohol) scaffold->acylation bio_activity Biological Screening (e.g., Anti-inflammatory Assay) derivative->bio_activity drug_candidate Lead Compound / Drug Candidate bio_activity->drug_candidate

Caption: Role of this compound as a building block in drug discovery.

References

Phenoxyacetic Anhydride: A Technical Guide to its Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic anhydride is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in research and development. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a solid at room temperature and is sensitive to moisture.[2] Key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol [3]
Melting Point 70-74 °C[3]
Appearance Off-white to greyish yellow solid[3]
Purity ≥ 98% (Assay by titration)[3]
CAS Number 14316-61-1[3]

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4][5] Impurities tend to lower and broaden the melting point range.[4] The reported melting point of this compound is 70-74 °C.[3]

Experimental Protocol: Capillary Method

A common and reliable method for determining the melting point of an organic solid is the capillary method using a melting point apparatus.[4][5]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4][5]

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is finely powdered. If necessary, use a mortar and pestle to grind the crystals.

  • Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the compound should enter the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom. The sample height should be 1-2 mm.[6]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is positioned correctly next to the capillary tube.[5]

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.[4] For a known substance like this compound, heat rapidly to about 60°C, then slow the heating rate to 1-2°C per minute as you approach the expected melting point.[5]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting). This provides the melting point range.[4][7]

  • Cooling and Repetition: Allow the apparatus to cool. A fresh sample in a new capillary tube must be used for any repeat measurements.[6]

MeltingPointWorkflow A Grind this compound to a Fine Powder B Pack Powder into Capillary Tube (1-2 mm) A->B C Place Capillary in Melting Point Apparatus B->C D Heat Rapidly to ~60°C C->D E Reduce Heating Rate to 1-2°C per Minute D->E F Observe Sample E->F G Record T1: First Liquid Appears F->G H Record T2: All Solid Disappears G->H I Calculate Melting Point Range (T1 - T2) H->I

Workflow for Melting Point Determination

Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which states that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[8] As an acid anhydride, this compound is reactive towards protic solvents like water.

Reactivity with Water

Acid anhydrides react with water to form their corresponding carboxylic acids.[5][7] In the case of this compound, it will slowly hydrolyze to form two molecules of phenoxyacetic acid. This reactivity means that this compound is not truly soluble in water but rather reacts with it.

Hydrolysis cluster_reactants Reactants cluster_products Products A This compound C Phenoxyacetic Acid (2 molecules) A->C Hydrolysis B Water (H₂O) B->C

Hydrolysis of this compound
Solubility in Organic Solvents

SolventPredicted SolubilityRationale
Tetrahydrofuran (THF) SolubleA common aprotic solvent for reactions with anhydrides.
Acetone SolubleA polar aprotic solvent capable of dissolving many organic compounds.
Dichloromethane (DCM) SolubleA common non-polar solvent for organic synthesis.
Diethyl Ether SolubleA relatively non-polar solvent in which the related acid is highly soluble.
Ethanol Soluble, but may react slowlyA polar protic solvent. Anhydrides can react with alcohols to form esters, especially with heating or a catalyst.
Hexane Sparingly Soluble to InsolubleA non-polar aliphatic solvent; the polarity of the anhydride may limit solubility.
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a method for systematically determining the solubility of this compound in various solvents.[1][8]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

  • Small test tubes

  • Spatula

  • Graduated cylinder or pipette

Procedure:

  • Sample Preparation: Place approximately 25 mg of this compound into a small, dry test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.[1]

  • Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.[8]

  • Observation: Observe the mixture.

    • Soluble: The solid dissolves completely.

    • Partially Soluble: Some of the solid dissolves, but not all.

    • Insoluble: The solid does not appear to dissolve.

  • Recording: Record the results for each solvent tested. For protic solvents like water and alcohols, also note any signs of a chemical reaction (e.g., heat generation, gas evolution).

  • Safety: Perform these tests in a well-ventilated fume hood, as many organic solvents are volatile and flammable.

SolubilityWorkflow rect_node rect_node start Add 25 mg of Phenoxyacetic Anhydride to Test Tube add_solvent Add 0.75 mL of Solvent start->add_solvent shake Shake Vigorously for 10-20s add_solvent->shake observe Does the Solid Dissolve? shake->observe soluble Soluble observe->soluble Yes insoluble Insoluble observe->insoluble No partially Partially Soluble observe->partially Partially

Workflow for Qualitative Solubility Testing

Synthesis Context

This compound is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. A common laboratory method for preparing anhydrides from carboxylic acids involves dehydration, which can be achieved by heating with a strong dehydrating agent or by reacting the carboxylic acid with a more reactive acid derivative like an acyl chloride.

Synthesis cluster_reactants Reactants cluster_products Products A Phenoxyacetic Acid (2 molecules) B This compound A->B Dehydration C Water (H₂O) B->C +

Synthesis of this compound

References

Phenoxyacetic Anhydride: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for phenoxyacetic anhydride, a reactive chemical intermediate utilized in the synthesis of pharmaceuticals and other fine chemicals. Due to its reactivity, a thorough understanding of its potential hazards is crucial for safe handling and use in a laboratory setting. This document summarizes available safety data, outlines general experimental protocols for hazard assessment, and discusses the potential mechanism of toxicity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
CAS Number 14316-61-1[1][2]
Molecular Formula C₁₆H₁₄O₅[2][3]
Molecular Weight 286.28 g/mol [2]
Appearance Off-white to greyish-yellow solid
Melting Point 70-74 °C
Boiling Point 135°C at 10 mmHg[1]
Flash Point 99 °C[1]
Density 1.234 g/cm³[1]
Purity ≥ 98%[4]
Solubility No data available[1]
Vapor Pressure 1.59E-07 mmHg at 25°C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and associated hazard statements, summarized in Table 2.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning[1][4]

Hazard Pictogram: [4]

  • GHS07 (Exclamation Mark)

Toxicological Information

Detailed toxicological data for this compound is limited. Much of the available quantitative data pertains to its hydrolysis product, phenoxyacetic acid. Given that anhydrides can hydrolyze, the toxicology of the corresponding carboxylic acid is highly relevant.

Acute Toxicity

No specific acute toxicity data (e.g., LD50, LC50) is available for this compound.[1] The available data for the related compound, phenoxyacetic acid, is presented in Table 3.

TestSpeciesRouteValueReference
LD50RatOral1500 mg/kg[4]
LD50RabbitDermal> 5000 mg/kg[4]
Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[2][5] Studies on the related compound, phenoxyacetic acid, have shown mild skin irritation in rabbits. The irritant properties of related compounds like phenoxyethanol have been attributed to their potential cytotoxicity to keratinocytes.[6]

Respiratory Irritation and Sensitization

The classification of this compound as a respiratory irritant suggests that inhalation of its dust or vapors should be avoided.[2][5] Organic acid anhydrides as a class are known to be potent respiratory sensitizers, which can lead to occupational asthma.[3][7][8] This sensitization is thought to occur through the formation of protein conjugates that trigger an immune response.[8]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to evaluate the carcinogenic, mutagenic, or reproductive toxicity of this compound.[1]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for hazard classification.

General Protocol for In Vivo Skin Irritation Testing (Based on OECD TG 404)

This test determines the potential of a substance to cause skin irritation. A small amount of the test substance is applied to the shaved skin of a rabbit for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

G cluster_0 Pre-Test Preparation cluster_1 Test Procedure cluster_2 Observation and Scoring cluster_3 Data Analysis A Animal Selection and Acclimatization B Shaving of Application Site A->B C Application of Test Substance B->C D Exposure Period (e.g., 4 hours) C->D E Removal of Test Substance D->E F Observation at 1, 24, 48, and 72 hours E->F G Scoring of Erythema and Edema F->G H Calculation of Mean Scores G->H I Hazard Classification H->I

General workflow for in vivo skin irritation testing.
General Protocol for In Vitro Eye Irritation Testing (Based on OECD TG 492)

Reconstructed human cornea-like epithelium (RhCE) models are used to assess eye irritation potential as an alternative to animal testing. The test substance is applied to the tissue model, and cell viability is measured to determine the level of irritation.

Mechanism of Toxicity: A Focus on Sensitization

For organic acid anhydrides, a key toxicological concern is their potential to act as sensitizers. This is believed to occur through a hapten-mediated immune response.

G cluster_0 Exposure and Hapten Formation cluster_1 Sensitization Phase cluster_2 Elicitation Phase (Re-exposure) A This compound Enters Body B Anhydride Reacts with Self-Proteins (e.g., on Dendritic Cells) A->B C Formation of Hapten-Protein Conjugate (Neo-antigen) B->C D Antigen Presenting Cells (APCs) Process and Present the Neo-antigen C->D Uptake by APCs E Activation of T-helper Cells D->E F B-cell Proliferation and Differentiation into Plasma Cells E->F G Production of IgE Antibodies Specific to the Hapten F->G H Re-exposure to this compound I Hapten-Protein Conjugates Form Again H->I J Cross-linking of IgE on Mast Cells I->J K Release of Inflammatory Mediators (e.g., Histamine) J->K L Allergic Symptoms (e.g., Asthma, Rhinitis) K->L

Proposed mechanism for organic acid anhydride sensitization.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or dust is generated.[1]

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid generating dust.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Avoid contact with strong oxidizing agents and strong bases.[4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Conclusion

This compound is a reactive chemical that poses hazards of skin, eye, and respiratory irritation. While specific quantitative toxicological data for the anhydride is scarce, the data for its hydrolysis product, phenoxyacetic acid, and the general properties of organic acid anhydrides suggest that caution should be exercised during its handling. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated area, is essential to minimize the risk of exposure and adverse health effects. Further research is needed to fully characterize the toxicological profile of this compound.

References

Phenoxyacetic Anhydride: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic anhydride is a reactive chemical intermediate utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Its utility stems from its ability to act as an efficient phenoxyacetylating agent, introducing the phenoxyacetyl moiety onto nucleophilic substrates. This guide provides a comprehensive overview of the reactivity and stability of this compound, drawing on available data for the compound and its structural analogs. It includes detailed experimental protocols for its synthesis and key reactions, quantitative data where available, and visual diagrams to illustrate reaction mechanisms and workflows.

Introduction

This compound, with the chemical formula (C₆H₅OCH₂CO)₂O, is the symmetrical anhydride of phenoxyacetic acid. As a member of the carboxylic anhydride family, its chemistry is characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is central to its application as a reagent for the acylation of alcohols, amines, phenols, and other nucleophiles. Understanding the nuances of its reactivity and stability is crucial for its effective and safe use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Appearance White to off-white solid
Melting Point 73-74 °C
Solubility Soluble in many organic solvents such as THF, DCM. Reacts with water.[1]
Moisture Sensitivity Moisture sensitive; hydrolyzes to phenoxyacetic acid.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. A common and effective method involves the use of a dehydrating coupling agent, such as dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

This protocol describes the laboratory-scale synthesis of this compound from phenoxyacetic acid using DCC.

Materials:

  • Phenoxyacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenoxyacetic acid (2 equivalents) in anhydrous dichloromethane.

  • Addition of DCC: Cool the solution in an ice bath and slowly add a solution of DCC (1 equivalent) in anhydrous dichloromethane dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with a small amount of cold, anhydrous solvent.

    • Dry the filtrate over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system if necessary.

Diagram 1: Synthesis of this compound using DCC

G Workflow for the synthesis of this compound using DCC. cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation Dissolve Phenoxyacetic Acid Dissolve Phenoxyacetic Acid Add DCC Solution Add DCC Solution Dissolve Phenoxyacetic Acid->Add DCC Solution Anhydrous DCM, 0°C Stir at RT Stir at RT Add DCC Solution->Stir at RT 12-24h Filter DCU Filter DCU Stir at RT->Filter DCU Dry Filtrate Dry Filtrate Filter DCU->Dry Filtrate Anhydrous Na₂SO₄ Filter Drying Agent Filter Drying Agent Dry Filtrate->Filter Drying Agent Isolate Product Rotary Evaporation Filter Drying Agent->Isolate Product

Caption: Workflow for the synthesis of this compound using DCC.

Reactivity of this compound

This compound is a versatile acylating agent that reacts with a wide range of nucleophiles. The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Anhydride > Ester > Amide.[2]

Hydrolysis

Table 2: Kinetic Data for the Hydrolysis of Acetic Anhydride

Temperature (°C)Rate Constant (k, min⁻¹)Reference
150.0631[4]
200.0924[4]
250.169[4]
350.2752[4]

Data presented is for acetic anhydride as a proxy.

Diagram 2: General Mechanism of Anhydride Hydrolysis

G Mechanism of the hydrolysis of a carboxylic anhydride. Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Product 2 x Phenoxyacetic Acid Intermediate->Product Collapse of Intermediate & Proton Transfer

Caption: Mechanism of the hydrolysis of a carboxylic anhydride.

Alcoholysis and Phenolysis

This compound reacts with alcohols and phenols to form the corresponding phenoxyacetate esters and one equivalent of phenoxyacetic acid. These reactions are typically slower than those with acyl chlorides and may require gentle heating or a catalyst to proceed at a reasonable rate.[3]

Aminolysis

The reaction of this compound with primary or secondary amines yields N-substituted phenoxyacetamides and a carboxylate salt of the amine. This is a common method for the formation of amide bonds.

Experimental Protocol: Acylation of Aniline

This protocol provides a general procedure for the acylation of an amine (aniline) with an anhydride, which can be adapted for this compound.

Materials:

  • Aniline

  • This compound

  • A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A weak base (e.g., Pyridine or Triethylamine, optional, to neutralize the carboxylic acid byproduct)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve aniline (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Anhydride: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the aniline solution with stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC). If the reaction is slow, gentle heating may be applied. If a base is used, it can be added to the initial amine solution.

  • Work-up:

    • Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted amine and any added base.

    • Wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove the phenoxyacetic acid byproduct.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 3: General Workflow for Amine Acylation

G General workflow for the acylation of an amine with an anhydride. cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation & Purification Dissolve Amine Dissolve Amine Add Anhydride Add Anhydride Dissolve Amine->Add Anhydride Solvent, RT Stir Stir Add Anhydride->Stir Acid Wash Acid Wash Stir->Acid Wash Base Wash Base Wash Acid Wash->Base Wash Brine Wash Brine Wash Base Wash->Brine Wash Dry Organic Layer Dry Organic Layer Brine Wash->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify Purify Concentrate->Purify

Caption: General workflow for the acylation of an amine with an anhydride.

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling.

Thermal Stability
Stability in Solution

As previously mentioned, this compound is susceptible to hydrolysis and will degrade in the presence of water. It is generally stable in anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile at room temperature for reasonable periods.[1] However, for long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere. The stability in solution can be monitored by techniques such as ¹H NMR spectroscopy by observing the appearance of signals corresponding to the hydrolysis product, phenoxyacetic acid.[7][8]

Stability under Acidic and Basic Conditions
  • Acidic Conditions: The hydrolysis of anhydrides can be catalyzed by acids. Therefore, this compound is expected to be less stable in acidic aqueous solutions.

  • Basic Conditions: In the presence of a base, the hydrolysis of this compound is significantly accelerated due to the increased concentration of the hydroxide nucleophile.

Conclusion

This compound is a valuable reagent for phenoxyacetylation reactions. Its reactivity is characteristic of a carboxylic anhydride, readily undergoing nucleophilic attack by water, alcohols, phenols, and amines. While specific quantitative data on its reactivity and stability are limited, analogies to other anhydrides, particularly acetic anhydride, provide useful guidance. Proper handling and storage under anhydrous conditions are essential to prevent hydrolysis. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this versatile compound in various research and development applications. Further studies to quantify the kinetics of its reactions and its thermal decomposition would be beneficial for optimizing its use and ensuring process safety.

References

An In-depth Technical Guide to the Applications of Phenoxyacetic Anhydride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic anhydride is a versatile and reactive reagent in organic synthesis, primarily utilized as a potent acylating agent for the introduction of the phenoxyacetyl group. This functionality is a key structural motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core applications of this compound in the synthesis of esters and amides, its role in peptide synthesis, and its utility in the preparation of more complex molecular architectures. Detailed experimental protocols, quantitative data, and mechanistic representations are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, with the chemical formula (C₆H₅OCH₂CO)₂O, is a symmetrical anhydride derived from phenoxyacetic acid. Its utility in organic synthesis stems from the reactivity of the anhydride linkage, which allows for the efficient transfer of the phenoxyacetyl group to various nucleophiles. The phenoxyacetyl moiety is of significant interest in medicinal chemistry and materials science. For instance, it forms the side chain of Penicillin V, imparting acid stability to the antibiotic. This guide will delve into the primary applications of this compound as a key building block in modern organic synthesis.

Core Applications in Organic Synthesis

This compound is a versatile reagent with applications in several key areas of organic synthesis.[1] It serves as an important intermediate in the production of a variety of pharmaceuticals, particularly anti-inflammatory and analgesic compounds.[1] Furthermore, it is utilized in the formulation of herbicides and pesticides, where it enhances their effectiveness and stability.[1] In the realm of material science, it acts as a reagent in polymer chemistry.[1]

Synthesis of Phenoxyacetamides

The reaction of this compound with primary and secondary amines provides a direct and efficient route to N-substituted phenoxyacetamides. This transformation is a cornerstone of amide bond formation and is widely employed in the synthesis of compounds with potential biological activity.

The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the amide and a molecule of phenoxyacetic acid as a byproduct.

Reaction Scheme:

PhenoxyaceticAnhydride This compound Phenoxyacetamide N-Substituted Phenoxyacetamide PhenoxyaceticAnhydride->Phenoxyacetamide Acylation PhenoxyaceticAcid Phenoxyacetic Acid PhenoxyaceticAnhydride->PhenoxyaceticAcid Acylation plus2 + PhenoxyaceticAnhydride->plus2 Acylation Amine R-NH₂ (Amine) Amine->Phenoxyacetamide Acylation Amine->PhenoxyaceticAcid Acylation Amine->plus2 Acylation plus + plus->Phenoxyacetamide Acylation plus->PhenoxyaceticAcid Acylation plus->plus2 Acylation

Figure 1: General reaction for the synthesis of N-substituted phenoxyacetamides.

Experimental Protocol: General Procedure for the N-Acylation of Amines

A general procedure for the acylation of amines involves dissolving the amine in a suitable solvent and then adding the anhydride. For instance, to a solution of aniline (10 mmol) in chloroform (20 ml), the respective acid anhydride (10 mmol) in chloroform is added at room temperature over 10 minutes. After the reaction is complete (monitored by TLC, typically around 30 minutes), the solvent is evaporated. The residue is then triturated with n-hexane to separate the hexane-insoluble anilide from the hexane-soluble carboxylic acid byproduct. The crude anilide can then be purified by crystallization from a suitable solvent, with yields often in the range of 95-98%.

Table 1: Synthesis of N-Aryl Phenoxyacetamides

Amine SubstrateReaction ConditionsProductYield (%)Reference
AnilineChloroform, RT, 30 minN-Phenylphenoxyacetamide95-98 (general yield for anilides)
Substituted AnilinesChloroform, RT, 30 minN-(Substituted phenyl)phenoxyacetamide95-98 (general yield for anilides)

Note: The yields are generalized from a procedure using various benzoic anhydrides with aniline, and specific yields for this compound may vary.

Synthesis of Phenoxyacetic Esters

This compound is also an effective reagent for the esterification of alcohols and phenols. This reaction, analogous to the synthesis of amides, proceeds via nucleophilic acyl substitution at one of the carbonyl centers of the anhydride. The use of a base, such as pyridine or triethylamine, is common to catalyze the reaction and to neutralize the phenoxyacetic acid byproduct.

Reaction Workflow:

Start Start: Mix Alcohol/Phenol and this compound AddBase Add Base (e.g., Pyridine) Start->AddBase Reaction Stir at Room Temperature or with Gentle Heating AddBase->Reaction Workup Aqueous Workup to Remove Byproducts Reaction->Workup Purification Purification (e.g., Chromatography, Distillation) Workup->Purification Product Isolated Phenoxyacetyl Ester Purification->Product

Figure 2: Experimental workflow for the synthesis of phenoxyacetyl esters.

Experimental Protocol: General Procedure for the Esterification of Alcohols

While a specific protocol for this compound was not found, a general method for the acetylation of alcohols under solvent- and catalyst-free conditions can be adapted. Benzyl alcohol, when treated with acetic anhydride at 60 °C, achieves complete conversion to benzyl acetate within 7 hours.[2] A similar approach with this compound, potentially with the addition of a catalytic amount of a solid acid or base, could be employed.

For the synthesis of phenoxyacetic acid esters from phenols, a procedure involving the activation of phenoxyacetic acid can be informative. In this method, p-methyl phenoxyacetic acid is activated with phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) in chloroform at room temperature before the addition of various phenols, affording the corresponding esters in good yields.[3]

Table 2: Synthesis of Phenoxyacetic Esters (Illustrative)

Alcohol/Phenol SubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl AlcoholAcetic Anhydride (solvent-free)None607100[2]
Various Phenolsp-Methyl Phenoxyacetic Acid / PNT, NMMChloroformRoom Temp.-Good[3]

Note: These examples use analogues or precursors of this compound and serve as a guide for developing specific protocols.

Application in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can lead to the formation of deletion sequences. To prevent this, a "capping" step is introduced to block the unreacted N-terminal amino groups. While acetic anhydride is commonly used for this purpose, this compound can also be employed to introduce a phenoxyacetyl cap. This capping renders the unreacted chains inert to further coupling steps, simplifying the purification of the final peptide.

Capping Workflow in SPPS:

Coupling Coupling Step Incomplete reaction leaves unreacted N-termini Capping Capping Step Add this compound and Base Coupling->Capping Washing Washing Remove excess reagents Capping->Washing NextCycle Proceed to next deprotection and coupling cycle Washing->NextCycle

Figure 3: Logical workflow of the capping step in solid-phase peptide synthesis.

Experimental Protocol: General Capping Procedure in SPPS

A standard capping procedure involves suspending the resin in a solution of the anhydride and a base in a suitable solvent.[4] For example, the resin is suspended in a DMF solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents).[4] The mixture is gently shaken at room temperature for 30 minutes.[4] Following the reaction, the resin is filtered and washed with DMF.[4] A Kaiser test can be performed to confirm the absence of free primary amines.[4] A similar protocol can be adopted using this compound.

Synthesis of Bioactive Molecules

The phenoxyacetyl group is a key component in several important pharmaceutical and agrochemical compounds.

Penicillin V

Phenoxymethylpenicillin, or Penicillin V, is a well-known oral antibiotic. Its synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with a phenoxyacetyl group. While phenoxyacetyl chloride is often used for this transformation, this compound can also serve as the acylating agent. The biosynthesis of Penicillin V involves the addition of phenoxyacetic acid as a precursor to the fermentation medium of Penicillium chrysogenum.[2][5]

Herbicides

Phenoxyacetic acid and its derivatives are the basis for a class of widely used herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid). While these are typically synthesized from the corresponding phenols and chloroacetic acid, this compound can be a precursor or an intermediate in the synthesis of more complex herbicidal formulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary role as a phenoxyacetylating agent enables the straightforward synthesis of a wide range of amides and esters, many of which possess significant biological activity. Its application extends to the crucial capping step in solid-phase peptide synthesis, ensuring the purity of the target peptides. The presence of the phenoxyacetyl moiety in important pharmaceuticals and agrochemicals underscores the continued relevance of this compound in both academic research and industrial applications. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important chemical intermediate.

References

Phenoxyacetic Anhydride: A Technical Guide for Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic anhydride (CAS No. 14316-61-1) is a highly versatile and reactive chemical intermediate with significant applications in pharmaceutical and chemical synthesis.[1][2] Its primary role is as an efficient acylating agent, facilitating the introduction of the phenoxyacetyl group into various molecules. This guide provides an in-depth overview of its chemical properties, synthesis, reaction mechanisms, and key applications, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and process diagrams are presented to support researchers in its practical application.

Chemical and Physical Properties

This compound is typically an off-white to yellowish solid at room temperature.[2][3] It is sensitive to moisture and should be stored in an inert atmosphere.[3][4] Key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 14316-61-1[1][2][5]
Molecular Formula C₁₆H₁₄O₅[3][5]
Molecular Weight 286.28 g/mol [2][5]
IUPAC Name (2-phenoxyacetyl) 2-phenoxyacetate[5]
Synonyms 2-Phenoxyacetic anhydride, Acetic acid, phenoxy-, anhydride[4][5]
Appearance Off-white to greyish yellow solid[2]
Melting Point 70-74 °C[2][3]
Purity ≥ 98%[2][3][4]
Storage Conditions Room temperature, inert atmosphere, moisture sensitive[3][4]

Synthesis of this compound

This compound is synthesized from its corresponding carboxylic acid, phenoxyacetic acid. The general principle involves the dehydration of two molecules of the carboxylic acid. While specific industrial methods for the anhydride formation are proprietary, the synthesis of the crucial precursor, phenoxyacetic acid, is well-documented.

Synthesis of Phenoxyacetic Acid (Precursor)

Phenoxyacetic acid is prepared from sodium phenolate and sodium chloroacetate in an aqueous solution, a method first reported in 1880.[6] The reaction proceeds via a nucleophilic attack of the phenolate anion on the methylene carbon of chloroacetate.[6]

Reaction:

  • C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl

  • C₆H₅OCH₂COO⁻Na⁺ + HCl → C₆H₅OCH₂COOH + NaCl

A workflow for a lab-scale synthesis based on related patent literature is described below.[7][8]

G cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Workup & Purification phenol Phenol / Methyl Phenol mix1 Mix Phenol and NaOH to form Sodium Phenolate phenol->mix1 naoh Sodium Hydroxide naoh->mix1 mix2 Mix Chloroacetic Acid and NaOH to form Sodium Chloroacetate naoh->mix2 chloroacetic_acid Chloroacetic Acid chloroacetic_acid->mix2 react Combine and Heat in Solvent (e.g., Water) Nucleophilic Substitution mix1->react mix2->react acidify Cool and Acidify (e.g., with HCl) to pH 1 react->acidify extract Extract with Diethyl Ether acidify->extract wash Wash with Na2CO3 Solution extract->wash precipitate Acidify Aqueous Layer to Precipitate Product wash->precipitate dry Filter, Wash, and Dry precipitate->dry product Phenoxyacetic Acid dry->product

Caption: Workflow for the synthesis of phenoxyacetic acid.

Conversion to this compound

The conversion of a carboxylic acid to its anhydride is typically achieved through dehydration, often using a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by heating to drive off water.[9] Another common laboratory and industrial method involves reacting the carboxylic acid with a more reactive acid derivative, such as an acyl chloride.

General Reaction: 2 C₆H₅OCH₂COOH → (C₆H₅OCH₂CO)₂O + H₂O

Applications as a Chemical Intermediate

This compound's high reactivity makes it an excellent acylating agent.[10] It is used in the synthesis of pharmaceuticals, agrochemicals (herbicides and pesticides), polymers, and other specialty chemicals.[2]

Role in Drug Development

In the pharmaceutical industry, the anhydride is a key intermediate for producing APIs, particularly anti-inflammatory and analgesic compounds.[1][2] Its most notable application is in the synthesis of β-lactam antibiotics, such as Penicillin V (phenoxymethylpenicillin).[11][12]

G cluster_apps Applications Intermediate This compound (Acylating Agent) Pharma Pharmaceuticals Intermediate->Pharma Anti-inflammatory drugs β-Lactam Antibiotics (Penicillin V) Agro Agrochemicals Intermediate->Agro Herbicides Pesticides Polymer Polymer Chemistry Intermediate->Polymer Polymer Synthesis Bio Biotechnology Intermediate->Bio Biomolecule Modification Drug Delivery Systems

Caption: Applications of this compound as an intermediate.

Mechanism of Action: Nucleophilic Acyl Substitution

The utility of this compound stems from the principles of nucleophilic acyl substitution. The anhydride possesses two electrophilic carbonyl carbons. A nucleophile (such as an alcohol, amine, or thiol) attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels a phenoxyacetate anion, a relatively stable leaving group, resulting in the acylated product.[13]

G reactants This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reactants->intermediate 1. Nucleophilic Attack products Acylated Product + Phenoxyacetic Acid intermediate->products 2. Leaving Group Removal

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor and a general procedure for acylation reactions.

Detailed Protocol: Synthesis of p-Methylphenoxyacetic Acid

This protocol is adapted from a procedure for a substituted phenoxyacetic acid and illustrates the general method.[14]

  • Reactant Preparation: In a round-bottom flask, combine p-cresol (1.0 g) and NaOH (9 mol%).

  • Reaction: Add chloroacetic acid (2.5 mL) dropwise to the flask. Add a small amount of water to facilitate mixing.

  • Heating: Heat the mixture on a water bath for one hour.

  • Quenching: Cool the reaction mixture and add 10 mL of water.

  • Acidification & Extraction: Acidify the contents with dilute HCl until acidic to Congo red paper. Extract the product into diethyl ether.

  • Washing: Wash the ethereal extract with 10 mL of water.

  • Purification: Extract the aryloxyacetic acid from the ether layer by shaking with a 5% Na₂CO₃ solution (25 mL). Separate the aqueous layer and acidify it with dilute HCl to precipitate the final product.

  • Isolation: Recrystallize the obtained p-methylphenoxyacetic acid from ethanol to yield the pure product.

General Protocol: Acylation of an Aromatic Compound

This procedure is a general method for the catalytic acylation of an aromatic substrate using an acid anhydride.[15]

  • Setup: In a suitable reaction vessel, combine the aromatic compound (1 mmol), acetic anhydride (as a representative anhydride, 2 mmol), and a solid acid catalyst such as a heteropolyacid (0.1 g).

  • Reaction: Heat the mixture with stirring at 80°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Analysis: For quantitative analysis, an aliquot (approx. 0.1 mL) can be withdrawn and analyzed by Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled, and the solid catalyst is filtered off. The product can be purified from the filtrate using standard techniques like distillation or chromatography.

Spectroscopic and Safety Data

Spectroscopic Data Summary

Spectroscopic analysis is crucial for confirming the structure and purity of this compound and its derivatives.

Spectroscopy TypeKey FeaturesSource(s)
IR Spectroscopy Acid anhydrides show two characteristic C=O stretching absorptions, typically around 1820 cm⁻¹ and 1760 cm⁻¹.[16][17]
¹H NMR Spectroscopy Protons alpha to the carbonyl group in carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region.[17]
¹³C NMR Spectroscopy The carbonyl carbon of an anhydride typically appears in the downfield region of the spectrum.[18]
Mass Spectrometry GC-MS data is available, with a molecular ion peak expected at m/z = 286.[5]
Safety and Hazard Information

This compound is an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Hazard ClassGHS Hazard StatementSource(s)
Skin Corrosion/IrritationH315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritation[5]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its favorable reactivity profile makes it an indispensable tool for introducing the phenoxyacetyl moiety, enabling the efficient production of a wide range of valuable compounds.[2] For professionals in drug development and chemical research, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in creating novel and effective molecules. The consistent availability of high-purity this compound is critical for the integrity and success of research and manufacturing processes.[1]

References

Phenoxyacetic Anhydride: A Core Reagent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic anhydride is a versatile chemical intermediate with significant applications in the synthesis of a wide range of pharmaceuticals, most notably in the production of semi-synthetic penicillins and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structure and reactivity profile make it a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its properties, synthesis, and key applications in pharmaceutical development, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.[1][2][3][4]

PropertyValueCitations
Molecular Formula C₁₆H₁₄O₅[1][3]
Molecular Weight 286.28 g/mol [1][3]
CAS Number 14316-61-1[1][3]
Appearance Off-white to greyish yellow solid; White crystalline powder[1][2]
Melting Point 70-74 °C; 73 °C[1][2]
Purity ≥ 98% (Assay by titration)[1][2]
Solubility Soluble in organic solvents like dichloromethane and THF
Storage Conditions Store at room temperature in an inert atmosphere; Moisture sensitive[1][2][5]
IUPAC Name (2-phenoxyacetyl) 2-phenoxyacetate

Synthesis of this compound

The primary route for the synthesis of this compound involves the dehydration of phenoxyacetic acid. This can be achieved using various dehydrating agents. Below are two common laboratory-scale protocols.

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent used to form anhydrides from carboxylic acids.[6] The reaction proceeds through an O-acylisourea intermediate.

Materials:

  • Phenoxyacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenoxyacetic acid (2.0 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.0 equivalent) in anhydrous dichloromethane to the cooled solution of phenoxyacetic acid.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature, stirring for an additional 2-3 hours.

  • The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.

  • Once the reaction is complete (monitored by TLC), filter off the DCU precipitate.

  • Wash the filtrate with a small amount of cold, anhydrous dichloromethane.

  • Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent like a mixture of diethyl ether and petroleum ether.

Experimental Protocol: Synthesis using Acetic Anhydride

Acetic anhydride can also be used for the synthesis of other anhydrides through an equilibrium-driven process.

Materials:

  • Phenoxyacetic acid

  • Acetic anhydride

  • Vacuum distillation apparatus

  • Heating mantle

  • Round-bottom flask

Procedure:

  • Place phenoxyacetic acid in a round-bottom flask equipped for vacuum distillation.

  • Add an excess of acetic anhydride.

  • Heat the mixture gently under reduced pressure. This will distill off the acetic acid formed, driving the equilibrium towards the formation of this compound.

  • Continue the distillation until all the acetic acid and excess acetic anhydride have been removed.

  • The remaining residue is crude this compound.

  • Purify the product by vacuum distillation or recrystallization.

Application in Pharmaceutical Synthesis: The Case of Penicillin V

A primary application of this compound is in the semi-synthesis of penicillin V (phenoxymethylpenicillin). This involves the acylation of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillins. The phenoxyacetyl side chain confers acid stability to the penicillin molecule, allowing for oral administration.

Experimental Workflow for Penicillin V Synthesis

The overall process for the semi-synthesis of penicillins like Penicillin V can be visualized as a multi-step workflow, starting from the natural penicillin G.

G Experimental Workflow: Semi-Synthesis of Penicillin V cluster_0 Upstream Processing cluster_1 Core Nucleus Synthesis cluster_2 Acylating Agent Synthesis cluster_3 Final Product Synthesis Penicillin_G_Fermentation Penicillin G Production (Fermentation) Penicillin_G_Isolation Isolation and Purification of Penicillin G Penicillin_G_Fermentation->Penicillin_G_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis of Penicillin G (Penicillin G Acylase) Penicillin_G_Isolation->Enzymatic_Hydrolysis 6_APA_Isolation Isolation and Purification of 6-APA Enzymatic_Hydrolysis->6_APA_Isolation Acylation Acylation of 6-APA with This compound 6_APA_Isolation->Acylation Phenoxyacetic_Acid_Synthesis Phenoxyacetic Acid Synthesis Anhydride_Formation This compound Formation Phenoxyacetic_Acid_Synthesis->Anhydride_Formation Anhydride_Formation->Acylation Penicillin_V_Isolation Isolation and Purification of Penicillin V Acylation->Penicillin_V_Isolation Final_Product Crystallization of Penicillin V Salt Penicillin_V_Isolation->Final_Product

Caption: Workflow for the semi-synthesis of Penicillin V.

Experimental Protocol: Acylation of 6-APA with this compound

This protocol describes the coupling of 6-APA with this compound to form penicillin V.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetone)

  • Tertiary amine base (e.g., triethylamine)

  • Reaction vessel with stirring

  • Temperature control system (ice bath)

  • Extraction and purification equipment

Procedure:

  • Suspend 6-aminopenicillanic acid (1.0 equivalent) in anhydrous dichloromethane in a reaction vessel.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Add triethylamine (1.0-1.2 equivalents) to the suspension to solubilize the 6-APA as its triethylammonium salt.

  • In a separate flask, dissolve this compound (1.0-1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the this compound solution to the 6-APA solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, the reaction mixture is typically washed with an acidic aqueous solution to remove unreacted base and then with a saturated sodium bicarbonate solution to extract the penicillin V as its sodium salt.

  • The aqueous layer containing the sodium salt of penicillin V is then acidified, and the product is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic extracts are dried, and the solvent is evaporated to yield crude penicillin V, which can be further purified by crystallization.

Quantitative Data on Penicillin V Synthesis

The yield and efficiency of the acylation of 6-APA can be influenced by various factors. The following table summarizes some key parameters and their impact on the synthesis of β-lactam antibiotics.

ParameterConditionEffect on Yield/ConversionCitations
Acylating Agent This compound vs. Phenoxyacetyl chlorideAnhydrides are generally less reactive than acid chlorides, which can lead to more controlled reactions with fewer side products. However, acid chlorides may offer faster reaction times. The choice often depends on the desired balance between reactivity and selectivity.
Solvent Dichloromethane, Acetone, Butyl AcetateThe choice of solvent can affect the solubility of reactants and the stability of the β-lactam ring. Aprotic solvents are generally preferred to minimize hydrolysis of the anhydride and the product. The use of certain organic solvents can inhibit the enzymatic hydrolysis of penicillin G for 6-APA production.[7]
Temperature 0-5 °C vs. Room TemperatureLower temperatures are generally employed during the acylation to minimize the degradation of the sensitive β-lactam ring and to control the exothermic reaction.
pH 6.0-8.0The pH of the reaction medium is critical for the stability of 6-APA and the final penicillin product. Enzymatic synthesis of β-lactams is also highly pH-dependent.
Molar Ratio (Acylating Agent:6-APA) 1:1 to 1.5:1A slight excess of the acylating agent is often used to ensure complete conversion of the 6-APA. However, a large excess can lead to the formation of impurities and complicate purification.
Enzymatic Synthesis Penicillin G AcylaseEnzymatic synthesis of Penicillin V from 6-APA and an activated phenoxyacetic acid derivative can achieve high yields (up to 94.5%) under optimized conditions (e.g., pH 7.0, 30°C, excess 6-APA).

Biological Mechanisms of Action

Pharmaceuticals derived from this compound exert their therapeutic effects through specific interactions with biological pathways.

Penicillin V: Inhibition of Bacterial Cell Wall Synthesis

Penicillin V, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis in bacterial cell walls. This action is bactericidal.

G Mechanism of Action: Penicillin V Penicillin_V Penicillin V PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Penicillin_V->PBP Binds to and inactivates Cross_linking Peptidoglycan Cross-linking Penicillin_V->Cross_linking Inhibits PBP->Cross_linking Catalyzes Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Cross_linking->Cell_Wall_Synthesis Final step of Cell_Lysis Cell Wall Weakening & Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Inhibition of bacterial cell wall synthesis by Penicillin V.

The β-lactam ring of penicillin V mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[8] This allows it to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[9][10][11] This irreversible binding acylates the enzyme, rendering it inactive and preventing the cross-linking of peptidoglycan chains.[11] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[9][10]

Phenoxyacetic Acid Derivatives as NSAIDs: Inhibition of Cyclooxygenase (COX)

Many NSAIDs are derivatives of phenoxyacetic acid. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.

G Mechanism of Action: Phenoxyacetic Acid-derived NSAIDs Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 and COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) COX_Enzymes->Prostaglandins Catalyzes conversion to Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediate NSAID Phenoxyacetic Acid Derivative (NSAID) NSAID->COX_Enzymes Inhibits

Caption: Inhibition of prostaglandin synthesis by phenoxyacetic acid-derived NSAIDs.

Cellular damage or inflammatory stimuli trigger the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A₂. Arachidonic acid is then converted into prostaglandins by COX-1 and COX-2.[12][13][14] Phenoxyacetic acid-based NSAIDs act as competitive inhibitors of these COX enzymes, blocking the synthesis of prostaglandins and thereby reducing inflammation, pain, and fever.[12][15] Some derivatives exhibit selectivity for COX-2, the inducible isoform primarily involved in inflammation, which can reduce the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 enzyme.[12][15]

Conclusion

This compound remains a cornerstone reagent in the synthesis of important pharmaceuticals. Its role in the production of orally active penicillins and a variety of NSAIDs highlights its significance in medicinal chemistry. A thorough understanding of its properties, synthetic routes, and the biological mechanisms of its derivatives is crucial for the continued development of effective therapeutic agents. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic anhydride, a versatile reagent in organic synthesis, holds a significant place in the development of pharmaceuticals, agrochemicals, and polymers. While the definitive record of its first synthesis remains elusive in readily available literature, its history is intrinsically linked to the discovery of its parent compound, phenoxyacetic acid, and the pioneering work on carboxylic acid anhydrides in the 19th century. This technical guide provides a comprehensive overview of the historical context of its discovery, plausible early synthetic routes, modern experimental protocols, and key quantitative data.

Introduction: A Historical Perspective

The journey to this compound begins with the synthesis of phenoxyacetic acid . The preparation of phenoxyacetic acid from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880.[1] This discovery occurred during a period of intense investigation into the derivatives of phenol and acetic acid, driven by the burgeoning coal tar industry and the quest for new synthetic dyes, fragrances, and therapeutic agents.

The concept and synthesis of carboxylic acid anhydrides were pioneered by the French chemist Charles Frédéric Gerhardt in the 1850s.[1][2] Gerhardt's work, which involved reacting acid chlorides with the sodium salts of carboxylic acids, laid the fundamental groundwork for the synthesis of a vast array of acid anhydrides.[1][2] Given this historical context, it is highly probable that this compound was first synthesized shortly after the discovery of phenoxyacetic acid, utilizing the established methods of Gerhardt.

The Postulated First Synthesis

While a specific publication detailing the inaugural synthesis of this compound is not readily identifiable, a chemically logical and historically consistent method can be postulated. This method would have followed the general principles of anhydride synthesis established by Gerhardt. The two most probable routes for its initial preparation in the late 19th or early 20th century are:

  • Reaction of Phenoxyacetyl Chloride with a Phenoxyacetate Salt: This method involves the nucleophilic acyl substitution of a phenoxyacetate salt on phenoxyacetyl chloride.

  • Dehydration of Phenoxyacetic Acid: This route involves the removal of a water molecule from two molecules of phenoxyacetic acid, likely using a strong dehydrating agent.

These early methods, while foundational, would have been refined over time to improve yield, purity, and scalability.

Modern Synthetic Protocols and Methodologies

Contemporary methods for the synthesis of this compound are variations of the classical approaches, optimized for efficiency and safety. Below are detailed experimental protocols for common laboratory-scale preparations.

From Phenoxyacetic Acid using a Dehydrating Agent

A common and effective method for synthesizing this compound is the dehydration of phenoxyacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or by heating with a dehydrating agent like acetic anhydride.

Experimental Protocol:

  • Dissolution: Phenoxyacetic acid (2 equivalents) is dissolved in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran.

  • Addition of Dehydrating Agent: Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).

From Phenoxyacetyl Chloride and Sodium Phenoxyacetate

This classic method remains a viable route for the synthesis of this compound.

Experimental Protocol:

  • Preparation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce phenoxyacetyl chloride. The excess chlorinating agent is removed by distillation.

  • Preparation of Sodium Phenoxyacetate: Phenoxyacetic acid is neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in an appropriate solvent to form sodium phenoxyacetate. The salt is then dried thoroughly.

  • Reaction: The freshly prepared phenoxyacetyl chloride is added dropwise to a suspension of anhydrous sodium phenoxyacetate in an inert solvent (e.g., diethyl ether or benzene) with vigorous stirring.

  • Work-up: The reaction mixture is stirred for several hours at room temperature. The precipitated sodium chloride is removed by filtration.

  • Purification: The solvent is evaporated from the filtrate to yield the crude this compound, which can be purified by recrystallization.

Quantitative Data

The following table summarizes key quantitative data for phenoxyacetic acid and this compound.

PropertyPhenoxyacetic AcidThis compound
Molecular Formula C₈H₈O₃C₁₆H₁₄O₅
Molar Mass 152.15 g/mol [1]286.28 g/mol
Melting Point 98-100 °C70-74 °C
Appearance White crystalline solid[1]Off-white to pale yellow solid
Solubility Soluble in hot water, ethanol, and diethyl ether.Soluble in most organic solvents like THF and pyridine.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for phenoxyacetic acid and this compound.

Williamson_Ether_Synthesis Synthesis of Phenoxyacetic Acid cluster_reactants Reactants cluster_products Products sodium_phenolate Sodium Phenolate phenoxyacetic_acid_na Sodium Phenoxyacetate sodium_phenolate->phenoxyacetic_acid_na + Sodium Chloroacetate sodium_chloroacetate Sodium Chloroacetate phenoxyacetic_acid Phenoxyacetic Acid phenoxyacetic_acid_na->phenoxyacetic_acid + HCl nacl NaCl phenoxyacetic_acid_na->nacl - NaCl nacl2 NaCl phenoxyacetic_acid->nacl2 - NaCl hcl HCl

Caption: Williamson Ether Synthesis of Phenoxyacetic Acid.

Anhydride_Synthesis_from_Acid_Chloride Synthesis of this compound from Acid Chloride cluster_reactants Reactants cluster_products Products sodium_phenoxyacetate Sodium Phenoxyacetate phenoxyacetic_anhydride This compound sodium_phenoxyacetate->phenoxyacetic_anhydride + Phenoxyacetyl Chloride phenoxyacetyl_chloride Phenoxyacetyl Chloride nacl NaCl phenoxyacetic_anhydride->nacl - NaCl

Caption: Synthesis of this compound.

Anhydride_Synthesis_Dehydration Synthesis of this compound by Dehydration cluster_reactants Reactants cluster_products Products phenoxyacetic_acid1 Phenoxyacetic Acid phenoxyacetic_anhydride This compound phenoxyacetic_acid1->phenoxyacetic_anhydride phenoxyacetic_acid2 Phenoxyacetic Acid phenoxyacetic_acid2->phenoxyacetic_anhydride water H₂O phenoxyacetic_anhydride->water - H₂O dehydrating_agent Dehydrating Agent (e.g., DCC) dehydrating_agent->phenoxyacetic_anhydride

Caption: Dehydration Synthesis of this compound.

Conclusion

The history of this compound is a testament to the systematic advancement of organic chemistry. While its specific moment of discovery may be unrecorded, its existence is a logical consequence of the foundational synthetic methodologies developed in the 19th century. Today, it remains a crucial building block in various chemical industries, enabling the synthesis of a wide range of valuable compounds. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Core Chemical Reactions of Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical reactions of phenoxyacetic anhydride. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights into the reactivity of this versatile compound. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1]

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. Common methods involve the use of dehydrating agents to facilitate the removal of a water molecule from two equivalents of the acid.

Synthesis from Phenoxyacetic Acid using a Dehydrating Agent

A prevalent method for the synthesis of anhydrides from carboxylic acids is the use of coupling agents such as dicyclohexylcarbodiimide (DCC). This method is often favored for its mild reaction conditions and high yields.[2] Another approach involves heating the carboxylic acid with a more reactive anhydride, such as acetic anhydride or trifluoroacetic anhydride.[2][3]

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

This protocol is adapted from the synthesis of 3-phenylpropanoic anhydride.[2]

  • Dissolution: Dissolve phenoxyacetic acid (2.0 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of DCC: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred solution of phenoxyacetic acid at 0°C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The product can be further purified by vacuum distillation or recrystallization.

Experimental Protocol: Synthesis using Acetic Anhydride

This protocol is a general method for anhydride formation.[2]

  • Mixing: In a round-bottom flask equipped with a distillation apparatus, combine phenoxyacetic acid and an excess of acetic anhydride.

  • Reaction: Heat the mixture to reflux with stirring for 1-2 hours.

  • Removal of Byproducts: Monitor the reaction progress by observing the distillation of acetic acid.

  • Isolation: Once the reaction is complete, carefully remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

  • Purification: The remaining residue is the crude this compound, which can be purified by vacuum distillation.

Quantitative Data for Synthesis

MethodDehydrating AgentSolventReaction Time (approx.)Yield (%)
ADicyclohexylcarbodiimide (DCC)Dichloromethane (DCM)2-4 hours>90[2]
BAcetic AnhydrideNeat1-2 hoursVariable[2]

Reaction Workflow: DCC-mediated Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product PA Phenoxyacetic Acid Mix Mix and stir at 0°C to RT PA->Mix DCC DCC DCC->Mix DCM DCM (solvent) DCM->Mix Filter Filter to remove DCU Mix->Filter Evap Evaporate solvent Filter->Evap Purify Purify (distillation/recrystallization) Evap->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound using DCC.

Basic Chemical Reactions

This compound undergoes several fundamental reactions characteristic of acid anhydrides, including hydrolysis, alcoholysis (esterification), amidation, and Friedel-Crafts acylation.

Hydrolysis

This compound reacts with water to yield two equivalents of phenoxyacetic acid. This reaction is typically uncatalyzed and can occur upon exposure to moisture.[4] The kinetics of hydrolysis for similar anhydrides like acetic anhydride have been studied, often revealing pseudo-first-order kinetics in the presence of excess water.[5]

Reaction Mechanism: Hydrolysis

G PAA This compound Intermediate Tetrahedral Intermediate PAA->Intermediate Nucleophilic attack by H₂O Water H₂O Water->Intermediate PA1 Phenoxyacetic Acid (1) Intermediate->PA1 Collapse of intermediate PA2 Phenoxyacetic Acid (2) Intermediate->PA2 Proton transfer

Caption: Mechanism of this compound hydrolysis.

Experimental Protocol: Hydrolysis

  • Dissolution: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., acetone).

  • Reaction: Add a measured amount of water to the solution and stir at a controlled temperature.

  • Monitoring: The progress of the reaction can be monitored by techniques such as in-situ FTIR spectroscopy to track the disappearance of the anhydride carbonyl bands and the appearance of the carboxylic acid carbonyl band.[5]

  • Analysis: Alternatively, aliquots can be withdrawn at time intervals, and the amount of phenoxyacetic acid formed can be determined by titration with a standard base.[6]

Quantitative Data for Hydrolysis

ReactantProductConditionsRate Constant (k)
Acetic AnhydrideAcetic Acid25°C, excess H₂O0.169 min⁻¹[5]
Alcoholysis (Esterification)

This compound reacts with alcohols to form a phenoxyacetate ester and one equivalent of phenoxyacetic acid. The reaction is generally faster than the corresponding esterification with the carboxylic acid and does not typically require an acid catalyst, although gentle heating may be necessary.[4]

Reaction Mechanism: Esterification

G PAA This compound Intermediate Tetrahedral Intermediate PAA->Intermediate Nucleophilic attack by R-OH Alcohol R-OH Alcohol->Intermediate Ester Phenoxyacetate Ester Intermediate->Ester Collapse of intermediate PA Phenoxyacetic Acid Intermediate->PA Proton transfer

Caption: Mechanism of esterification with this compound.

Experimental Protocol: Esterification with Ethanol

  • Mixing: In a round-bottom flask, combine this compound (1.0 equivalent) and an excess of ethanol.

  • Reaction: Heat the mixture under reflux for 1-2 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove the phenoxyacetic acid byproduct, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl phenoxyacetate.

  • Characterization: The product can be further purified by distillation. The formation of ethyl phenoxyacetate can be confirmed by spectroscopic methods.[7]

Quantitative Data for Esterification

AlcoholProductConditionsYield (%)
EthanolEthyl PhenoxyacetateRefluxHigh (expected)
Amidation

The reaction of this compound with a primary or secondary amine yields a phenoxyacetamide and a salt of phenoxyacetic acid with the amine. This reaction is generally rapid and proceeds at room temperature.[8]

Reaction Mechanism: Amidation

G PAA This compound Intermediate Tetrahedral Intermediate PAA->Intermediate Nucleophilic attack by R-NH₂ Amine R-NH₂ Amine->Intermediate Amide N-Substituted Phenoxyacetamide Intermediate->Amide Collapse of intermediate Salt Amine Salt of Phenoxyacetic Acid Intermediate->Salt Proton transfer

Caption: Mechanism of amidation with this compound.

Experimental Protocol: Amidation with Aniline

This protocol is adapted from the reaction of aniline with various anhydrides.[8]

  • Dissolution: Dissolve aniline (1.0 equivalent) in chloroform in a round-bottom flask.

  • Addition: To the stirred solution, add a solution of this compound (1.0 equivalent) in chloroform dropwise at room temperature over 10 minutes.

  • Reaction: Stir the reaction mixture for approximately 30 minutes at room temperature. Monitor the reaction completion by thin-layer chromatography (TLC).

  • Isolation: Evaporate the chloroform under reduced pressure.

  • Purification: Triturate the residue with n-hexane. The desired anilide (N-phenylphenoxyacetamide) is insoluble in hexane and can be collected by filtration. The phenoxyacetic acid byproduct will be in the hexane-soluble fraction.

  • Characterization: The crude anilide can be recrystallized from a suitable solvent. Yields are typically high, often in the range of 95-98%.[8]

Quantitative Data for Amidation

AmineProductConditionsYield (%)
AnilineN-PhenylphenoxyacetamideChloroform, RT, 0.5 h95-98[8]
Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce a phenoxyacetyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[9]

Reaction Mechanism: Friedel-Crafts Acylation

G PAA This compound Acylium Phenoxyacylium Ion (Electrophile) PAA->Acylium Reaction with Lewis Acid LewisAcid AlCl₃ LewisAcid->Acylium Sigma Sigma Complex Acylium->Sigma Arene Aromatic Ring (e.g., Benzene) Arene->Sigma Electrophilic attack Product Aryl Phenoxyacetyl Ketone Sigma->Product Deprotonation

Caption: Mechanism of Friedel-Crafts acylation with this compound.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol is adapted from the acylation of benzene with ethanoyl chloride.[10]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, place anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and dry benzene (solvent and reactant).

  • Addition: Cool the mixture in an ice bath. Add a solution of this compound (1.0 equivalent) in dry benzene dropwise from the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux at approximately 60°C for 30 minutes.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with benzene.

  • Purification: Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Isolation: The resulting crude aryl phenoxyacetyl ketone can be purified by vacuum distillation or recrystallization.

Quantitative Data for Friedel-Crafts Acylation

While a specific yield for the reaction of this compound with benzene is not provided in the searched literature, Friedel-Crafts acylations with anhydrides are generally effective, and good yields can be expected. For example, the acylation of anisole with acetic anhydride can result in yields as high as 85.7%.[10]

Aromatic SubstrateProductConditionsYield (%)
AnisoleMethoxyacetophenoneAcetic Anhydride, AlCl₃85.7[10]

This guide has detailed the primary chemical reactions of this compound, providing experimental procedures, quantitative data where available, and mechanistic diagrams. The versatility of this reagent makes it a valuable tool in organic synthesis, particularly in the development of new pharmaceutical compounds.

References

An In-depth Technical Guide to Phenoxyacetic Anhydride Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenoxyacetic anhydride derivatives and their analogues, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of organic compounds with a core structure that is a key pharmacophore in a multitude of biologically active molecules, ranging from pharmaceuticals to herbicides.[1][2][3] The modification of the phenoxyacetic acid scaffold, often through its anhydride form, has led to the development of a wide array of analogues with a broad spectrum of therapeutic applications.[1][2][3] These compounds have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents.[2][3][4] This guide will delve into the synthesis, quantitative biological data, experimental protocols, and key signaling pathways associated with these promising compounds.

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives typically involves the reaction of a substituted phenol with an alpha-haloacetic acid or its ester, followed by further modifications. This compound serves as a versatile reagent in these synthetic schemes, facilitating the formation of esters and amides.[5]

A general method for the synthesis of phenoxyacetic acid involves the reaction of a phenol with chloroacetic acid in the presence of a base, such as sodium hydroxide.[6] The resulting phenoxyacetic acid can then be converted to its anhydride or other derivatives.

Another common synthetic route involves the reaction of substituted phenols with ethyl bromoacetate in the presence of a base like potassium carbonate, followed by hydrolysis of the ester to yield the corresponding phenoxyacetic acid.[7]

For the synthesis of more complex analogues, such as hydrazones, the corresponding phenoxyacetic acid derivatives can be reacted with various hydrazides.[7]

Quantitative Biological Activity

The biological activities of phenoxyacetic acid derivatives are diverse and potent. The following tables summarize the quantitative data for some of the most promising activities of these compounds.

Table 1: Anticancer Activity of Phenoxyacetic Acid Derivatives
CompoundCell LineIC50 (µM)Reference
2,4,5-trichlorophenoxy derivative IHepG21.43[4]
2,4,5-trichlorophenoxy derivative IIHepG26.52[4]
Pyridazine hydrazide appended phenoxy acetic acidHepG26.9[4]
5-Fluorouracil (Reference)HepG25.32[4]
Table 2: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives (COX-2 Inhibition)
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Compound 5d0.06 ± 0.01>10>166.67[8]
Compound 5e0.07 ± 0.018.23 ± 0.15117.57[8]
Compound 5f0.08 ± 0.0110.67 ± 0.18133.38[8]
Compound 7b0.09 ± 0.019.87 ± 0.17109.67[8]
Compound 10c0.07 ± 0.017.89 ± 0.14112.71[8]
Compound 10d0.08 ± 0.018.12 ± 0.15101.5[8]
Compound 10e0.09 ± 0.019.23 ± 0.16102.56[8]
Compound 10f0.06 ± 0.016.54 ± 0.12109[8]
Celecoxib (Reference)0.05 ± 0.0214.93 ± 0.12298.6[8]
Mefenamic Acid (Reference)1.98 ± 0.0229.9 ± 0.0915.1[8]
Table 3: Antimicrobial Activity of Phenoxyacetic Acid Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatis9.66 ± 0.57[2]
Ciprofloxacin (Reference)Mycobacterium smegmatis6.67 ± 0.48[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Synthesis of 2-(4-formylphenoxy)acetic Acids[7]
  • A solution of the appropriate aldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of DMF is treated with potassium carbonate (5.52 g, 40 mmol).

  • The resulting mixture is stirred for 12 hours to yield the corresponding ethyl 2-(formylphenoxy)acetate.

  • The ester is then hydrolyzed using a mixture of aqueous NaOH and MeOH at 20 °C for 12 hours.

  • Acidification of the reaction mixture yields the desired 2-(formylphenoxy)acetic acid.

Synthesis of Hydrazone Derivatives[7]
  • A mixture of a 2-(formylphenoxy)acetic acid derivative (2 mmol) and a hydrazide (2 mmol) is refluxed in 30 mL of absolute ethanol with a catalytic amount of acetic acid (0.3 mL) for 6 hours.

  • Upon cooling, the resulting precipitate is filtered, dried, and recrystallized from an ethanol/DMF mixture to yield the final hydrazone product.

In Vitro COX-1 and COX-2 Inhibition Assay[8]

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using commercially available colorimetric COX inhibitor screening assay kits. The assay is performed according to the manufacturer's instructions. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Carrageenan-Induced Paw Edema Assay[9][10][11][12][13]

This in vivo assay is used to evaluate the anti-inflammatory activity of the compounds.

  • Rodents (rats or mice) are administered the test compound or vehicle.

  • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.[9][10][11]

  • The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.[11]

  • The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Hot Plate Test for Analgesic Activity[14][15][16][17][18]

This test assesses the central analgesic activity of the compounds.

  • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 1°C).[12]

  • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded.[13][14]

  • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[13]

  • The test is performed before and after the administration of the test compound, and the increase in latency is a measure of the analgesic effect.

MTT Assay for Cytotoxicity[19][20][21][22][23]

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).[15]

  • The plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.[16]

  • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO or a specialized detergent solution).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[16]

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Determination of Minimum Inhibitory Concentration (MIC)[24][25][26][27][28]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

  • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under appropriate conditions for the microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

Phenoxyacetic acid derivatives exert their biological effects through various mechanisms, including enzyme inhibition and receptor modulation.

Cyclooxygenase-2 (COX-2) Inhibition

Many phenoxyacetic acid analogues exhibit potent anti-inflammatory activity by selectively inhibiting the COX-2 enzyme.[8][17] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[18][19] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation and pain.[8][17]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Phenoxyacetic_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Derivatives->COX2 Inhibition

Figure 1. COX-2 Inhibition Pathway
Free Fatty Acid Receptor 1 (FFA1) Agonism

Certain phenoxyacetic acid derivatives have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[1][9][20][21][22][23] FFA1 is a G-protein coupled receptor highly expressed in pancreatic β-cells.[20][22] Activation of FFA1 by agonists potentiates glucose-stimulated insulin secretion (GSIS).[20][22] This makes FFA1 an attractive target for the treatment of type 2 diabetes. The signaling cascade involves the activation of Gq/11 proteins, leading to an increase in intracellular calcium levels and subsequent insulin exocytosis.[20][22]

FFA1_Agonism_Pathway Phenoxyacetic_Derivatives Phenoxyacetic Acid Derivatives (Agonists) FFA1 FFA1 Receptor (GPR40) Phenoxyacetic_Derivatives->FFA1 Activation Gq11 Gq/11 Protein FFA1->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Insulin_Secretion Glucose-Stimulated Insulin Secretion (GSIS) DAG->Insulin_Secretion Ca_release->Insulin_Secretion

Figure 2. FFA1 Agonism Pathway

Experimental Workflow: From Synthesis to In Vivo Testing

The development of novel phenoxyacetic acid derivatives as therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

Experimental_Workflow cluster_0 Compound Development cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of Phenoxyacetic Acid Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Anti_inflammatory Anti-inflammatory Screening (COX Assay) Purification->Anti_inflammatory Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Inflammation_Model Anti-inflammatory Model (Carrageenan-induced Paw Edema) Anti_inflammatory->Inflammation_Model Antimicrobial->SAR Pain_Model Analgesic Model (Hot Plate Test) Inflammation_Model->Pain_Model Inflammation_Model->SAR SAR->Synthesis Iterative Design

Figure 3. Drug Discovery Workflow

Conclusion

This compound derivatives and their analogues constitute a rich and diverse class of compounds with significant therapeutic potential. Their ease of synthesis and the tunability of their biological activities through structural modifications make them highly attractive for drug discovery and development. This guide has provided a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and key mechanisms of action. It is anticipated that continued research in this area will lead to the development of novel and effective therapeutic agents for a wide range of diseases.

References

Spectroscopic Profile of Phenoxyacetic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenoxyacetic Anhydride (C₁₆H₁₄O₅, CAS No: 14316-61-1). The following sections detail the available mass spectrometry data and provide an analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. This document also outlines standardized experimental protocols for acquiring such data.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below.

Table 1: Mass Spectrometry (MS) Data
ParameterValueSource
Molecular FormulaC₁₆H₁₄O₅PubChem[1]
Molecular Weight286.28 g/mol PubChem[1]
Exact Mass286.08412354 DaPubChem[1]
Major Fragments (m/z)107, 286NIST[1]
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30t4HH-meta (aromatic)
~7.00t2HH-para (aromatic)
~6.90d4HH-ortho (aromatic)
~4.80s4H-O-CH₂-C=O
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (ppm)Assignment
~165C=O (anhydride)
~157C-ipso (aromatic)
~130C-meta (aromatic)
~122C-para (aromatic)
~115C-ortho (aromatic)
~65-O-CH₂-
Table 4: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic)
~2980 - 2900WeakC-H stretch (aliphatic)
~1820 - 1750StrongC=O stretch (anhydride, symmetric & asymmetric)
~1600, ~1490MediumC=C stretch (aromatic ring)
~1300 - 1200StrongC-O stretch (ether and anhydride)
~750, ~690StrongC-H bend (aromatic, out-of-plane)

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the magnetic field to ensure homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software automatically ratios the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a DB-5ms).

    • A temperature program is used to elute the compound from the column (e.g., starting at 50°C and ramping to 250°C).

  • MS Detection:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Compound Synthesis (this compound) purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data NMR Spectral Data (Chemical Shifts, Coupling) nmr->nmr_data ir_data IR Spectral Data (Functional Groups) ir->ir_data ms_data MS Data (Molecular Weight, Fragmentation) ms->ms_data structure Structural Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

Methodological & Application

Application Notes and Protocols: Phenoxyacetic Anhydride as a Capping Agent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of amino acids into complex peptide chains. A critical step in ensuring the fidelity of this process is the "capping" of unreacted amino groups on the growing peptide chain. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often challenging to separate from the desired full-length peptide. The capping step acylates these unreacted N-terminal amines, rendering them inert in subsequent coupling cycles and thereby preventing the formation of these undesirable byproducts.

While acetic anhydride is the most ubiquitously employed capping agent in SPPS, interest in milder or alternative reagents persists for specific applications, such as the synthesis of sensitive or complex peptides. This document provides detailed protocols for the standard acetic anhydride capping procedure and explores the potential application of phenoxyacetic anhydride as a milder alternative, along with relevant data and experimental workflows.

Standard Capping Protocol with Acetic Anhydride

Acetic anhydride is the industry standard for capping in SPPS due to its high reactivity and efficiency in acetylating free amines.

Experimental Protocol: Acetic Anhydride Capping

This protocol is suitable for most standard Fmoc-based solid-phase peptide syntheses.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride (Ac₂O)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel for SPPS

Procedure:

  • Resin Washing: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping Solution Preparation: Prepare the capping solution fresh before each use. A common formulation is a mixture of acetic anhydride and a base in DMF.

  • Capping Reaction: Add the capping solution to the washed peptide-resin in the reaction vessel. Agitate the mixture gently at room temperature for 15-30 minutes.

  • Post-Capping Wash: After the reaction is complete, drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines. A negative Kaiser test (yellow/colorless beads) indicates successful capping. If the test is positive, the capping step should be repeated.

This compound as an Alternative Capping Agent

This compound is not a conventional capping agent in peptide synthesis but is used in other biopolymer syntheses, such as for oligonucleotides, in what is termed an "ultramild" capping solution.[1] Its use in peptide synthesis is largely exploratory, but it may offer advantages in scenarios where the harshness of acetic anhydride could lead to side reactions. The proposed benefit of this compound lies in its potentially milder reactivity, which could be advantageous for sensitive peptide sequences.

Proposed Experimental Protocol: this compound Capping

This hypothetical protocol is based on the principles of standard capping procedures and the composition of "ultramild" capping solutions. Optimization may be required for specific applications.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Tetrahydrofuran (THF)

  • Pyridine

  • This compound

  • Reaction vessel for SPPS

Procedure:

  • Resin Washing: As with the standard protocol, wash the peptide-resin thoroughly with an appropriate solvent like DMF or THF (3-5 times).

  • Capping Solution Preparation: Prepare the capping solution fresh. Based on formulations used in oligonucleotide synthesis, a potential mixture is 5% (w/v) this compound in a solution of 85% THF and 10% pyridine.[1]

  • Capping Reaction: Add the this compound capping solution to the washed peptide-resin. Agitate the mixture at room temperature. The reaction time may need to be extended compared to acetic anhydride, potentially to 30-60 minutes, due to its presumed milder reactivity.

  • Post-Capping Wash: Drain the capping solution and wash the resin thoroughly with THF or DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to assess the completeness of the capping reaction. Repeat the capping step if necessary.

Quantitative Data on Capping Efficiency

Capping ReagentBaseSolventTypical Capping Efficiency (%)Method of Determination
Acetic AnhydridePyridineDMF> 99.5Spectrophotometric analysis (e.g., Kaiser test quantification)
Acetic AnhydrideDIPEADMF/DCM> 99.5HPLC analysis of cleaved peptide

Visualizations

Experimental Workflow and Logic

The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis and the logical placement of the capping step.

SPPS_Workflow Resin Start: Resin Support Swell 1. Swell Resin Resin->Swell Deprotection 2. Fmoc Deprotection Swell->Deprotection Wash1 3. Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Capping 6. Capping Wash2->Capping Wash3 7. Wash Capping->Wash3 Repeat Repeat for next amino acid Wash3->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection Repeat->Cleavage No (sequence complete) Purification Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Capping_Logic Start After Amino Acid Coupling Step Check_Coupling Are there unreacted N-terminal amines? Start->Check_Coupling Capping_Step Perform Capping: Acylate free amines with This compound Check_Coupling->Capping_Step Yes No_Capping Proceed to next Fmoc deprotection Check_Coupling->No_Capping No (ideal) Result1 Unreacted amines are now capped (inert to further coupling) Capping_Step->Result1 Result2 Deletion sequences are prevented Result1->Result2 Result2->No_Capping

Caption: Logical workflow illustrating the decision and purpose of the capping step in SPPS.

Conclusion

The capping step is indispensable for minimizing deletion sequence impurities in solid-phase peptide synthesis. Acetic anhydride remains the gold standard due to its high efficiency and well-established protocols. This compound presents a potential, albeit largely unvalidated, alternative for applications requiring milder conditions. The provided hypothetical protocol for this compound serves as a starting point for researchers interested in exploring its utility. Further empirical studies are necessary to quantify its capping efficiency relative to standard methods and to identify specific contexts where its use may be advantageous. Researchers should always validate the completeness of any capping reaction, regardless of the reagent used, to ensure the synthesis of high-purity peptides.

References

Application Notes and Protocols for Phenoxyacetic Anhydride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic anhydride is a versatile reagent for solid-phase synthesis, primarily utilized for the introduction of the phenoxyacetyl group. This functional group is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds.[1] In solid-phase synthesis, this compound serves as an efficient capping agent to terminate unreacted amino groups, preventing the formation of deletion sequences in peptides and other amine-containing small molecules. This document provides detailed protocols for the use of this compound in solid-phase synthesis, including capping of N-termini and introduction of the phenoxyacetyl moiety.

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery, enabling the rapid and efficient construction of peptides, oligonucleotides, and small molecule libraries. A critical step in many SPS protocols is the "capping" of unreacted functional groups, most commonly free amines, to prevent the formation of undesired byproducts. While acetic anhydride is a common capping reagent, this compound offers the advantage of introducing a phenoxyacetyl group, a scaffold present in numerous pharmaceuticals, including anti-inflammatory and analgesic compounds.[2] This modification can be a strategic step in generating compound libraries with potential biological activity. This compound is also used as a capping reagent in solid-phase oligonucleotide synthesis.

Key Applications in Solid-Phase Synthesis

  • N-Terminal Capping of Peptides: After the final coupling step in solid-phase peptide synthesis, any remaining unreacted N-terminal amines can be capped with this compound. This prevents the formation of deletion sequences and introduces a phenoxyacetyl group at the N-terminus of the peptide.

  • Capping of Unreacted Amines: During the synthesis of small molecules on a solid support, this compound can be used to cap any unreacted primary or secondary amines, driving the reaction to completion and simplifying the final purification.

  • Introduction of a Phenoxyacetyl Moiety: The phenoxyacetyl group can be intentionally introduced as a key structural element of the target molecule. In this case, this compound acts as a coupling reagent to attach the phenoxyacetyl group to a primary or secondary amine on the resin-bound substrate.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundSynthesis GradeVariousCan be prepared from phenoxyacetic acid
Solid Support (e.g., Rink Amide Resin)Synthesis GradeVariousPre-loaded with the first amino acid or substrate
Dichloromethane (DCM)AnhydrousVariousFor swelling and washing
N,N-Dimethylformamide (DMF)Anhydrous, Amine-freeVariousFor swelling, coupling, and washing
PiperidineSynthesis GradeVariousFor Fmoc deprotection
PyridineAnhydrousVariousBase for capping reaction
Diisopropylethylamine (DIEA)Synthesis GradeVariousAlternative base for capping reaction
Protocol for N-Terminal Capping of a Peptide on Solid Support

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The final Fmoc group has been removed, and the resin-bound peptide has a free N-terminal amine.

Workflow Diagram:

sps_capping_workflow resin Resin-bound Peptide (Free N-terminus) wash1 Wash with DMF (3x) resin->wash1 capping Add Capping Solution: 5% this compound in DMF/Pyridine (9:1) wash1->capping react React for 30-60 min at Room Temperature capping->react wash2 Wash with DMF (3x) react->wash2 wash3 Wash with DCM (3x) wash2->wash3 dry Dry Resin under Vacuum wash3->dry cleave Proceed to Cleavage dry->cleave

Caption: Workflow for N-terminal capping with this compound.

Step-by-Step Procedure:

  • Resin Preparation: Following the final Fmoc deprotection and subsequent washing steps, the resin-bound peptide is swollen in anhydrous DMF.

  • Preparation of Capping Solution: Prepare a 5% (w/v) solution of this compound in a 9:1 mixture of DMF and pyridine. For example, dissolve 500 mg of this compound in 9 mL of DMF and 1 mL of pyridine. This solution should be prepared fresh before use.

  • Capping Reaction: Drain the DMF from the swollen resin and add the freshly prepared capping solution. Ensure the resin is fully submerged.

  • Reaction Time: Agitate the reaction vessel at room temperature for 30 to 60 minutes. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.

  • Washing: After the reaction is complete (indicated by a negative Kaiser test), drain the capping solution and wash the resin thoroughly. A typical washing sequence is:

    • DMF (3 times)

    • DCM (3 times)

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection: The capped peptide is now ready for cleavage from the solid support and removal of side-chain protecting groups according to standard protocols for the resin used.

Quantitative Data Summary:

ParameterValueUnit
This compound concentration5% (w/v)
Solvent SystemDMF/Pyridine (9:1)v/v
Reaction Time30 - 60minutes
TemperatureRoom Temperature (20-25)°C
Protocol for Capping Unreacted Amines during Small Molecule Synthesis

This protocol can be applied after a coupling step where unreacted primary or secondary amines may be present on the solid support.

Logical Relationship Diagram:

capping_logic start Completion of Coupling Step check_amine Check for Free Amines (e.g., Kaiser Test) start->check_amine capping_step Perform Phenoxyacetic Anhydride Capping check_amine->capping_step Positive next_step Proceed to Next Synthetic Step check_amine->next_step Negative capping_step->next_step no_capping No Capping Needed

References

Application Notes and Protocols for the Acylation of Primary Amines with Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds which are prevalent in a vast array of pharmaceuticals and biologically active molecules. Phenoxyacetic anhydride serves as a valuable reagent for introducing the phenoxyacetyl group, a scaffold found in various drugs, including certain anti-inflammatory agents and antibiotics.[1] This document provides detailed application notes and experimental protocols for the N-acylation of primary amines using this compound, targeting professionals in research and drug development.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of this compound. This is followed by the collapse of the tetrahedral intermediate and elimination of a phenoxyacetate anion as a leaving group, yielding the N-substituted phenoxyacetamide and phenoxyacetic acid as a byproduct.[2][3]

Data Presentation

The following table summarizes representative, albeit illustrative, quantitative data for the acylation of various primary amines with this compound. These values are based on general principles of acylation reactions and are intended to provide a comparative framework for experimental planning. Actual results may vary based on specific substrate reactivity and reaction conditions.

EntryPrimary AmineProductSolventTemp (°C)Time (h)Yield (%)
1Aniline2-Phenoxy-N-phenylacetamideDichloromethane25292
2BenzylamineN-Benzyl-2-phenoxyacetamideTetrahydrofuran25388
3CyclohexylamineN-Cyclohexyl-2-phenoxyacetamideDichloromethane25485
44-NitroanilineN-(4-Nitrophenyl)-2-phenoxyacetamideAcetonitrile50675
5Glycine ethyl esterEthyl 2-(2-phenoxyacetamido)acetateDichloromethane0-25580

Experimental Protocols

General Protocol for the Acylation of Primary Amines with this compound

This protocol describes a general method for the synthesis of N-substituted phenoxyacetamides from primary amines and this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • Base (e.g., Triethylamine, Pyridine) (2.0 eq)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the primary amine (1.0 eq) and dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Add the base (e.g., triethylamine, 2.0 eq) to the solution.

  • In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.

  • Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred amine solution at room temperature. The reaction may be exothermic.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for the time indicated by TLC analysis (typically 2-6 hours) until the starting amine is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The synthesized N-substituted phenoxyacetamides should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the amide carbonyl and N-H stretching frequencies.

  • Melting Point: To assess the purity of solid products.

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the acylation of a primary amine with this compound.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of N-substituted phenoxyacetamides.

ExperimentalWorkflow start Start dissolve_amine Dissolve primary amine and base in solvent start->dissolve_amine add_anhydride Add phenoxyacetic anhydride solution dissolve_amine->add_anhydride react Stir at room temperature (Monitor by TLC) add_anhydride->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry organic layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify characterize Characterization (NMR, MS, IR, MP) purify->characterize end End characterize->end

Caption: General experimental workflow.

References

Application Notes and Protocols: Reaction of Phenoxyacetic Anhydride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of phenoxyacetic anhydride with alcohols is a robust and versatile method for the synthesis of phenoxyacetate esters. This transformation, a type of acylation, is fundamental in organic synthesis due to the prevalence of the phenoxyacetate moiety in a wide range of biologically active molecules, including pharmaceuticals and herbicides. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This process is often facilitated by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which can act as a nucleophilic catalyst to enhance the reaction rate.[1][2] The formation of phenoxyacetate esters is advantageous as it is generally a high-yielding reaction with a straightforward workup, making it a valuable tool in medicinal chemistry and materials science.

Reaction Mechanism

The esterification of an alcohol with this compound typically proceeds through a nucleophilic acyl substitution pathway. In the presence of a nucleophilic catalyst like pyridine, the reaction is significantly accelerated. The mechanism can be delineated into the following key steps:

  • Nucleophilic Attack by Catalyst: The lone pair of electrons on the nitrogen atom of pyridine attacks one of the electrophilic carbonyl carbons of this compound. This initial step forms a highly reactive N-acylpyridinium intermediate.[1]

  • Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate. This step is more facile than the direct attack on the anhydride due to the increased electrophilicity of the carbonyl carbon in the intermediate.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure and Product Formation: The tetrahedral intermediate collapses, leading to the departure of the phenoxyacetate leaving group and the formation of the desired phenoxyacetate ester.

  • Catalyst Regeneration: The phenoxyacetate anion deprotonates the protonated ester, regenerating the pyridine catalyst and producing phenoxyacetic acid as a byproduct.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data from various literature sources for the synthesis of phenoxyacetate esters and related acylation reactions.

Reactant 1Reactant 2Catalyst/BaseSolventTimeTemperatureYield (%)Reference
Phenoxyacetic acidVarious phenolsPNT, NMMChloroformNot SpecifiedRoom TempGood[5]
Substituted phenolsSubstituted esterAnhydrous K2CO3Dry acetone8-10 hRefluxNot Specified[6]
Pine sapwoodAcetic anhydridePyridineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
PhenolsAcetic anhydridePyridineCarbon tetrachlorideNot SpecifiedNot SpecifiedNot Specified[6]
GlycerolPhenylacetic acid anhydridePyridine (5%)Not SpecifiedNot SpecifiedNot Specified97% (for some derivatives)[7]
4-hydroxy-2-methyl-phenolMethyl chloroacetateK2CO3DMF12 hRoom Temp99%[8]

Experimental Protocols

General Protocol for the Synthesis of Phenoxyacetate Esters

This protocol provides a general procedure for the esterification of an alcohol with this compound using pyridine as a catalyst.

Materials:

  • This compound

  • Alcohol of interest

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.). Dissolve the alcohol in a minimal amount of anhydrous DCM or THF.

  • Addition of Reagents: Add anhydrous pyridine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Initiation of Reaction: Add this compound (1.1 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating may be required for less reactive alcohols.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the phenoxyacetic acid byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenoxyacetate ester.

  • Characterization: Characterize the purified ester using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

ReactionMechanism PhenoxyaceticAnhydride Phenoxyacetic Anhydride Acylpyridinium N-Acylpyridinium Intermediate PhenoxyaceticAnhydride->Acylpyridinium + Pyridine Alcohol Alcohol (R-OH) Pyridine Pyridine (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate Acylpyridinium->TetrahedralIntermediate Ester Phenoxyacetate Ester TetrahedralIntermediate->Ester - Phenoxyacetate RegeneratedPyridine Pyridine (Regenerated) PhenoxyaceticAcid Phenoxyacetic Acid (Byproduct) PhenoxyaceticAcid->RegeneratedPyridine + Protonated Ester -> Ester + ...

Caption: Reaction mechanism of this compound with an alcohol catalyzed by pyridine.

ExperimentalWorkflow Start Start Setup 1. Reaction Setup (Alcohol, Pyridine, Solvent in Flask) Start->Setup Addition 2. Add this compound Setup->Addition Reaction 3. Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Workup (Add NaHCO3 solution) Reaction->Workup Extraction 5. Extraction with Organic Solvent Workup->Extraction Drying 6. Dry and Concentrate Extraction->Drying Purification 7. Column Chromatography Drying->Purification Characterization 8. Characterization (NMR, MS) Purification->Characterization End End (Pure Phenoxyacetate Ester) Characterization->End

Caption: General experimental workflow for the synthesis of phenoxyacetate esters.

References

Application Notes and Protocols: Phenoxyacetic Anhydride as an Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. The phenoxyacetyl (Pac) group, introduced using phenoxyacetic anhydride, serves as a valuable tool for the temporary protection of primary and secondary amines. A key advantage of the Pac group is its facile cleavage under mild basic conditions, making it particularly suitable for syntheses involving sensitive substrates. These application notes provide a comprehensive overview of the use of this compound for amine protection, including detailed experimental protocols, quantitative data, and stability profiles.

Key Advantages of the Phenoxyacetyl (Pac) Protecting Group

  • Mild Deprotection Conditions: The Pac group is readily cleaved by treatment with aqueous ammonia at room temperature, conditions under which many other protecting groups are stable.[1]

  • Rapid Cleavage: Deprotection is often complete within a few hours.[1]

  • Orthogonality: The Pac group can be selectively removed in the presence of other protecting groups, such as acetyl (Ac), benzoyl (Bz), and isobutyryl (iBu), using ethanolic ammonia.

  • Increased Acidic Stability: In the context of nucleoside chemistry, the N-phenoxyacetyl group has been shown to be more stable to acidic conditions that can cause depurination compared to the standard N-benzoyl group.[1]

Chemical Properties

PropertyValue
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Appearance Off-white to greyish-yellow solid
Melting Point 70-74 °C
Solubility Soluble in THF, pyridine, chloroform, DCM

Experimental Protocols

Protection of Primary and Secondary Amines with this compound

This protocol describes a general procedure for the N-phenoxyacetylation of primary and secondary amines. The reaction involves the acylation of the amine with this compound to form a stable phenoxyacetamide.

General Procedure:

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M. For less reactive amines, the addition of a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 eq) is recommended.

  • Addition of Anhydride: To the stirred solution, add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) may be required for less reactive amines.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (to remove excess amine and base), followed by a saturated aqueous solution of sodium bicarbonate (to remove phenoxyacetic acid byproduct), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-phenoxyacetylated amine by column chromatography on silica gel or by recrystallization.

Example: Synthesis of N-benzyl-2-phenoxyacetamide

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Benzylamine107.15101.01.09 mL
This compound286.28111.13.15 g
Dichloromethane (DCM)---40 mL

Protocol:

  • To a stirred solution of benzylamine (1.09 mL, 10 mmol) in DCM (20 mL) at room temperature, add a solution of this compound (3.15 g, 11 mmol) in DCM (20 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to afford N-benzyl-2-phenoxyacetamide as a white solid.

Deprotection of N-Phenoxyacetylated Amines

The key advantage of the Pac group is its lability to mild basic conditions.

Protocol 1: Deprotection using Aqueous Ammonia

  • Dissolution: Dissolve the N-phenoxyacetylated amine in a mixture of methanol or THF and concentrated aqueous ammonia (28-30%). A typical ratio is 1:1 (v/v).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 2-4 hours.[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove phenoxyacetamide byproduct. Dry the organic layer, filter, and concentrate to yield the deprotected amine. Further purification can be performed if necessary.

Protocol 2: Rapid Deprotection using Gaseous Ammonia or Methylamine (Primarily for Solid-Phase Synthesis)

In the context of oligonucleotide synthesis on solid supports, deprotection can be significantly accelerated.

ReagentTemperatureTime
Gaseous AmmoniaRoom Temp.35 min
Gaseous MethylamineRoom Temp.2 min

These conditions are highly specific to solid-phase synthesis and may require specialized equipment.

Stability and Orthogonality

The phenoxyacetamide linkage exhibits a distinct stability profile, which allows for its selective cleavage in the presence of other functional groups and protecting groups.

Condition/ReagentStability of PhenoxyacetamideNotes
Strongly Acidic (e.g., TFA, 6M HCl) Generally StableThe N-phenoxyacetyl group is stable under acidic conditions commonly used to remove acid-labile protecting groups like Boc or trityl groups.[1] Prolonged heating in strong acid can lead to hydrolysis.
Mildly Acidic (e.g., Acetic Acid) StableStable to conditions used for work-up and chromatography.
Strongly Basic (e.g., 1M NaOH, reflux) LabileRapidly cleaved by strong aqueous base.
Mildly Basic (e.g., Aqueous Ammonia, K₂CO₃/MeOH) LabileThis is the standard condition for deprotection.
Reducing Agents (e.g., H₂/Pd, NaBH₄) StableThe amide bond is resistant to catalytic hydrogenation and sodium borohydride.
Strong Reducing Agents (e.g., LiAlH₄) LabileThe amide can be reduced to the corresponding amine.[2][3]
Oxidizing Agents (e.g., m-CPBA, PCC, PDC) Generally StableThe phenoxyacetamide group is stable to many common oxidizing agents, provided the rest of the molecule is not susceptible to oxidation. The phenoxy group itself can be susceptible to strong oxidative conditions.

Visualizing the Workflow

Experimental Workflow for Amine Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Amine Amine (Primary or Secondary) Reaction_P Acylation Reaction (RT, 1-4h) Amine->Reaction_P Anhydride This compound Anhydride->Reaction_P Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction_P Base Optional Base (e.g., Pyridine) Base->Reaction_P Workup_P Aqueous Work-up Reaction_P->Workup_P Purification_P Purification (Chromatography or Recrystallization) Workup_P->Purification_P ProtectedAmine N-Phenoxyacetylated Amine Purification_P->ProtectedAmine ProtectedAmine_D N-Phenoxyacetylated Amine Reaction_D Hydrolysis (RT, 2-4h) ProtectedAmine_D->Reaction_D Base_D Aqueous Ammonia Base_D->Reaction_D Workup_D Solvent Removal Reaction_D->Workup_D Isolation_D Isolation Workup_D->Isolation_D DeprotectedAmine Deprotected Amine Isolation_D->DeprotectedAmine

Caption: General workflow for the protection of amines with this compound and subsequent deprotection.

Reaction Signaling Pathway

G cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ ProtectedAmine R-NH-CO-CH₂-OPh (Phenoxyacetamide) Amine->ProtectedAmine Acylation Anhydride Phenoxyacetic Anhydride Anhydride->ProtectedAmine ProtectedAmine_D R-NH-CO-CH₂-OPh DeprotectedAmine R-NH₂ ProtectedAmine_D->DeprotectedAmine Hydrolysis Byproduct Phenoxyacetamide ProtectedAmine_D->Byproduct AqueousAmmonia aq. NH₃ AqueousAmmonia->ProtectedAmine_D

Caption: Chemical transformation pathway for amine protection and deprotection using the phenoxyacetyl group.

Conclusion

This compound is a highly effective reagent for the protection of primary and secondary amines. The resulting phenoxyacetyl (Pac) group offers a unique combination of stability to acidic conditions and lability to mild basic conditions, providing a valuable orthogonal protecting group strategy in multistep organic synthesis. The protocols and data presented herein provide a foundation for the successful application of this methodology in research, and pharmaceutical and drug development.

References

Phenoxyacetic Anhydride in Oligonucleotide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase oligonucleotide synthesis, the capping step is a critical quality control measure designed to permanently block unreacted 5'-hydroxyl groups from further chain elongation. This prevents the formation of failure sequences, specifically n-1 shortmers, which are difficult to separate from the full-length product. While acetic anhydride has traditionally been the reagent of choice for this purpose, phenoxyacetic anhydride has emerged as a superior alternative in specific applications, particularly in the synthesis of modified and sensitive oligonucleotides. This document provides detailed application notes and protocols for the use of this compound as a capping agent in oligonucleotide synthesis.

Principle and Applications

This compound is primarily utilized as a capping reagent in "UltraMild" oligonucleotide synthesis protocols.[1][2] Its principal advantage lies in its ability to circumvent side reactions associated with the use of acetic anhydride, especially when employing labile protecting groups on the nucleobases.

Key Applications:

  • UltraMild Synthesis: this compound is the capping agent of choice when using base-labile protecting groups such as phenoxyacetyl (Pac) on adenosine and 4-isopropyl-phenoxyacetyl (iPr-Pac) on guanosine.[1][3] In these cases, acetic anhydride can lead to the exchange of the iPr-Pac group on guanine with an acetyl group, which is more difficult to remove during the final deprotection step.[2][3]

  • Synthesis of Sensitive Oligonucleotides: For oligonucleotides containing sensitive dyes, labels, or other modifications that are intolerant to harsh deprotection conditions, the milder deprotection conditions enabled by Pac and iPr-Pac protecting groups, and therefore this compound capping, are essential.[1][2]

  • Reduction of Synthesis Errors: Studies have indicated that the use of this compound as a capping reagent can lead to a significant reduction in certain types of synthesis errors, such as G-to-A substitutions, thereby improving the fidelity of the synthesized oligonucleotide.[4]

Quantitative Data: this compound vs. Acetic Anhydride

The selection of the capping agent can have a measurable impact on the quality of the synthesized oligonucleotides. The following table summarizes a comparative analysis of error rates observed when using either this compound or acetic anhydride in the capping step.

Capping ReagentG-to-A Substitution Rate (%)[4]T-to-C Substitution Rate (%)[4]
Acetic Anhydride0.12Not significantly affected
This compound Significantly Reduced Increased

Note: The study by Kamiya et al. (2022) demonstrated a notable decrease in G-to-A substitutions with this compound, although it was also observed to contribute to an increase in T-to-C substitutions. The acidity of phenoxyacetic acid (pKa 3.7) is lower than acetic acid (pKa 4.7), suggesting the phenoxyacetoxy group may be a better leaving group, potentially influencing these substitution patterns.[4]

Experimental Protocols

The following protocols are intended for use with automated solid-phase oligonucleotide synthesizers. Reagent compositions and cycle parameters may need to be optimized based on the specific instrument and the nature of the oligonucleotide being synthesized.

Reagent Preparation

Capping Solution A (Cap A):

This solution contains the acylating agent, this compound. A common formulation is:

  • 5% (w/v) this compound in a mixture of Tetrahydrofuran (THF) and Pyridine.[5][6][7]

  • A typical volumetric ratio is 85:10:5 (THF:Pyridine:this compound).[8][9]

Capping Solution B (Cap B):

This solution contains the activator, typically N-methylimidazole (NMI). A common formulation is:

  • 10% (v/v) N-methylimidazole in THF.

It is crucial that all reagents and solvents are anhydrous to ensure high capping efficiency.

Automated Synthesizer Protocol: Capping Step

The capping step is integrated into the standard phosphoramidite synthesis cycle, occurring after the coupling step.

Typical Synthesis Cycle:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group.

  • Coupling: Addition of the next phosphoramidite monomer.

  • Capping: Acetylation of unreacted 5'-hydroxyl groups.

  • Oxidation: Stabilization of the newly formed phosphite triester linkage.

Capping Step Protocol:

StepReagentWait Time
1Deliver Cap A15 seconds
2Deliver Cap B15 seconds
3Wait30 seconds
4Wash with Acetonitrile60 seconds

Note: The wait times and wash durations are starting points and may require optimization for different synthesizers and scales of synthesis. The goal is to ensure complete capping of all unreacted 5'-hydroxyl groups.

Visualizations

Chemical Reaction of Capping with this compound

G cluster_reactants Reactants cluster_products Products Unreacted_5_OH Support-Bound Oligonucleotide (Free 5'-OH) Capped_Oligo Capped Oligonucleotide (5'-O-Phenoxyacetyl) Unreacted_5_OH->Capped_Oligo Acylation Pac2O This compound (Pac₂O) Pac2O->Capped_Oligo Phenoxyacetic_Acid Phenoxyacetic Acid Pac2O->Phenoxyacetic_Acid NMI N-Methylimidazole (Activator) NMI->Capped_Oligo Catalysis

Caption: Capping of a free 5'-hydroxyl group with this compound.

Experimental Workflow for Oligonucleotide Synthesis

G Start Start: Solid Support with First Nucleoside Deblocking 1. Deblocking (DCA or TCA) Start->Deblocking Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (this compound + NMI) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Repeat Repeat Cycle for next base Oxidation->Repeat Repeat->Deblocking Yes Cleavage Final Cleavage from Support Repeat->Cleavage No Deprotection Final Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification End Final Oligonucleotide Purification->End

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Troubleshooting and Considerations

  • Incomplete Capping: This can lead to the accumulation of n-1 deletion mutants. Ensure that capping reagents are fresh and anhydrous. Consider increasing the wait time during the capping step.

  • Side Reactions: While this compound minimizes certain side reactions, the purity of all reagents is paramount to achieving high-fidelity synthesis.

  • Compatibility: Ensure that the deprotection conditions required for the removal of the phenoxyacetyl cap are compatible with all other modifications present on the oligonucleotide.

By understanding the principles and following the outlined protocols, researchers can effectively utilize this compound to synthesize high-quality oligonucleotides, particularly those with sensitive modifications, and improve the overall fidelity of the synthesis process.

References

Application Notes and Protocols for Ultramild Capping Solutions with Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the integrity and purity of the final product are paramount. The capping step in solid-phase oligonucleotide synthesis is a critical process that prevents the formation of failure sequences (n-1 deletions) by blocking unreacted 5'-hydroxyl groups. While traditional capping is achieved with acetic anhydride, the use of sensitive and modified nucleosides, as well as various labels and dyes, necessitates a milder approach to prevent their degradation.

Phenoxyacetic anhydride (Pac₂O) has emerged as a key reagent in "ultramild" capping solutions. Its use is particularly crucial when employing base-protecting groups like phenoxyacetyl (Pac) on adenosine and isopropyl-phenoxyacetyl (iPr-Pac) on guanosine, which are labile to standard deprotection conditions. This ultramild approach ensures the integrity of these sensitive groups, leading to higher purity and yield of the desired full-length oligonucleotide.

These application notes provide a comprehensive overview, experimental protocols, and data on the use of ultramild capping solutions featuring this compound in oligonucleotide synthesis.

Data Presentation

Table 1: Comparison of Capping Reagents and Associated Error Rates
Capping ReagentActivator/BaseTypical Error Rate (G-to-A Substitution)Reference
Acetic Anhydride10% 1-methylimidazole in 10% pyridine-THF~0.10%[1]
This compound 10% 1-methylimidazole in 10% pyridine-THF~1.33% [1]

Note: The higher G-to-A substitution rate with this compound under these specific conditions highlights the importance of optimizing the entire synthesis cycle, including the choice of activator and deblocking reagents, to maximize fidelity.[1]

Table 2: Composition of Ultramild Capping Solutions
Solution ComponentFormulation (v/v/v)Supplier Example
Capping A (Ultramild) 5% this compound in 85% Tetrahydrofuran and 10% PyridineAtom Scientific
Capping B 16% N-methylimidazole in THFAtom Scientific

Experimental Protocols

Protocol 1: Automated Oligonucleotide Synthesis Cycle with Ultramild Capping

This protocol outlines the key steps in an automated solid-phase oligonucleotide synthesis cycle incorporating an ultramild capping step with this compound. The timings and volumes are indicative and should be optimized for the specific synthesizer and scale of synthesis.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Phosphoramidite Solutions: 0.1 M solutions of desired phosphoramidites in anhydrous acetonitrile

  • Capping Solution A (Ultramild): 5% this compound in THF/Pyridine (e.g., 85:10 v/v)

  • Capping Solution B: 10-16% N-methylimidazole (NMI) in THF

  • Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water

  • Washing Solvent: Anhydrous Acetonitrile (ACN)

Synthesis Cycle Steps:

  • Deblocking (Detritylation):

    • Flush the synthesis column with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • Deliver the activator solution and the desired phosphoramidite solution simultaneously to the column.

    • Allow the coupling reaction to proceed for the optimized time (typically 30-120 seconds).

    • Wash the column with anhydrous acetonitrile.

  • Capping (Ultramild):

    • Deliver Capping Solution A (this compound) and Capping Solution B (N-methylimidazole) to the column. These are typically mixed just prior to delivery.

    • Allow the capping reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizer solution to the column to convert the unstable phosphite triester linkage to a stable phosphate triester.

    • Allow the oxidation to proceed for 30-60 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile.

  • Repeat:

    • Repeat the cycle from Step 1 for the next base in the sequence.

Protocol 2: Ultramild Cleavage and Deprotection

This protocol is essential for oligonucleotides synthesized with acid-labile protecting groups and capped with this compound.

Reagents:

  • Cleavage and Deprotection Solution: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.

Procedure:

  • Following synthesis, transfer the solid support from the synthesis column to a screw-cap vial.

  • Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.

  • Incubate the vial at room temperature for a minimum of 4 hours.

  • Carefully transfer the methanolic solution containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of methanol and combine the washings with the solution from the previous step.

  • Neutralization: Before drying, neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate/methanol solution.

  • The oligonucleotide is now ready for purification by HPLC or other methods.

Protocol 3: Comparative Analysis of Capping Efficiency by HPLC

This protocol describes a method to compare the capping efficiency of this compound and acetic anhydride by quantifying the formation of n-1 deletion sequences.

  • Synthesis:

    • Synthesize two identical short oligonucleotides (e.g., a 10-mer) on two separate columns.

    • On one column, use a standard capping protocol with acetic anhydride.

    • On the other column, use the ultramild capping protocol with this compound (as described in Protocol 1).

    • In one cycle for each synthesis, intentionally skip the coupling step (by delivering only acetonitrile instead of the phosphoramidite solution) to induce a higher level of failure sequences for easier detection.

  • Cleavage and Deprotection:

    • Cleave and deprotect both oligonucleotides using the appropriate method for the protecting groups used. For the ultramild synthesis, use Protocol 2.

  • HPLC Analysis:

    • Column: Use a suitable reversed-phase column for oligonucleotide analysis (e.g., a C18 column).

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: Run a linear gradient from a low percentage of B to a higher percentage of B over a suitable time (e.g., 5-45% B over 30 minutes).

    • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis:

    • The full-length oligonucleotide (n) will be the major peak.

    • The n-1 deletion sequence will elute slightly earlier than the full-length product.

    • Integrate the peak areas of the n and n-1 peaks.

    • Calculate the capping efficiency as: (Area(n) / (Area(n) + Area(n-1))) * 100%.

    • Compare the calculated capping efficiencies for the two capping methods.

Mandatory Visualizations

experimental_workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis deblock Deblocking (DMT Removal) start->deblock couple Coupling (Add Next Base) deblock->couple cap Capping (Phenoxyacetic Anhydride) couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle oxidize->repeat repeat->deblock Next Base end_synth End Synthesis repeat->end_synth Final Base cleave Cleavage & Deprotection (Ultramild Conditions) end_synth->cleave purify HPLC Purification cleave->purify analyze QC Analysis (Mass Spec, HPLC) purify->analyze final Pure Oligonucleotide analyze->final capping_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products unreacted_oligo Unreacted 5'-OH (Failure Sequence) acylation Acylation unreacted_oligo->acylation pac2o This compound (Pac₂O) pac2o->acylation nmi N-Methylimidazole (Catalyst) nmi->acylation catalyzes capped_oligo Capped 5'-O-Pac (Unreactive) acylation->capped_oligo pac_acid Phenoxyacetic Acid (Byproduct) acylation->pac_acid KRAS_pathway cluster_upstream Upstream Signaling cluster_ras_raf_mek_erk MAPK/ERK Pathway cluster_downstream Downstream Effects EGFR EGFR KRAS KRAS EGFR->KRAS activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival ASO KRAS Antisense Oligonucleotide ASO->KRAS inhibits expression

References

Preparation of Phenoxyacetic Anhydride Solution for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Abstract

This document provides detailed protocols for the preparation of phenoxyacetic anhydride and its subsequent use as a solution in organic synthesis. This compound is a versatile reagent employed in the synthesis of various pharmaceuticals, agrochemicals, and polymers.[1] The procedures outlined herein describe the synthesis of this compound from phenoxyacetic acid using dicyclohexylcarbodiimide (DCC) as a dehydrating agent, followed by the preparation of a standardized 5% solution in a tetrahydrofuran (THF) and pyridine mixture. Additionally, a general protocol for the acylation of primary amines using this solution is provided. These methods are intended for use by researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Phenoxyacetic acid and its derivatives are key building blocks in the development of a wide range of biologically active molecules and functional materials. This compound, in particular, serves as a potent acylating agent for the introduction of the phenoxyacetyl group into various substrates. This functional group is present in numerous compounds with anti-inflammatory, anti-cancer, and anti-diabetic properties.[2][3][4][5] The preparation of a stable and reactive solution of this compound is crucial for its effective use in multi-step synthetic pathways, offering advantages in handling and dosage control over the solid reagent.

This application note details a reliable method for the synthesis of this compound and the subsequent preparation of a ready-to-use solution. It also provides a representative protocol for its application in the acylation of amines.

Physicochemical Data

A summary of the key physicochemical properties of the reagents and products is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
Phenoxyacetic AcidC₈H₈O₃152.1598-100White crystalline solid122-59-8
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.3334-35Waxy white solid538-75-0
This compoundC₁₆H₁₄O₅286.2870-74Off-white to greyish yellow solid14316-61-1
Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.35232-236White crystalline solid2387-23-7

Experimental Protocols

Synthesis of this compound from Phenoxyacetic Acid

This protocol describes the dehydration of phenoxyacetic acid to its corresponding anhydride using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

  • Phenoxyacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Sintered glass funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenoxyacetic acid (2.0 equivalents) in a minimal amount of anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath while stirring.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred solution of phenoxyacetic acid at 0°C over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

  • Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a mixture of diethyl ether and petroleum ether to yield a white to off-white solid.

Expected Yield: 75-85%

Preparation of 5% (w/v) this compound Solution

This protocol details the preparation of a 5% weight by volume solution of this compound in a mixture of tetrahydrofuran (THF) and pyridine, commonly used as a capping agent in peptide synthesis.

Materials:

  • This compound (synthesized as per protocol 3.1 or commercially sourced)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh 5.0 g of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 80 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Add 5 mL of anhydrous pyridine to the flask.

  • Stir the mixture at room temperature until the this compound is completely dissolved.

  • Once dissolved, add anhydrous THF to bring the final volume to 100 mL.

  • Store the resulting solution under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from moisture.

General Protocol for the Acylation of a Primary Amine

This protocol provides a general method for the N-acylation of a primary amine using the prepared 5% this compound solution.

Materials:

  • Primary amine

  • 5% this compound solution in THF/Pyridine

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or other non-nucleophilic base)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent such as DCM in a round-bottom flask.

  • Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add the 5% this compound solution (1.2 equivalents of the anhydride) to the reaction mixture dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-phenoxyacetylated amine.

  • Purify the product by column chromatography or recrystallization as required.

Diagrams

Experimental Workflow for Anhydride Synthesis and Use

experimental_workflow cluster_synthesis Synthesis of this compound cluster_solution Solution Preparation cluster_acylation Acylation of Amine start_synth Dissolve Phenoxyacetic Acid in DCM add_dcc Add DCC Solution at 0°C start_synth->add_dcc react Stir at RT add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu workup Aqueous Workup filter_dcu->workup purify Recrystallization workup->purify anhydride This compound purify->anhydride dissolve_anhydride Dissolve Anhydride in THF/Pyridine anhydride->dissolve_anhydride anhydride_solution 5% this compound Solution dissolve_anhydride->anhydride_solution add_anhydride_sol Add Anhydride Solution anhydride_solution->add_anhydride_sol start_acyl Dissolve Amine and Base start_acyl->add_anhydride_sol react_acyl Stir at RT add_anhydride_sol->react_acyl workup_acyl Aqueous Workup react_acyl->workup_acyl purify_acyl Purification workup_acyl->purify_acyl product N-Acylated Product purify_acyl->product

Caption: Workflow for synthesis and application of this compound.

Signaling Pathways Modulated by Phenoxyacetic Acid Derivatives

signaling_pathways cluster_inflammation Inflammatory Response cluster_metabolism Metabolic Regulation NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation MAPK MAPK Pathway MAPK->Inflammation JAK_STAT JAK-STAT Pathway JAK_STAT->Inflammation FFA1 FFA1 Receptor Insulin Insulin Secretion FFA1->Insulin Phenoxyacetic_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Derivatives->NFkB Inhibition Phenoxyacetic_Derivatives->MAPK Modulation Phenoxyacetic_Derivatives->JAK_STAT Modulation Phenoxyacetic_Derivatives->FFA1 Agonism

Caption: Signaling pathways modulated by phenoxyacetic acid derivatives.

Safety Precautions

  • This compound is a moisture-sensitive and corrosive solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with extreme care. Avoid inhalation of dust and direct contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Pyridine is a flammable and toxic liquid. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocols described in this application note provide a reliable and reproducible method for the synthesis of this compound and the preparation of a standardized solution for synthetic applications. The detailed procedures and safety information are intended to facilitate the work of researchers in the fields of medicinal chemistry, drug development, and materials science. The use of this compound as an acylating agent is a key step in the synthesis of numerous compounds with significant biological activities, and the methods presented here offer a practical guide for its effective utilization.

References

Application Notes and Protocols for Phenoxyacetic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the reactions of phenoxyacetic anhydride, a key reagent in various synthetic organic chemistry applications, most notably in the synthesis of β-lactam antibiotics like Penicillin V. This document outlines detailed experimental protocols for its primary reactions, presents quantitative data in structured tables, and includes diagrams to illustrate reaction workflows.

Introduction to this compound Reactions

This compound is a reactive acylating agent used for the introduction of the phenoxyacetyl group into molecules. Its reactions are analogous to those of other acid anhydrides, such as acetic anhydride, but the phenoxyacetyl moiety imparts specific properties to the final products. The most common reactions involve nucleophilic acyl substitution with amines to form amides and with alcohols to form esters. A significant industrial application is in the semi-synthesis of Penicillin V, where it acylates the 6-aminopenicillanic acid (6-APA) core.

Key Reactions and Experimental Protocols

N-Acylation of Amines

The reaction of this compound with primary and secondary amines yields N-phenoxyacetylated amides. This reaction is fundamental in peptide synthesis and the functionalization of amine-containing compounds.

General Reaction:

(C₆H₅OCH₂CO)₂O + R-NH₂ → C₆H₅OCH₂CONH-R + C₆H₅OCH₂COOH

Experimental Protocol: Synthesis of N-Benzyl-2-phenoxyacetamide

This protocol is adapted from general methods for the acylation of amines with anhydrides.

  • Materials:

    • Benzylamine

    • This compound

    • Toluene

    • Sodium bicarbonate (5% aqueous solution)

    • Ethyl acetate

    • Sodium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve benzylamine (1.0 eq) in toluene.

    • Add this compound (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate to remove the phenoxyacetic acid byproduct.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-benzyl-2-phenoxyacetamide.

Quantitative Data for N-Acylation of Amines (Representative)

Amine SubstrateReaction Time (h)Temperature (°C)Yield (%)Reference
Benzylamine2-4Room Temperature>90Adapted from general procedures[1][2]
Aniline3-5Room Temperature~85-95Adapted from general procedures[3][4]
Diethylamine2-4Room Temperature>90Adapted from general procedures
O-Acylation of Alcohols (Esterification)

This compound reacts with alcohols to form phenoxyacetate esters. This reaction is useful for protecting hydroxyl groups or for synthesizing esters with specific biological activities. The reaction may require gentle heating or a catalyst for less reactive alcohols.[5]

General Reaction:

(C₆H₅OCH₂CO)₂O + R-OH → C₆H₅OCH₂COOR + C₆H₅OCH₂COOH

Experimental Protocol: Synthesis of Ethyl 2-Phenoxyacetate

This protocol is based on general esterification procedures using acid anhydrides.[5][6]

  • Materials:

    • Ethanol

    • This compound

    • Pyridine (optional, as a catalyst and acid scavenger)

    • Dichloromethane (solvent)

    • Hydrochloric acid (1 M aqueous solution)

    • Sodium bicarbonate (5% aqueous solution)

    • Brine

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • Dissolve ethanol (1.0 eq) and pyridine (1.2 eq, if used) in dichloromethane.

    • Add this compound (1.1 eq) portion-wise to the solution while stirring.

    • Stir the mixture at room temperature for 4-6 hours. For less reactive alcohols, the mixture may be gently heated to 40-50°C. Monitor the reaction by TLC.

    • After completion, wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude ester by vacuum distillation or column chromatography.

Quantitative Data for O-Acylation of Alcohols (Representative)

Alcohol SubstrateReaction Time (h)Temperature (°C)Yield (%)Reference
Ethanol4-6Room Temperature~90Adapted from general procedures[5][7]
Benzyl alcohol4-6Room Temperature>90Adapted from general procedures[8]
Phenol5-850~85Adapted from general procedures[5]

Application in the Synthesis of Penicillin V

A crucial industrial application of phenoxyacetic acid derivatives is in the semi-synthetic production of Penicillin V (Phenoxymethylpenicillin). In this process, the 6-aminopenicillanic acid (6-APA) nucleus, obtained from the fermentation of Penicillium fungi, is acylated using a reactive form of phenoxyacetic acid, such as its mixed anhydride.[9]

Workflow for the Synthesis of Penicillin V

The synthesis involves the activation of phenoxyacetic acid to form a more reactive species, such as a mixed anhydride, which then readily reacts with the amino group of 6-APA.

PenicillinV_Synthesis cluster_activation Step 1: Activation of Phenoxyacetic Acid cluster_acylation Step 2: Acylation of 6-APA cluster_final Step 3: Final Product PA Phenoxyacetic Acid MA Mixed Anhydride (Phenoxyacetic Ethyl Carbonic Anhydride) PA->MA Acyl Substitution ECF Ethyl Chloroformate ECF->MA TEA Triethylamine TEA->MA Base PenV_intermediate N-Acylated Intermediate MA->PenV_intermediate Nucleophilic Attack by Amine APA 6-Aminopenicillanic Acid (6-APA) APA->PenV_intermediate PenV Penicillin V PenV_intermediate->PenV Work-up

Caption: Workflow for the semi-synthesis of Penicillin V.

Protocol: Acylation of 6-Aminopenicillanic Acid (6-APA) with a Mixed Anhydride of Phenoxyacetic Acid

This protocol is based on a patented procedure for penicillin synthesis.[9]

  • Preparation of the Mixed Anhydride:

    • In a suitable solvent (e.g., absolute benzene), dissolve phenoxyacetic acid (1.0 eq) and triethylamine (1.0 eq).

    • Cool the solution and add ethyl chloroformate (1.0 eq) dropwise while maintaining a low temperature.

    • Stir the mixture for a designated period to form the mixed anhydride of phenoxyacetic acid and ethyl carbonate.

  • Acylation Reaction:

    • In a separate reaction vessel, suspend 6-aminopenicillanic acid (6-APA) (1.0 eq) in a suitable solvent (e.g., absolute benzene).

    • Add the freshly prepared solution of the mixed anhydride to the 6-APA suspension.

    • Stir the reaction mixture for several hours at room temperature.[9]

  • Work-up and Isolation:

    • Pour the reaction mixture into a solution of sodium bicarbonate in water with vigorous stirring.

    • Separate the organic layer.

    • The aqueous layer containing the sodium salt of Penicillin V can then be further processed to isolate the final product, for instance, by acidification and extraction, followed by crystallization of the potassium salt.

Signaling Pathways and Logical Relationships

Mechanism of Nucleophilic Acyl Substitution

The reactions of this compound with amines and alcohols proceed via a nucleophilic acyl substitution mechanism. The nucleophile (amine or alcohol) attacks one of the electrophilic carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxyacetate as a leaving group to form the final acylated product.

Acyl_Substitution_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Anhydride Phenoxyacetic Anhydride Tetrahedral Tetrahedral Intermediate Anhydride->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Tetrahedral Product Acylated Product (Amide or Ester) Tetrahedral->Product Collapse of Intermediate LeavingGroup Phenoxyacetate (Leaving Group) Tetrahedral->LeavingGroup Elimination

Caption: General mechanism of nucleophilic acyl substitution.

References

The Role of Phenoxyacetic Anhydride in the Synthesis of Key Drug Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic anhydride is a versatile reagent in organic synthesis, primarily utilized as an efficient acylating agent. Its application is particularly notable in the pharmaceutical industry for the synthesis of various drug molecules, where the introduction of a phenoxyacetyl group can confer or enhance therapeutic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of specific drug molecules, including semi-synthetic penicillins and non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis of Penicillin V (Phenoxymethylpenicillin)

The introduction of the phenoxyacetyl side chain to the 6-aminopenicillanic acid (6-APA) nucleus is a critical step in the synthesis of Penicillin V, an orally administered antibiotic.[1] this compound serves as an effective acylating agent for this transformation. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 6-APA attacks one of the carbonyl carbons of the anhydride.

Experimental Protocol: Acylation of 6-Aminopenicillanic Acid (6-APA)

This protocol describes the synthesis of Penicillin V by acylating 6-APA with this compound.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • This compound

  • Aprotic solvent (e.g., acetone, dichloromethane)

  • Weak organic base (e.g., triethylamine, N-methylmorpholine)

  • Dilute inorganic acid (e.g., hydrochloric acid) for acidification

  • Sodium bicarbonate solution (aqueous)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of 6-APA solution: Suspend 6-aminopenicillanic acid (1.0 eq) in a suitable aprotic solvent.

  • Addition of Base: Add a weak organic base (1.1 eq) to the suspension and stir until the 6-APA dissolves.

  • Acylation: Dissolve this compound (1.05 eq) in the same aprotic solvent and add it dropwise to the 6-APA solution at a controlled temperature, typically between 0°C and room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and adjust the pH to the acidic range (e.g., pH 2-3) with a dilute inorganic acid to precipitate the Penicillin V acid.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: The crude Penicillin V can be further purified by recrystallization from a suitable solvent system.

Quantitative Data: Comparison of Acylating Agents

While phenoxyacetyl chloride is also commonly used for the synthesis of Penicillin V, the use of this compound offers advantages such as milder reaction conditions and the avoidance of corrosive hydrogen chloride as a byproduct. The choice of acylating agent can influence the reaction yield and purity of the final product.

Acylating AgentTypical Reaction ConditionsReported Yield (%)Reference
This compound Aprotic solvent, organic base, 0°C to RT85-95Hypothetical data based on mixed anhydride methods
Phenoxyacetyl ChlorideAcetone/water, NaHCO₃, 0-5°C~90[2]

Experimental Workflow: Synthesis of Penicillin V

G cluster_prep Preparation cluster_acylation Acylation cluster_workup Work-up & Purification 6-APA 6-Aminopenicillanic Acid (6-APA) Solvent_Base Aprotic Solvent + Weak Organic Base 6-APA->Solvent_Base Suspend & Dissolve 6-APA_sol 6-APA Solution Solvent_Base->6-APA_sol Reaction Acylation Reaction (0°C - RT) 6-APA_sol->Reaction Anhydride Phenoxyacetic Anhydride Anhydride->Reaction Workup Acidification, Extraction Reaction->Workup Purification Recrystallization Workup->Purification PenV Penicillin V Purification->PenV

Caption: Workflow for the synthesis of Penicillin V using this compound.

Synthesis of Phenoxyacetic Acid-Based NSAIDs

Phenoxyacetic acid and its derivatives are important pharmacophores in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] this compound can be employed to introduce the phenoxyacetyl moiety onto various scaffolds to synthesize potential NSAID candidates.

Experimental Protocol: Synthesis of a Phenoxyacetamide NSAID Analog

This protocol outlines a general procedure for the N-acylation of an aromatic amine with this compound to produce a phenoxyacetamide derivative, a common structural motif in some NSAIDs.

Materials:

  • Aromatic amine (e.g., 4-aminoacetophenone)

  • This compound

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (optional, e.g., pyridine, triethylamine)

  • Dilute hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine

Procedure:

  • Dissolution: Dissolve the aromatic amine (1.0 eq) in a suitable aprotic solvent.

  • Acylation: Add this compound (1.1 eq) to the solution. A base can be added to catalyze the reaction and scavenge the phenoxyacetic acid byproduct.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Signaling Pathway: Cyclooxygenase (COX) Inhibition by NSAIDs

Many NSAIDs exert their anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAID Phenoxyacetic Acid- Based NSAID NSAID->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Conclusion

This compound is a valuable reagent for the synthesis of drug molecules, offering a reliable method for introducing the phenoxyacetyl group. Its application in the synthesis of Penicillin V and as a building block for NSAIDs highlights its importance in medicinal chemistry. The provided protocols offer a foundation for researchers to explore the utility of this compound in the development of novel therapeutic agents.

References

Application of Phenoxyacetic Anhydride in Polymer Chemistry: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic anhydride serves as a versatile reagent in polymer chemistry, primarily utilized as a functionalizing agent in post-polymerization modification strategies. Its reactivity is centered around the anhydride group, which readily undergoes nucleophilic attack by hydroxyl and amine functionalities present on polymer backbones. This reaction results in the formation of stable ester or amide linkages, respectively, thereby covalently attaching the phenoxyacetate moiety to the polymer. This modification can be leveraged to alter the physicochemical properties of polymers, such as hydrophobicity, thermal stability, and solubility. Furthermore, the phenoxyacetate group can act as a precursor for bioconjugation, making it a valuable tool in the development of advanced materials for drug delivery and other biomedical applications.

While this compound is not commonly employed as a primary monomer for building polymer backbones via methods like ring-opening polymerization, its role in modifying and functionalizing existing polymers is significant. The general principles of its reactions are analogous to those of more common anhydrides like maleic or phthalic anhydride.

Key Applications and Methodologies

The primary application of this compound in polymer chemistry is the functionalization of polymers containing nucleophilic groups, such as hydroxyl (-OH) or primary/secondary amine (-NHR) groups.

Functionalization of Hydroxyl-Terminated Polymers

Polymers such as polyethylene glycol (PEG), poly(vinyl alcohol) (PVA), and polysaccharides possess hydroxyl groups that can be targeted for esterification with this compound. This reaction introduces a terminal phenoxyacetate group, which can enhance the lipophilicity of the polymer or serve as a handle for further chemical modifications.

Experimental Protocol: Esterification of a Hydroxyl-Terminated Polymer

This protocol outlines a general procedure for the esterification of a hydroxyl-containing polymer with this compound. The specific conditions may require optimization based on the polymer's molecular weight, solubility, and steric hindrance.

Materials:

  • Hydroxyl-terminated polymer (e.g., HO-PEG-OH)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous diethyl ether (for precipitation)

  • Dialysis tubing (for purification, if applicable)

Procedure:

  • Polymer Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-terminated polymer (1 equivalent) in a minimal amount of anhydrous solvent (DMF or DCM).

  • Reagent Addition: To the stirred polymer solution, add this compound (1.1 to 1.5 equivalents per hydroxyl group) and a catalytic amount of DMAP (0.1 equivalents).

  • Base Addition: Slowly add triethylamine (1.2 to 1.5 equivalents per hydroxyl group) to the reaction mixture to act as an acid scavenger.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy (observing the appearance of aromatic protons from the phenoxy group) or FTIR spectroscopy (disappearance of the anhydride peak and appearance of an ester carbonyl peak).

  • Purification - Precipitation: Once the reaction is complete, concentrate the solution under reduced pressure. Precipitate the functionalized polymer by adding the concentrated solution dropwise into a large volume of cold, stirring diethyl ether.

  • Purification - Washing: Collect the precipitate by filtration and wash it several times with fresh diethyl ether to remove unreacted reagents and byproducts.

  • Purification - Dialysis (Optional): For water-soluble polymers, dissolve the crude product in deionized water and dialyze against deionized water for 48 hours to remove any remaining small molecule impurities.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Characterization:

  • ¹H NMR: Confirm the presence of phenoxyacetate groups by identifying characteristic aromatic proton signals.

  • FTIR: Verify the formation of an ester linkage.

  • GPC/SEC: Determine changes in molecular weight and polydispersity.

Functionalization of Amine-Containing Polymers

Polymers with primary or secondary amine groups, such as chitosan or poly(lysine), can be functionalized with this compound to form stable amide bonds. This is a common strategy for attaching functional groups to biopolymers.[1]

Experimental Protocol: Amidation of an Amine-Containing Polymer

This protocol provides a general method for the amidation of a polymer containing primary or secondary amine groups.

Materials:

  • Amine-containing polymer (e.g., Chitosan)

  • This compound

  • Anhydrous solvent (e.g., DMF, DMSO, or an aqueous acidic solution for chitosan)

  • Triethylamine (TEA) or another suitable base

Procedure:

  • Polymer Dissolution: Dissolve the amine-containing polymer (1 equivalent) in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere. For polymers like chitosan, a dilute aqueous acetic acid solution may be necessary.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 to 1.5 equivalents per amine group) in the same solvent.

  • Reaction: Slowly add the this compound solution to the stirred polymer solution. If the reaction is performed in an organic solvent, add a non-nucleophilic base like triethylamine (1.2 to 1.5 equivalents) to neutralize the phenoxyacetic acid byproduct.

  • Reaction Time: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by ¹H NMR or FTIR.

  • Purification: Purify the polymer using precipitation in a non-solvent (e.g., ethanol or acetone) or by dialysis against an appropriate solvent system to remove unreacted starting materials and byproducts.

  • Drying: Dry the final product under vacuum.

Data Presentation

Quantitative data for polymer functionalization reactions are crucial for assessing the efficiency and reproducibility of the modification. Below is a template for tabulating such data.

EntryPolymer BackboneMolar Ratio (Polymer:Anhydride)CatalystReaction Time (h)Degree of Functionalization (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
1HO-PEG-OH1:2.2DMAP24Data not availableData not availableData not available
2Chitosan1:1.5None18Data not availableData not availableData not available

Visualizing the Workflow

A general workflow for the post-polymerization modification of a polymer with this compound can be visualized to clarify the experimental sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis p1 Dissolve Polymer in Anhydrous Solvent r1 Combine Solutions & Add Base p1->r1 Polymer Solution p2 Prepare Anhydride & Catalyst Solution p2->r1 Reagent Solution r2 Stir under Inert Atmosphere (12-24h) r1->r2 u1 Precipitate Polymer in Non-Solvent r2->u1 Crude Product u2 Filter and Wash u1->u2 u3 Dialysis (Optional) u2->u3 a1 Dry Under Vacuum u2->a1 u3->a1 a2 Characterize (NMR, FTIR, GPC) a1->a2

Caption: General workflow for polymer functionalization.

Logical Relationship: Anhydride Reaction with Nucleophiles

The core chemical transformation involves the nucleophilic acyl substitution on the anhydride by a hydroxyl or amine group from the polymer.

G cluster_reactants Reactants cluster_products Products Polymer_Nu Polymer with Nucleophile (-OH or -NHR) Reaction Reaction Polymer_Nu->Reaction Anhydride This compound Anhydride->Reaction Functional_Polymer Functionalized Polymer (Ester or Amide Linkage) Byproduct Phenoxyacetic Acid Reaction->Functional_Polymer Covalent Bond Formation Reaction->Byproduct

Caption: Reaction of this compound with a polymer.

References

Phenoxyacetic Anhydride as a Derivatizing Agent for Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of chromatography, derivatization is a critical technique employed to enhance the analytical properties of compounds that are otherwise difficult to analyze. This process involves chemically modifying a target analyte to improve its volatility, thermal stability, chromatographic retention, and detectability. Acid anhydrides are a prominent class of reagents used for the acylation of primary and secondary amines, alcohols, and phenols, thereby increasing their suitability for chromatographic analysis, particularly by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Phenoxyacetic anhydride, with the molecular formula C₁₆H₁₄O₅, is a potential acylating agent that can be utilized for such derivatizations.[1] While its primary applications are in the synthesis of pharmaceuticals and agrochemicals, its utility as a derivatizing agent in analytical chemistry is also recognized for improving the detection and quantification of organic compounds.[2] The introduction of the phenoxyacetyl group can significantly alter the physicochemical properties of the analyte. A key advantage of using this compound is the incorporation of a phenyl ring, which acts as a chromophore, enhancing detection by UV-Vis spectrophotometry in HPLC.

This document provides a comprehensive overview of the principles, general protocols, and potential applications of this compound as a derivatizing agent for chromatography. It should be noted that while the fundamental principles of acylation are well-established, specific and detailed application data for this compound in chromatography is not extensively documented in scientific literature. Therefore, the protocols and data presented herein are based on the well-characterized use of analogous acid anhydrides, such as acetic anhydride, and serve as a detailed guide for method development with this compound.

Principle of Derivatization

This compound reacts with primary and secondary amines, as well as other compounds with active hydrogens, through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a stable N-phenoxyacetyl derivative and a molecule of phenoxyacetic acid as a byproduct.

The key benefits of this derivatization include:

  • Increased Volatility and Thermal Stability: By replacing polar N-H bonds with less polar amide linkages, the volatility of the analyte is increased, making it more amenable to GC analysis.

  • Improved Chromatographic Behavior: Derivatization reduces the polarity of the analytes, leading to better peak shape and resolution on common non-polar and moderately polar GC and reversed-phase HPLC columns.

  • Enhanced Detectability: The introduction of the phenoxy group provides a strong chromophore, significantly enhancing the molar absorptivity of the derivative for UV detection in HPLC. For GC-MS, the derivative will have a higher molecular weight and produce characteristic fragmentation patterns, aiding in identification and quantification.

Experimental Protocols

The following are generalized protocols for the derivatization of primary and secondary amines using an acid anhydride like this compound, followed by chromatographic analysis. These should be considered as a starting point for method development and optimization.

Protocol 1: Derivatization for GC-MS Analysis

This protocol is designed for the derivatization of amines in a sample extract prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample extract (dried and free of water)

  • This compound solution (e.g., 10 mg/mL in a dry, inert solvent like acetonitrile or ethyl acetate)

  • Basic catalyst (e.g., pyridine or triethylamine)

  • Quenching reagent (e.g., methanol)

  • Volatile solvent for reconstitution (e.g., ethyl acetate or dichloromethane)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Ensure the sample extract containing the amine analytes is completely dry. Water can hydrolyze the anhydride reagent.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable dry solvent.

  • Derivatization Reaction:

    • Add the basic catalyst (e.g., 10 µL of pyridine) to the sample vial.

    • Add an excess of the this compound solution (e.g., 50 µL). The exact amount may need to be optimized.

    • Vortex the mixture for 30 seconds.

    • Incubate the vial at an elevated temperature (e.g., 60-70 °C) for 30-60 minutes. Reaction conditions should be optimized for the specific analytes.

  • Reaction Quenching and Work-up:

    • After cooling to room temperature, add a small amount of quenching reagent (e.g., 20 µL of methanol) to react with the excess anhydride.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volatile solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Protocol 2: Derivatization for HPLC-UV Analysis

This protocol is suitable for the pre-column derivatization of amines for analysis by High-Performance Liquid Chromatography with UV detection.

Materials:

  • Aqueous sample or standard solution of amines

  • This compound solution (e.g., 10 mg/mL in acetonitrile)

  • Buffer solution (e.g., 0.1 M borate buffer, pH 8-9)

  • Quenching reagent (e.g., 5% formic acid or acetic acid)

  • HPLC mobile phase for dilution

  • Vials with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Pipette an aliquot (e.g., 100 µL) of the aqueous sample or standard into a reaction vial.

    • Add the buffer solution (e.g., 100 µL) to adjust the pH to the optimal range for the reaction (typically pH 8-9).

  • Derivatization Reaction:

    • Add the this compound solution (e.g., 50 µL) to the vial.

    • Vortex the mixture immediately and incubate at room temperature (or slightly elevated temperature, e.g., 40-50 °C) for 15-30 minutes.

  • Reaction Quenching and Final Preparation:

    • Stop the reaction by adding a small volume of the quenching reagent (e.g., 10 µL of 5% formic acid).

    • Dilute the reaction mixture with the initial HPLC mobile phase to the desired final volume.

    • Transfer the solution to an autosampler vial for HPLC analysis.

Data Presentation

Table 1: Example GC-MS Data for Amphetamine-type Stimulants Derivatized with an Acylating Agent

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)
Amphetamine8.520.51.5>0.998
Methamphetamine9.150.51.5>0.998
MDMA11.230.82.5>0.997
MDA10.890.72.0>0.998

Data is illustrative and based on typical performance for acylated derivatives.

Table 2: Example HPLC-UV Data for Biogenic Amines Derivatized with a UV-Absorbing Acylating Agent

AnalyteRetention Time (min)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Linearity (r²)
Histamine6.40.10.3>0.999
Putrescine8.10.20.6>0.999
Cadaverine9.50.20.6>0.999
Tyramine12.30.10.3>0.998

Data is illustrative and based on typical performance for derivatives with a chromophore.

Visualizations

The following diagrams illustrate the general workflows for derivatization and chromatographic analysis.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation cluster_instrument Instrumental Analysis Sample Analyte Sample DriedSample Dried Sample Extract (for GC) Sample->DriedSample AqueousSample Aqueous Sample (for HPLC) Sample->AqueousSample AddReagent Add Phenoxyacetic Anhydride & Catalyst DriedSample->AddReagent AqueousSample->AddReagent Incubate Incubate (Heat as required) AddReagent->Incubate Quench Quench Reaction Incubate->Quench Reconstitute Reconstitute in Volatile Solvent Quench->Reconstitute Dilute Dilute with Mobile Phase Quench->Dilute GCMS GC-MS Analysis Reconstitute->GCMS HPLCUV HPLC-UV Analysis Dilute->HPLCUV

Figure 1. General experimental workflow for derivatization.

ChromatographicAnalysis cluster_injection Sample Introduction cluster_separation Separation cluster_detection Detection cluster_data Data Processing Injector Injector Column Chromatographic Column (GC or HPLC) Injector->Column Detector Detector (MS or UV-Vis) Column->Detector DataSystem Data System Detector->DataSystem Result Chromatogram & Results DataSystem->Result

Figure 2. Chromatographic analysis workflow.

Conclusion

This compound presents a promising, albeit underutilized, option for the derivatization of amines and other polar analytes for chromatographic analysis. The introduction of the phenoxyacetyl group is expected to improve volatility, enhance chromatographic performance, and significantly increase detectability, particularly for HPLC-UV methods. The general protocols provided in this document, based on the well-established chemistry of acid anhydrides, offer a solid foundation for researchers and drug development professionals to develop and validate new analytical methods. Further research is warranted to establish specific applications and generate quantitative performance data for the use of this compound as a derivatizing agent in modern chromatography.

References

Application Notes and Protocols for Acylation Reactions Using Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acylation is a fundamental chemical transformation in organic synthesis involving the addition of an acyl group to a compound. This process is crucial for the formation of esters and amides, which are pivotal functional groups in numerous pharmaceuticals, agrochemicals, and materials. Acid anhydrides are highly effective acylating agents due to their enhanced reactivity compared to carboxylic acids. Phenoxyacetic anhydride, specifically, serves as a reagent to introduce the phenoxyacetyl group, a key structural motif in various biologically active molecules. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the acylation of a primary amine.

Application Note 1: Synthesis of this compound

This protocol details the preparation of this compound from phenoxyacetic acid. The method is based on the reaction of the corresponding carboxylate salt with phenoxyacetyl chloride, which is generated in situ from phenoxyacetic acid and thionyl chloride.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Sodium hydroxide (NaOH)

  • Round-bottom flasks

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Phenoxyacetate:

    • In a 250 mL beaker, dissolve 15.2 g (0.1 mol) of phenoxyacetic acid in 100 mL of water containing 4.0 g (0.1 mol) of sodium hydroxide.

    • Gently heat the solution to ensure complete dissolution.

    • Evaporate the water under reduced pressure using a rotary evaporator to obtain the dry sodium phenoxyacetate salt.

  • Preparation of Phenoxyacetyl Chloride:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 15.2 g (0.1 mol) of phenoxyacetic acid.

    • Slowly add 11.9 g (7.3 mL, 0.1 mol) of thionyl chloride to the flask in a fume hood.

    • Add a few drops of pyridine as a catalyst.

    • Heat the mixture gently under reflux for 1 hour. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

    • Allow the mixture to cool to room temperature. Distill the excess thionyl chloride under reduced pressure. The remaining crude liquid is phenoxyacetyl chloride.

  • Synthesis of this compound:

    • Suspend the prepared sodium phenoxyacetate (0.1 mol) in 100 mL of anhydrous diethyl ether in a 500 mL round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add the crude phenoxyacetyl chloride (0.1 mol) dropwise to the stirred suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Filter the reaction mixture to remove the sodium chloride precipitate.

    • Wash the filtrate with a small amount of cold water in a separatory funnel to remove any remaining salt.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Evaporate the diethyl ether under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent like a mixture of diethyl ether and petroleum ether.

Workflow for the Synthesis of this compound

G cluster_0 Preparation of Sodium Phenoxyacetate cluster_1 Preparation of Phenoxyacetyl Chloride cluster_2 Anhydride Formation PAA Phenoxyacetic Acid Dissolve Dissolve & Heat PAA->Dissolve NaOH NaOH Solution NaOH->Dissolve Evaporate_Salt Evaporate to Dryness Dissolve->Evaporate_Salt NaPA Sodium Phenoxyacetate Evaporate_Salt->NaPA NaPA_input Sodium Phenoxyacetate NaPA->NaPA_input PAA2 Phenoxyacetic Acid Reflux Reflux for 1h PAA2->Reflux SOCl2 Thionyl Chloride SOCl2->Reflux Pyridine Pyridine (cat.) Pyridine->Reflux PAC Phenoxyacetyl Chloride Reflux->PAC PAC_input Phenoxyacetyl Chloride PAC->PAC_input Reaction React in Anhydrous Ether NaPA_input->Reaction PAC_input->Reaction Filter Filter NaCl Reaction->Filter Wash Wash with Water Filter->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate_Anhydride Evaporate Solvent Dry->Evaporate_Anhydride Product This compound Evaporate_Anhydride->Product

Caption: Workflow for the synthesis of this compound.

Application Note 2: Acylation of Benzylamine with this compound

This protocol describes the synthesis of N-benzyl-2-phenoxyacetamide via the acylation of benzylamine using this compound. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.

Experimental Protocol: Synthesis of N-benzyl-2-phenoxyacetamide

Materials and Reagents:

  • This compound

  • Benzylamine

  • Dioxane (as solvent)

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 2.86 g (0.01 mol) of this compound in 40 mL of dioxane.

    • Equip the flask with a magnetic stir bar.

  • Addition of Amine:

    • In a separate container, prepare a solution of 1.07 g (1.08 mL, 0.01 mol) of benzylamine in 10 mL of dioxane.

    • Slowly add the benzylamine solution dropwise to the stirred solution of this compound at room temperature.

    • Upon addition, a slight exotherm may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction and Workup:

    • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Wash the aqueous mixture sequentially with:

      • 50 mL of 5% HCl to remove any unreacted benzylamine.

      • 50 mL of 5% NaHCO₃ to remove the phenoxyacetic acid byproduct.

      • 50 mL of brine.

    • Extract the aqueous layer with 3 x 50 mL portions of diethyl ether or ethyl acetate.

    • Combine the organic extracts.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude N-benzyl-2-phenoxyacetamide can be purified by recrystallization from aqueous methanol or ethanol to yield a crystalline solid.

  • Characterization:

    • Determine the melting point of the purified product. The literature value for N-benzyl-2-phenoxyacetamide is 82-83°C.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy if desired.

Quantitative Data

ParameterValueNotes
Reactants
This compound2.86 g (0.01 mol)Acylating Agent
Benzylamine1.07 g (0.01 mol)Nucleophile
Molar Ratio (Anhydride:Amine)1:1
Product
Product NameN-benzyl-2-phenoxyacetamide
Molecular FormulaC₁₅H₁₅NO₂
Molecular Weight241.29 g/mol
Theoretical Yield2.41 gAssuming 100% conversion
Reported Melting Point82-83 °CA key parameter for product identification
Byproduct
Byproduct NamePhenoxyacetic acidRemoved during basic wash

Experimental Workflow for Acylation of Benzylamine

G Start Start Anhydride Dissolve Phenoxyacetic Anhydride in Dioxane Start->Anhydride Amine Prepare Benzylamine Solution in Dioxane Start->Amine Reaction Add Amine to Anhydride Stir at Room Temp (4-6h) Anhydride->Reaction Amine->Reaction Workup Pour into Water Reaction->Workup Wash_HCl Wash with 5% HCl Workup->Wash_HCl Wash_NaHCO3 Wash with 5% NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Extract Extract with Ether/EtOAc Wash_Brine->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Aqueous Methanol Evaporate->Recrystallize End N-benzyl-2-phenoxyacetamide (Product) Recrystallize->End

Caption: Experimental workflow for the synthesis of N-benzyl-2-phenoxyacetamide.

Application Notes and Protocols: Catalytic Reactions of Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and catalytic systems for the acylation of nucleophiles using phenoxyacetic anhydride. The protocols and data presented are based on established principles of anhydride chemistry and reactions with analogous anhydrides.

Introduction

This compound is a versatile reagent for the introduction of the phenoxyacetyl group into a variety of molecules, a common structural motif in pharmaceuticals and other biologically active compounds. The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts. This document outlines the reaction conditions for the catalytic acylation of alcohols and amines with this compound, focusing on base and Lewis acid catalysis.

Data Presentation: Catalyst Performance in Acylation Reactions

The following tables summarize typical reaction conditions and outcomes for the acylation of alcohols and amines with anhydrides, which can be adapted for this compound.

Table 1: Base-Catalyzed Acylation of Primary Alcohols

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-(Dimethylamino)pyridine (DMAP)5-10TriethylamineDichloromethane (DCM)Room Temp.1-4>95
PyridineStoichiometric-PyridineRoom Temp. - 502-1285-95
Sodium Bicarbonate (NaHCO₃)200-TolueneRoom Temp.12-2490-99

Table 2: Lewis Acid-Catalyzed Acylation of Secondary Alcohols

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
Scandium(III) triflate (Sc(OTf)₃)1-5Acetonitrile (MeCN)Room Temp.0.5-2>90
Copper(II) triflate (Cu(OTf)₂)5-10Dichloromethane (DCM)Room Temp.1-3>90
Zinc(II) chloride (ZnCl₂)10-20Tetrahydrofuran (THF)504-880-90

Table 3: Catalytic Acylation of Primary Amines

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
None (uncatalyzed)--Dichloromethane (DCM)Room Temp.0.5-2>95
Acetic Acid10-Ethyl Acetate80-1201-5>90
PyridineStoichiometric-PyridineRoom Temp.1-3>95

Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of a Primary Alcohol

This protocol describes a general procedure for the efficient acylation of a primary alcohol using this compound with 4-(dimethylamino)pyridine (DMAP) as a catalyst.[1]

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (1.1 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 mmol), anhydrous dichloromethane (10 mL), and triethylamine (1.5 mmol).

  • Stir the solution at room temperature and add this compound (1.1 mmol) followed by DMAP (0.1 mmol).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenoxyacetate ester.

Protocol 2: Lewis Acid-Catalyzed Acylation of a Hindered Alcohol

This protocol provides a method for the acylation of a sterically hindered secondary or tertiary alcohol using a Lewis acid catalyst.[2][3]

Materials:

  • Hindered alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 mmol) and this compound (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Add scandium(III) triflate (0.05 mmol) to the solution and stir at room temperature.

  • Follow the reaction's progress by TLC or gas chromatography (GC).

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the pure ester product.

Reaction Mechanisms and Workflows

Nucleophilic Catalysis Pathway (DMAP)

In this pathway, the nucleophilic catalyst, DMAP, attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more electrophilic than the anhydride itself, facilitating the subsequent attack by the alcohol.

Nucleophilic_Catalysis PhenoxyaceticAnhydride Phenoxyacetic Anhydride Acylpyridinium N-Acylpyridinium Intermediate (highly reactive) PhenoxyaceticAnhydride->Acylpyridinium + DMAP DMAP DMAP TetrahedralIntermediate Tetrahedral Intermediate Acylpyridinium->TetrahedralIntermediate + Alcohol Alcohol Alcohol (R-OH) EsterProduct Phenoxyacetate Ester TetrahedralIntermediate->EsterProduct RegeneratedDMAP Regenerated DMAP TetrahedralIntermediate->RegeneratedDMAP PhenoxyacetateAnion Phenoxyacetate Anion TetrahedralIntermediate->PhenoxyacetateAnion

Caption: Nucleophilic catalysis pathway with DMAP.

Lewis Acid Catalysis Workflow

Lewis acids activate the anhydride by coordinating to a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the alcohol.

Lewis_Acid_Catalysis Start Start: Mix Anhydride, Alcohol, and Lewis Acid Activation Lewis Acid (LA) activates This compound Start->Activation NucleophilicAttack Alcohol attacks the activated carbonyl group Activation->NucleophilicAttack IntermediateFormation Formation of a tetrahedral intermediate NucleophilicAttack->IntermediateFormation ProductRelease Release of the ester product and regeneration of the catalyst IntermediateFormation->ProductRelease End End: Purified Ester ProductRelease->End

Caption: General workflow for Lewis acid-catalyzed acylation.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing and analyzing a catalyzed acylation reaction.

Experimental_Workflow Setup Reaction Setup - Add reactants, solvent, and catalyst - Establish inert atmosphere Reaction Reaction Monitoring - Stir at specified temperature - Monitor by TLC/GC Setup->Reaction Workup Aqueous Workup - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Purification Purification - Concentrate crude product - Purify by column chromatography Workup->Purification Analysis Product Analysis - Characterize by NMR, IR, MS - Determine yield and purity Purification->Analysis

Caption: Standard experimental workflow for catalytic acylation.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of phenoxyacetic anhydride as a capping agent in solid-phase synthesis, with a primary focus on oligonucleotide synthesis where its application is well-documented. An adapted protocol for solid-phase peptide synthesis (SPPS) is also presented, based on established methodologies.

Introduction to this compound in Solid-Phase Synthesis

This compound is a critical reagent used as a capping agent in solid-phase synthesis to terminate unreacted chains. In this process, the solid support carries a growing polymer chain (oligonucleotide or peptide). After each monomer addition, a small percentage of the chains may fail to react. To prevent the formation of deletion sequences, these unreacted chains, which possess a free hydroxyl (in oligonucleotide synthesis) or amino (in peptide synthesis) group, are permanently blocked or "capped."

While acetic anhydride is a commonly used capping agent, this compound offers a significant advantage in "ultramild" synthesis strategies, particularly for oligonucleotides. Certain protecting groups on nucleobases, such as phenoxyacetyl (Pac) on dA and isopropyl-phenoxyacetyl (iPr-Pac) on dG, can be exchanged with acetate when acetic anhydride is used. This necessitates harsher deprotection conditions. The use of this compound as the capping agent avoids this transamidation, allowing for significantly milder deprotection conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications like fluorescent dyes.[1][2][3][4][5]

Application 1: Ultramild Solid-Phase Oligonucleotide Synthesis

This compound is the capping agent of choice for the synthesis of modified oligonucleotides bearing sensitive reporters, such as fluorescent dyes (e.g., TAMRA, Cyanine 5, HEX), due to the milder final deprotection conditions that can be employed.[1][6]

Quantitative Data Summary
Capping ReagentProtecting GroupsDeprotection ConditionsTypical Purity of Sensitive OligonucleotideTypical Overall Yield of Sensitive Oligonucleotide
This compound Pac-dA, iPr-Pac-dG, Ac-dC0.05M K₂CO₃ in Methanol (4h, RT) or NH₄OH (2h, RT)[1][2][3][4]>90%High
Acetic AnhydridePac-dA, iPr-Pac-dG, Ac-dCNH₄OH (overnight, RT) to remove exchanged Ac-dG[1][2][3]Variable, potential for degradation of sensitive dyesModerate to Low
Acetic AnhydrideStandard (e.g., Bz-dA, iBu-dG)Concentrated NH₄OH (elevated temp)Low, significant degradation of sensitive dyesVery Low

Note: The data in this table is illustrative and represents expected outcomes. Actual results may vary based on the specific sequence, modifications, and synthesis platform.

Experimental Protocols

1. Preparation of Capping Solutions:

  • Capping A (Ultramild): A solution of 5% (w/v) this compound in a mixture of tetrahydrofuran (THF) and pyridine. A common formulation is THF/pyridine/phenoxyacetic anhydride (85:10:5 v/v/v).

  • Capping B: A solution of 10% 1-methylimidazole in THF.

2. Automated Solid-Phase Oligonucleotide Synthesis Cycle (Per Monomer Addition):

This protocol assumes a standard automated DNA/RNA synthesizer.

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound oligonucleotide using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Washing: The solid support is washed with an anhydrous solvent, typically acetonitrile.

  • Coupling: The next phosphoramidite monomer is activated with a reagent like tetrazole and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Washing: The solid support is washed with acetonitrile.

  • Capping:

    • The Capping A (Ultramild) and Capping B solutions are delivered simultaneously to the synthesis column.

    • The reaction is allowed to proceed for a specified time (typically 2-5 minutes) to acetylate any unreacted 5'-hydroxyl groups.

  • Washing: The solid support is washed with acetonitrile.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in THF/water/pyridine.

  • Washing: The solid support is washed with acetonitrile.

  • The cycle is repeated until the desired oligonucleotide sequence is synthesized.

3. Cleavage and Ultramild Deprotection:

  • After the final synthesis cycle, the solid support is treated with a solution of 0.05M potassium carbonate in anhydrous methanol for 4 hours at room temperature.[1] Alternatively, concentrated ammonium hydroxide can be used for 2 hours at room temperature.[2][3][4]

  • The supernatant containing the cleaved and deprotected oligonucleotide is collected.

  • If using potassium carbonate, the solution must be neutralized with an acid (e.g., acetic acid) before drying.[1]

  • The oligonucleotide is then purified using standard methods such as HPLC or gel electrophoresis.

Experimental Workflow Diagram

Ultramild_Oligonucleotide_Synthesis cluster_synthesis_cycle Automated Synthesis Cycle (per monomer) deblocking 1. Deblocking (TCA in DCM) coupling 2. Coupling (Phosphoramidite + Activator) deblocking->coupling Wash capping 3. Capping (this compound) coupling->capping Wash oxidation 4. Oxidation (Iodine Solution) capping->oxidation Wash oxidation->deblocking Repeat for next monomer cleavage_deprotection 5. Cleavage & Ultramild Deprotection (0.05M K2CO3 in Methanol) oxidation->cleavage_deprotection Final Cycle start Solid Support with Initial Nucleoside start->deblocking purification 6. Purification (HPLC / PAGE) cleavage_deprotection->purification final_product Purified Modified Oligonucleotide purification->final_product

Caption: Workflow for Ultramild Solid-Phase Oligonucleotide Synthesis.

Application 2: Solid-Phase Peptide Synthesis (SPPS)

While less common than in oligonucleotide synthesis, this compound can be adapted for capping in Fmoc-based SPPS. This can be particularly useful when synthesizing peptides with modifications that might be sensitive to residual acetic acid or when a milder capping agent is desired.

Quantitative Data Summary (Illustrative)
Capping ReagentTypical Capping TimePurity of Crude Peptide (Target Peptide)Yield of Purified Peptide
This compound 15-30 minPotentially higher due to effective cappingPotentially higher
Acetic Anhydride15-30 minHighHigh
No CappingN/ALower due to deletion sequencesLower

Note: This data is illustrative and represents expected trends. Actual results are highly sequence-dependent.

Experimental Protocols

1. Preparation of Capping Solution:

  • A solution of this compound (e.g., 0.5 M) in a suitable solvent for SPPS, such as N,N-dimethylformamide (DMF), often with a mild base like diisopropylethylamine (DIPEA) (e.g., 0.5 M).

2. Fmoc-Based Solid-Phase Peptide Synthesis Cycle (Per Amino Acid Addition):

This protocol assumes manual or automated Fmoc-SPPS.

  • Swell the Resin: The solid-phase resin (e.g., Rink amide, Wang) is swelled in DMF.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the free N-terminus of the growing peptide chain.

  • Washing: The resin is washed with DMF.

  • Capping:

    • The this compound capping solution is added to the resin.

    • The reaction is agitated for 15-30 minutes at room temperature to block any unreacted N-termini.

  • Washing: The resin is thoroughly washed with DMF and then with a solvent like dichloromethane (DCM).

  • The cycle is repeated until the desired peptide sequence is assembled.

3. Cleavage and Deprotection:

  • After the final synthesis cycle and removal of the terminal Fmoc group, the resin is washed and dried.

  • The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

  • The crude peptide is then purified by reverse-phase HPLC.

Logical Relationship Diagram for Capping in SPPS

Capping_Logic_SPPS cluster_outcome Outcome of Coupling start Resin with Growing Peptide Chain (Free N-terminus) coupling Amino Acid Coupling Step start->coupling successful_coupling Successful Coupling (>99% of chains) coupling->successful_coupling failed_coupling Failed Coupling (<1% of chains) coupling->failed_coupling next_cycle Proceed to Next Synthesis Cycle (Fmoc Deprotection) successful_coupling->next_cycle capping_step Capping with This compound failed_coupling->capping_step capped_chain Unreacted Chain is Capped (Terminated) capping_step->capped_chain capped_chain->next_cycle

Caption: Logical flow of the capping step in Solid-Phase Peptide Synthesis.

Signaling Pathways

The current literature does not indicate a direct role of this compound in specific signaling pathways. Its use is confined to the synthesis of molecules that may subsequently be used in biological assays to study such pathways. For instance, the synthesis of post-translationally modified peptides could be facilitated by milder capping and deprotection strategies, and these peptides could then be used to investigate signaling cascades.[7][8][9][10] However, a direct link between the capping agent itself and a signaling pathway is not established.

References

Troubleshooting & Optimization

Technical Support Center: Phenoxyacetic Anhydride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding acylation reactions using phenoxyacetic anhydride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound acylation reactions?

A1: The most common side products include:

  • Phenoxyacetic acid: This is formed by the hydrolysis of this compound, which can occur if there is moisture in the reaction mixture. It is also the leaving group in the acylation of an alcohol or amine.[1][2]

  • Unreacted starting materials: Incomplete reactions can leave behind unreacted this compound and the substrate (e.g., alcohol, amine).[3]

  • Double acylation products: In the case of substrates with multiple nucleophilic sites (e.g., diols, diamines), double acylation can occur.

  • Products of side reactions with solvents: Some solvents can react with the anhydride, especially under harsh conditions.

  • In the context of Friedel-Crafts acylation, polysubstituted products can be formed, although this is less common than in Friedel-Crafts alkylation.[4][5] Also, rearrangements of the acylium ion are a possibility, leading to unexpected products.[4]

Q2: What factors can influence the formation of side products?

A2: Several factors can affect the outcome of the reaction:

  • Reaction Temperature: Higher temperatures can lead to decomposition of the anhydride or promote side reactions.

  • Purity of Reagents and Solvents: The presence of water can lead to hydrolysis of the anhydride.[3] Other impurities in the starting materials can also lead to undesired products.

  • Choice of Catalyst: The type and amount of catalyst can significantly impact the reaction rate and selectivity. For instance, in Friedel-Crafts acylation, strong Lewis acids are typically required.[4]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long times can promote the formation of degradation products.

Q3: Which substrates are suitable for acylation with this compound?

A3: this compound can be used to acylate a variety of nucleophiles, including:

  • Alcohols (primary and secondary): To form esters.[6] Tertiary alcohols are generally poor substrates due to steric hindrance and the potential for elimination reactions.[7]

  • Phenols: To form phenyl esters.[1]

  • Amines (primary and secondary): To form amides.[8][9][10][11] Aryl amines can be challenging substrates in Friedel-Crafts type reactions as they can form unreactive complexes with Lewis acid catalysts.[12]

  • Thiols: To form thioesters.[6]

  • Activated aromatic compounds: In Friedel-Crafts acylation reactions to form aryl ketones.[5] Highly deactivated aromatic compounds may not react effectively.[4][5]

Troubleshooting Guide

Problem 1: Low or no yield of the desired acylated product.

Possible Cause Suggested Solution
Incomplete reaction - Ensure all reagents are dry and of high quality. - Optimize the reaction time and temperature. - Consider using a slight excess of the this compound.[3]
Degradation of the product - If the product is sensitive to hydrolysis, maintain acidic pH (e.g., pH 4-6) during workup and purification. - Work at low temperatures (e.g., on ice) whenever possible. - Minimize the time the sample is in aqueous solutions.[3]
Ineffective catalyst - For Friedel-Crafts reactions, ensure the Lewis acid catalyst is fresh and active. - For base-catalyzed reactions, ensure the base is appropriate for the substrate and not sterically hindered.
Poor substrate reactivity - Deactivated aromatic rings or sterically hindered alcohols/amines may require more forcing reaction conditions (higher temperature, stronger catalyst).[4]

Problem 2: Presence of a significant amount of phenoxyacetic acid in the product mixture.

Possible Cause Suggested Solution
Hydrolysis of this compound - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is the result of acylation Phenoxyacetic acid is a natural byproduct of the reaction with an alcohol or amine. It can be removed during workup.
Workup procedure - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted phenoxyacetic acid. Be cautious, as this can promote hydrolysis of the desired product if it is base-labile.

Problem 3: Multiple products are observed in the reaction mixture.

Possible Cause Suggested Solution
Polysubstitution (in Friedel-Crafts reactions) - Use a milder Lewis acid or lower the reaction temperature. - Use a stoichiometric amount of the acylating agent.[4]
Acylation at different positions - For substrates with multiple nucleophilic sites, consider using a protecting group strategy to achieve selectivity.[8]
Rearrangement of an intermediate - This is a known issue in Friedel-Crafts reactions.[4] Consider alternative synthetic routes if this is a persistent problem.

Data Presentation

Table 1: Common Side Products and Their Potential Causes in this compound Acylations

Side ProductPotential Cause(s)
Phenoxyacetic acid- Hydrolysis of this compound. - Byproduct of the main reaction.
Unreacted starting materials- Incomplete reaction. - Poor reactivity of the substrate.
Polyacylated product- Presence of multiple reactive sites on the substrate.
Aryl ketone isomers (Friedel-Crafts)- Rearrangement of the acylium ion intermediate.[4]

Experimental Protocols

General Protocol for the Acylation of an Alcohol with this compound

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a solution of the alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere, add a suitable base (e.g., triethylamine, 1.2 eq.) or catalyst (e.g., DMAP, 0.1 eq.).[7]

    • Cool the mixture to 0 °C.

    • Add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the desired time (typically 1-12 hours).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation, depending on the properties of the product.

Visualizations

general_acylation_mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Anhydride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->Tetrahedral_Intermediate Acylated_Product Acylated Product Tetrahedral_Intermediate->Acylated_Product Collapse of Intermediate Leaving_Group Phenoxyacetic Acid (Leaving Group) Tetrahedral_Intermediate->Leaving_Group Elimination

Caption: General mechanism of nucleophilic acylation.

troubleshooting_workflow start Low/No Product Yield check_sm Check Starting Materials by TLC/NMR start->check_sm sm_ok Starting Materials Consumed? check_sm->sm_ok sm_present Incomplete Reaction sm_ok->sm_present No degradation Product Degradation? sm_ok->degradation Yes optimize Optimize: Time, Temp, Equivalents sm_present->optimize end Successful Reaction optimize->end workup_issue Modify Workup/Purification (pH, Temp) degradation->workup_issue Yes side_products Analyze Side Products (LCMS) degradation->side_products No workup_issue->end side_products->end

Caption: Troubleshooting workflow for low product yield.

hydrolysis_side_reaction reactants This compound H₂O (Moisture) product {2 x Phenoxyacetic Acid} reactants->product Hydrolysis

References

Technical Support Center: Purification of Products from Phenoxyacetic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving phenoxyacetic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from this compound reactions?

A1: The most common purification techniques for products derived from this compound reactions include:

  • Recrystallization: This is a widely used method for purifying solid products. The choice of solvent is crucial and may require some experimentation to find one that dissolves the product at a high temperature but not at a lower temperature, while impurities remain soluble.[1] Ethanol and mixtures of ethanol and methyl tert-butyl ether have been successfully used for recrystallizing phenoxyacetic acid derivatives.[2][3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analyzing purity and for purification on a preparative scale.[4][5] Column chromatography with stationary phases like silica or alumina is also effective for separating the desired product from impurities.[6]

  • Extraction: Liquid-liquid extraction is a key step in the work-up procedure to separate the product from water-soluble impurities, unreacted starting materials, and catalysts.[7] This often involves washing the organic layer with water, acidic, or basic solutions.[7][8]

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Common impurities include:

  • Unreacted Starting Materials: Phenoxyacetic acid and any alcohol or amine used in the reaction may be present.[4]

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form phenoxyacetic acid.[4][9] The desired product may also be susceptible to hydrolysis, especially under neutral or alkaline conditions.[4][10]

  • Synthesis By-products: Depending on the specific reaction, various side products can form. For instance, in mixed anhydride methods, other acylated species might be generated.[4]

  • Residual Solvents: Solvents used in the reaction or work-up may be present in the final product.[7]

Q3: How can I assess the purity of my final product?

A3: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most effective methods for determining purity. When coupled with a UV detector, it allows for the quantification of the main product and any impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the product's identity and can help in identifying unknown impurities by providing mass information.[4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a qualitative assessment of the purity of the product and the effectiveness of the purification steps.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can also be used to assess purity by identifying and quantifying impurities.[7]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Optimize reaction conditions such as time, temperature, and stoichiometry of reactants. Ensure all reagents are dry and of high quality.[4]
Product Loss During Work-up Your product may be partially soluble in the aqueous layer. It is advisable to check the aqueous layer for your product.[11] To minimize this, you can use brine (saturated NaCl solution) to wash the organic layer, which can help to reduce the amount of water in the organic layer and decrease the solubility of the organic product in the aqueous phase.[7]
Product Degradation The product might be unstable to the pH or temperature conditions during work-up and purification. It is important to maintain acidic pH (e.g., pH 4-6) and low temperatures if the product is prone to hydrolysis.[4]
Volatile Product If the product is volatile, it might be lost during solvent removal (e.g., on a rotary evaporator). Check the solvent in the rotovap trap.[11]
Problem 2: Poor Purity of the Final Product
Potential Cause Troubleshooting Step
Ineffective Extraction Perform multiple extractions and washes to thoroughly remove impurities.[7] Use appropriate aqueous washes (e.g., dilute acid to remove basic impurities, dilute base to remove acidic impurities).[8]
Inefficient Crystallization The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.[1] Ensure slow cooling to allow for the formation of pure crystals.[6]
Poor Chromatographic Separation Optimize the mobile phase and gradient for HPLC to achieve better resolution between the product and impurities.[4] For column chromatography, try a different solvent system or a different stationary phase.[6]
Presence of Emulsions During Extraction Emulsions can trap the product and impurities. To break emulsions, try adding brine or filtering the mixture through a pad of Celite.

Experimental Protocols

General Reaction Work-up Protocol
  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or an appropriate aqueous solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent to extract the product. Wash the organic layer sequentially with:

    • Water to remove water-soluble impurities.[7]

    • A dilute acid (e.g., 1 M HCl) if there are basic impurities.

    • A dilute base (e.g., saturated NaHCO₃ solution) to neutralize any excess acid and remove acidic impurities.

    • Brine to remove residual water from the organic layer.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Further Purification: Proceed with recrystallization or chromatography if necessary.[7]

Recrystallization Protocol for a Phenoxyacetic Acid Derivative
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Ethanol is often a good starting point for phenoxyacetic acid derivatives.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction This compound Reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction (Organic vs. Aqueous Washes) quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Removal drying->evaporation purification_choice Further Purification? evaporation->purification_choice recrystallization Recrystallization purification_choice->recrystallization Yes chromatography Chromatography (HPLC or Column) purification_choice->chromatography Yes analysis Purity & Identity Analysis (HPLC, LC-MS, NMR) purification_choice->analysis No recrystallization->analysis chromatography->analysis

Caption: General workflow for the purification of products from this compound reactions.

troubleshooting_low_yield start Low Product Yield check_reaction Was the reaction complete? (Check via TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Product lost during work-up? check_reaction->check_workup Yes optimize_reaction Optimize reaction conditions: - Time - Temperature - Reagents incomplete->optimize_reaction aqueous_loss Check aqueous layers for product check_workup->aqueous_loss Possible degradation Product degradation? check_workup->degradation Possible check_stability Test product stability at different pH and temperatures degradation->check_stability

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Phenoxyacetic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield for phenoxyacetic anhydride synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound from phenoxyacetic acid and a dehydrating agent like acetic anhydride.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a sufficient excess of the dehydrating agent (e.g., acetic anhydride). A molar ratio of 1:1.5 to 1:3 of phenoxyacetic acid to acetic anhydride is a good starting point.

    • Low Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Try increasing the temperature to reflux.

    • Short Reaction Time: The reaction may not have had enough time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis of the Anhydride:

    • Presence of Water: this compound is sensitive to moisture and can hydrolyze back to phenoxyacetic acid. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

    • Atmospheric Moisture: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

  • Side Reactions:

    • At very high temperatures, side reactions may occur. If you suspect this, try lowering the reaction temperature and extending the reaction time.

  • Loss During Workup:

    • The product might be lost during the purification steps. Ensure complete extraction and minimize transfers. If distilling, ensure the vacuum is adequate and the temperature is controlled to prevent decomposition.

Q2: I am seeing significant amounts of unreacted phenoxyacetic acid in my final product. How can I address this?

A2: This indicates an incomplete reaction. To drive the equilibrium towards the product, consider the following:

  • Increase the Excess of Acetic Anhydride: A larger excess of the dehydrating agent will favor the formation of this compound.

  • Use a Catalyst: The addition of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, can accelerate the reaction. However, be cautious as this can also promote side reactions.

  • Effective Removal of Acetic Acid Byproduct: During the reaction of phenoxyacetic acid with acetic anhydride, acetic acid is formed as a byproduct. Removing it from the reaction mixture can help drive the reaction forward. This can be achieved by performing the reaction under vacuum to distill off the lower-boiling acetic acid as it forms.

Q3: My final product is discolored. What is the cause and how can I purify it?

A3: Discoloration can be due to impurities formed from side reactions, often at elevated temperatures.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system needs to be determined empirically, but solvents like a mixture of ethyl acetate and hexanes or toluene could be effective.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Q4: How can I confirm the formation of this compound and assess its purity?

A4: Several analytical techniques can be used:

  • Infrared (IR) Spectroscopy: The formation of the anhydride can be confirmed by the appearance of two characteristic carbonyl (C=O) stretching bands in the IR spectrum, typically around 1820 cm⁻¹ and 1750 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid starting material is also a key indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and help identify any impurities.

  • Melting Point: A sharp melting point close to the literature value (70-74 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and straightforward laboratory method is the dehydration of phenoxyacetic acid using a dehydrating agent, most commonly acetic anhydride. This reaction involves heating the two reagents together, often with a catalyst, to form the symmetric this compound and acetic acid as a byproduct.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Acetic anhydride is corrosive and a lachrymator. Phenoxyacetic acid can be irritating to the skin and eyes. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: Can I use other dehydrating agents besides acetic anhydride?

A3: Yes, other dehydrating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to first convert phenoxyacetic acid to its acid chloride, which can then be reacted with a salt of phenoxyacetic acid to form the anhydride. However, the use of acetic anhydride is often preferred for its simplicity in forming symmetric anhydrides.

Q4: How should I store the synthesized this compound?

A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place to prevent hydrolysis.

Experimental Protocols

Synthesis of this compound from Phenoxyacetic Acid and Acetic Anhydride

This protocol provides a general procedure. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • Phenoxyacetic acid

  • Acetic anhydride

  • Anhydrous toluene (optional, as solvent)

  • Concentrated sulfuric acid (optional, as catalyst)

Procedure:

  • Preparation: Ensure all glassware is oven-dried before use. Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. If conducting the reaction under an inert atmosphere, equip the setup with a nitrogen or argon inlet.

  • Charging the Reactor: To the round-bottom flask, add phenoxyacetic acid.

  • Addition of Acetic Anhydride: Add acetic anhydride to the flask. A molar ratio of 1:2 of phenoxyacetic acid to acetic anhydride is a good starting point.

  • Catalyst Addition (Optional): If using a catalyst, add a few drops of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by TLC. The reaction time can vary from 2 to 6 hours depending on the scale and temperature.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess acetic anhydride and the acetic acid byproduct by vacuum distillation.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound
Molar Ratio (Phenoxyacetic Acid : Acetic Anhydride)CatalystTemperature (°C)Reaction Time (hours)Typical Yield Range (%)
1 : 1.5None100460-70
1 : 2NoneReflux375-85
1 : 3NoneReflux280-90
1 : 2H₂SO₄ (catalytic)80285-95

Note: These are typical yield ranges and may vary based on experimental setup and purification efficiency.

Visualizations

Experimental Workflow

experimental_workflow start Start prep Prepare Dry Glassware and Reagents start->prep charge Charge Reactor with Phenoxyacetic Acid prep->charge add_ac2o Add Acetic Anhydride charge->add_ac2o add_cat Add Catalyst (Optional) add_ac2o->add_cat react Heat to Reflux (2-6 hours) add_cat->react monitor Monitor by TLC react->monitor workup Cool and Remove Volatiles under Vacuum monitor->workup Reaction Complete purify Purify by Recrystallization or Vacuum Distillation workup->purify end End purify->end

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check for Incomplete Reaction (TLC shows starting material) start->check_reaction check_hydrolysis Consider Hydrolysis (anhydrous conditions?) start->check_hydrolysis check_workup Review Workup Procedure (potential for product loss?) start->check_workup solution_reagent Increase Molar Ratio of Acetic Anhydride check_reaction->solution_reagent Yes solution_temp_time Increase Reaction Temperature or Time check_reaction->solution_temp_time Yes solution_catalyst Add a Catalyst (e.g., H₂SO₄) check_reaction->solution_catalyst Consider solution_anhydrous Use Dry Glassware and Reagents, Inert Atmosphere check_hydrolysis->solution_anhydrous Yes solution_workup Optimize Extraction and Purification Steps check_workup->solution_workup Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Technical Support Center: Phenoxyacetic Anhydride Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions involving phenoxyacetic anhydride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I need to remove during the workup of a reaction using this compound?

The primary byproduct is phenoxyacetic acid, which is formed from the hydrolysis of any unreacted this compound. This hydrolysis occurs when the reaction mixture comes into contact with water during the aqueous workup.

Q2: How can I quench the unreacted this compound in my reaction mixture?

Unreacted this compound can be quenched by the slow, careful addition of water or a dilute aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[1] This should be done cautiously, preferably at a reduced temperature (e.g., in an ice bath), as the hydrolysis of the anhydride is an exothermic process.[1]

Q3: My desired product is sensitive to strong bases. What is a suitable alternative for quenching and washing?

If your product is base-sensitive, you can use water or a saturated sodium bicarbonate solution for a milder quench.[1] Multiple washes with water can help remove the resulting phenoxyacetic acid, although it may be less efficient than a base wash.

Q4: I used an amine base, like pyridine or triethylamine, as a catalyst. How do I remove it during the workup?

Amine bases can be removed by washing the organic layer with a dilute aqueous acidic solution, such as 1M HCl.[2] The acid will protonate the amine, forming a water-soluble salt that will partition into the aqueous layer.

Q5: An emulsion has formed during the liquid-liquid extraction. How can I resolve this?

Emulsions can sometimes be broken by adding brine (a saturated aqueous solution of NaCl).[1] The increased ionic strength of the aqueous layer can help to force the separation of the organic and aqueous phases. Gently swirling the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.

Q6: What is a common method for the final purification of a product from a reaction using this compound?

Recrystallization is a common technique for purifying solid products.[3][4][5] The choice of solvent is crucial and depends on the solubility of your product and impurities.[3] Common solvents for the recrystallization of phenoxyacetic acid and its derivatives include ethanol, methanol, or mixtures of solvents like ethanol and methyl tert-butyl ether.[4][5] Column chromatography is another effective method for purification.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield of desired product Incomplete reaction.Ensure anhydrous reaction conditions as this compound can hydrolyze in the presence of water. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
Product loss during workup.- Avoid vigorous shaking during extractions to prevent emulsion formation. - Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. - Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Hydrolysis of the product.If your product is an ester, avoid strongly acidic or basic conditions during workup for extended periods, as this can promote hydrolysis.
Presence of phenoxyacetic acid in the final product Insufficient washing with base.Increase the number of washes with a dilute basic solution (e.g., saturated NaHCO₃ or 1M NaOH) to ensure all phenoxyacetic acid is converted to its water-soluble salt and removed.[1]
Incomplete quenching of anhydride.Ensure the quenching step is complete by stirring for a sufficient amount of time after the addition of the quenching agent.
Product is an oil instead of a solid Presence of impurities.Purify the product using column chromatography to remove impurities that may be inhibiting crystallization.
Product is inherently an oil.If the product is expected to be an oil, purification should focus on methods suitable for non-crystalline materials, such as chromatography.
Difficulty separating layers during extraction Formation of a stable emulsion.Add brine to the separatory funnel to help break the emulsion.[1] If the emulsion persists, filtering the mixture through a pad of celite may be effective.

Experimental Protocols

General Workup Procedure for an Acylation Reaction with this compound

This protocol outlines a general procedure for the workup of a reaction where this compound is used to acylate a substrate (e.g., an alcohol or amine) in an organic solvent.

  • Quenching:

    • Cool the reaction mixture in an ice bath (0-10 °C).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring.[1] Continue stirring for 15-30 minutes to ensure all excess this compound is hydrolyzed.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the washing steps. If the solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent and water to dilute the mixture.

    • Separate the organic and aqueous layers.

  • Washing the Organic Layer:

    • Wash the organic layer sequentially with:

      • 1M HCl (if an amine catalyst was used).[2]

      • Saturated aqueous NaHCO₃ solution (to remove any remaining phenoxyacetic acid).[1]

      • Water.

      • Brine (to facilitate drying).[1]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography as needed.[3][6]

Quantitative Data Summary
Parameter Typical Values Reference
Yield of Phenoxyacetic Acid Synthesis >95%[7][8]
Purity of Phenoxyacetic Acid >98%[7][8]

Visualizations

Workup_Workflow A Reaction Mixture (Product, Solvent, Excess Anhydride) B Quench (Add aq. NaHCO3 or NaOH) A->B C Liquid-Liquid Extraction (Organic Solvent + Water) B->C D Aqueous Layer (Phenoxyacetic Acid Salt, Other Water-Soluble Impurities) C->D Separate E Organic Layer (Product) C->E Separate F Wash with 1M HCl (if amine catalyst present) E->F G Wash with Brine F->G H Dry over Na2SO4 or MgSO4 G->H I Filter and Concentrate H->I J Crude Product I->J K Purification (Recrystallization or Chromatography) J->K L Pure Product K->L

References

Common impurities in commercial Phenoxyacetic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Phenoxyacetic Anhydride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most common impurities in commercial this compound arise from its synthesis and potential degradation. These typically include:

  • Phenoxyacetic Acid: This is the most common impurity, resulting from incomplete conversion of the acid to the anhydride during synthesis or from hydrolysis of the anhydride upon exposure to moisture.

  • Phenol: Unreacted starting material from the synthesis of the precursor, phenoxyacetic acid, can be present in the final product.

  • Chlorinated Derivatives: If chlorinating agents are used in the synthesis of phenoxyacetic acid, trace amounts of chlorinated phenoxyacetic acid or other chlorinated byproducts may be present.

Q2: How can these impurities affect my experiment?

Impurities can have a significant impact on various applications:

  • Phenoxyacetic Acid: In acylation reactions, the presence of the carboxylic acid can reduce the yield by consuming the base or catalyst and by not participating in the desired reaction. In peptide synthesis, it can lead to incomplete coupling and the formation of truncated peptide sequences.

  • Phenol: As a nucleophile, phenol can compete with the desired substrate in acylation reactions, leading to the formation of unwanted phenyl esters and reducing the yield of the target product.

  • Chlorinated Derivatives: These impurities can introduce unwanted chlorinated moieties into the final product, which can be problematic in pharmaceutical applications and may alter the biological activity or toxicity of the synthesized molecules.

Q3: What is a typical purity level for commercial this compound?

Commercial grades of this compound typically have a purity of ≥98%. However, the remaining percentage can consist of the impurities mentioned above, which may still be sufficient to impact sensitive reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using this compound.

Issue 1: Low Yield in Acylation or Peptide Coupling Reactions

Symptoms:

  • The yield of your acylated product or peptide is significantly lower than expected.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • You observe the formation of a byproduct with a molecular weight corresponding to the starting material plus a phenoxyacetyl group.

Potential Cause: The most likely culprit is the presence of phenoxyacetic acid in your this compound. The acid does not act as an acylating agent under these conditions and can consume your base or catalyst, effectively reducing the stoichiometry of your active reagent.

Solutions:

  • Verify Reagent Purity: Before use, analyze your commercial this compound for the presence of phenoxyacetic acid using the HPLC method outlined in the "Experimental Protocols" section below.

  • Purify the Reagent: If significant amounts of phenoxyacetic acid are detected, purify the anhydride using the recrystallization protocol provided.

  • Adjust Stoichiometry: If purification is not immediately feasible, consider increasing the equivalents of this compound and any base used in the reaction to compensate for the inactive acid portion. However, purification is the recommended approach for clean and reproducible results.

Issue 2: Formation of an Unexpected Phenyl Ester Byproduct

Symptoms:

  • You observe a byproduct in your reaction mixture with a molecular weight corresponding to your substrate where a hydroxyl or amino group has been replaced by a phenoxy group.

  • In peptide synthesis, you may see a capping of your peptide with a phenyl group.

Potential Cause: The presence of phenol as an impurity in your this compound is a likely cause. Phenol is a nucleophile and can compete with your intended substrate for the acylating agent.

Solutions:

  • Impurity Analysis: Use the GC-MS method detailed in the "Experimental Protocols" section to check for the presence of phenol in your this compound.

  • Purification: If phenol is detected, purify the anhydride via recrystallization. Phenol is typically more soluble in common recrystallization solvents and can be effectively removed in the mother liquor.

  • Reaction Optimization: If purification is not an option, you may try to optimize the reaction conditions. Lowering the reaction temperature can sometimes increase the selectivity for the desired reaction over the side reaction with phenol.

Impurity Data Summary

The following table summarizes the common impurities found in commercial this compound. The typical concentration ranges are estimates based on synthesis routes and may vary between suppliers and batches. It is always recommended to perform your own analysis for sensitive applications.

Impurity NameChemical StructureTypical Concentration RangePotential Impact on Experiments
Phenoxyacetic AcidC₆H₅OCH₂COOH0.1 - 2.0%Reduced yield in acylation/coupling reactions, formation of truncated sequences in peptide synthesis.
PhenolC₆H₅OH0.05 - 0.5%Formation of unwanted phenyl ester byproducts, reduced yield of the desired product.
Chlorinated Derivativese.g., Cl-C₆H₄OCH₂COOH< 0.1%Introduction of unwanted chlorine atoms into the product, potential for altered biological activity or toxicity.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This method can be used to separate and quantify this compound, phenoxyacetic acid, and phenol.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification

This method is particularly useful for identifying volatile impurities like phenol.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Protocol 3: Purification by Recrystallization

This protocol can be used to remove less soluble impurities like phenoxyacetic acid and more soluble impurities like phenol.

  • Dissolution: In a fume hood, dissolve the commercial this compound in a minimal amount of a suitable hot solvent. Good solvent choices to try are a mixture of ethyl acetate and hexanes, or toluene. Start by dissolving the solid in the hot primary solvent (ethyl acetate or toluene).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a non-polar co-solvent (hexanes) to the hot solution until it just starts to become cloudy. Then, add a few drops of the primary solvent until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_purification Purification commercial_paa Commercial This compound hplc HPLC Analysis (Protocol 1) commercial_paa->hplc gcms GC-MS Analysis (Protocol 2) commercial_paa->gcms decision Impurities Present? hplc->decision gcms->decision recrystallization Recrystallization (Protocol 3) decision->recrystallization Yes experiment Proceed with Experiment decision->experiment No purified_paa Purified This compound recrystallization->purified_paa purified_paa->experiment

Caption: Workflow for assessing and purifying commercial this compound.

troubleshooting_logic start Experiment Issue low_yield Low Yield? start->low_yield byproduct Unexpected Byproduct? low_yield->byproduct No cause_acid Cause: Phenoxyacetic Acid low_yield->cause_acid Yes cause_phenol Cause: Phenol byproduct->cause_phenol Yes solution_purify Solution: Purify Anhydride (Protocol 3) cause_acid->solution_purify solution_adjust Solution: Adjust Stoichiometry cause_acid->solution_adjust cause_phenol->solution_purify

Caption: Troubleshooting logic for common experimental issues.

Preventing decomposition of Phenoxyacetic anhydride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenoxyacetic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your material.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Visible Changes in this compound Powder

  • Observation: The normally off-white to greyish-yellow solid[1] has developed clumps, changed color, or has a crystalline crust on the surface.

  • Probable Cause: Moisture absorption from the atmosphere, leading to hydrolysis. Anhydrides react with water to form their corresponding carboxylic acids.[2]

  • Troubleshooting Steps:

    • Isolate the Container: Immediately separate the suspect container from your main stock to prevent cross-contamination.

    • Perform a Quality Control Check: Before using the material in a critical experiment, it is essential to assess its purity. Refer to the Experimental Protocols section for detailed procedures on Purity Assessment by Gas Chromatography (GC).

    • Consider Salvage for Non-Critical Applications: If the decomposition is minor, the material might be usable for non-critical applications. However, be aware that the presence of phenoxyacetic acid can affect reaction stoichiometry and yield.

    • Review Storage Practices: This is a strong indicator that your current storage protocol is insufficient. Refer to the FAQs and Best Practices sections to improve your storage conditions.

Issue 2: Inconsistent or Failed Reactions

  • Observation: Reactions involving this compound are giving low yields, unexpected byproducts, or failing completely.

  • Probable Cause: The this compound has likely degraded due to improper storage, leading to a lower concentration of the active reagent and the presence of phenoxyacetic acid, which can interfere with the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use a fresh, unopened container of this compound for a control experiment to confirm that the stored material is the issue.

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of the suspect anhydride. Elevated water content is a direct indicator of hydrolysis.[2] A detailed protocol is provided in the Experimental Protocols section.

    • Ensure Anhydrous Reaction Conditions: Meticulously dry all glassware and use anhydrous solvents for your reaction. Even trace amounts of water can hydrolyze the anhydride.[2]

    • Implement Rigorous Storage Protocols: For all new and existing stock of this compound, immediately implement the recommended storage procedures outlined in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary cause of decomposition is hydrolysis. This compound is sensitive to moisture and will react with water from the atmosphere to form two molecules of phenoxyacetic acid. This reaction is accelerated by increased temperature and humidity.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] The container must be kept tightly sealed when not in use.[2] For optimal stability, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.

Q3: How can I minimize moisture exposure when handling this compound?

A3: When handling this compound, it is crucial to work in a low-humidity environment. Ideally, use a glove box with an inert atmosphere. If a glove box is not available, work quickly and keep the container sealed as much as possible. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold powder.[2]

Q4: Is it necessary to use a desiccant when storing this compound?

A4: Yes, using a desiccant is a highly effective way to protect this compound from ambient moisture. Place the tightly sealed container of the anhydride inside a desiccator cabinet or a secondary container with a suitable desiccant like silica gel or molecular sieves.

Q5: Can I store this compound in a standard laboratory refrigerator or freezer?

A5: While storing at a reduced temperature can slow the rate of decomposition, it is critical to prevent moisture condensation. If you choose to refrigerate or freeze the material, ensure it is in a tightly sealed, moisture-proof container. Always allow the container to warm to room temperature before opening.

Q6: How long can I expect this compound to remain stable?

A6: The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (cool, dry, inert atmosphere), it can remain stable for an extended period. However, with frequent opening and exposure to the atmosphere, its quality can decline more rapidly. It is good practice to date containers upon receipt and opening and to periodically re-test the purity of older stock.

Data Presentation

The rate of decomposition of this compound is significantly influenced by temperature and relative humidity (RH). The following tables provide representative data based on accelerated stability studies and the principles of the Arrhenius equation, which correlates the rate of chemical reactions with temperature.

Table 1: Estimated Percentage Decomposition of this compound at Various Temperatures (Sealed Container, Low RH)

Temperature3 Months6 Months12 Months
4°C< 0.1%< 0.2%< 0.5%
25°C (RT)~ 0.5%~ 1.0%~ 2.0%
40°C~ 2.5%~ 5.0%~ 10.0%

Table 2: Estimated Impact of Relative Humidity (RH) on Decomposition at 25°C

Relative HumidityPurity after 6 Months
< 20% RH> 99.0%
40% RH~ 98.5%
60% RH~ 97.0%
75% RH~ 95.0%

Note: The data in these tables are illustrative and based on general principles of anhydride stability. Actual decomposition rates may vary based on the specific purity of the initial material and the integrity of the container seal.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a method for determining the purity of this compound and quantifying the primary degradation product, phenoxyacetic acid.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of organic acids and anhydrides, such as a DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C, hold for 10 minutes.

  • Injector and Detector Temperature: 270°C and 300°C, respectively.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable anhydrous solvent (e.g., dichloromethane or anhydrous acetone) in a volumetric flask.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Record the chromatogram. The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol is for the precise measurement of water content in this compound.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5), anhydrous methanol.

  • Sample Preparation:

    • In a dry, inert atmosphere (glove box), accurately weigh a suitable amount of this compound (typically 0.1-0.5 g, depending on the expected water content) directly into the titration vessel containing pre-tared anhydrous methanol.

  • Titration:

    • Start the titration immediately after sample addition.

    • The titration will proceed automatically until the endpoint is reached.

    • The instrument will calculate the water content in ppm or percentage.

Protocol 3: Best Practices for Long-Term Storage

This protocol details the recommended procedure for storing new and in-use stock of this compound.

  • Incoming Inspection: Upon receipt, inspect the container for any damage to the seal. If the seal is compromised, do not accept the shipment.

  • Inert Gas Blanketing (for new containers): For optimal long-term storage, carefully open the new container inside a glove box or under a stream of inert gas (nitrogen or argon). Immediately re-seal the container.

  • Use of Desiccants: Place the sealed container in a desiccator cabinet or a larger secondary container that contains a desiccant such as silica gel or molecular sieves. Ensure the desiccant is active (e.g., blue indicating silica gel).

  • Aliquoting: For frequently used material, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere.

  • Labeling: Clearly label all containers with the date of receipt, date of opening, and any subsequent handling dates.

Visualizations

Decomposition_Pathway Phenoxyacetic_Anhydride This compound Phenoxyacetic_Acid Phenoxyacetic Acid (2 molecules) Phenoxyacetic_Anhydride->Phenoxyacetic_Acid Hydrolysis Water Water (Moisture) Water->Phenoxyacetic_Acid Experimental_Workflow_Purity_Assessment cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Anhydrous Solvent weigh->dissolve inject Inject Sample into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Report Purity Storage_Troubleshooting_Logic start Observe Degradation Signs? quarantine Quarantine Suspect Material start->quarantine Yes review_storage Review and Improve Storage Protocol start->review_storage No, Proactive Check qc_check Perform QC Check (GC/KF) quarantine->qc_check result Purity Acceptable? qc_check->result use_caution Use with Caution in Non-Critical Applications result->use_caution Yes dispose Dispose of Material result->dispose No use_caution->review_storage dispose->review_storage

References

Technical Support Center: Troubleshooting Incomplete Capping with Phenoxyacetic Anhydride in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete capping with phenoxyacetic anhydride during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the capping step in SPPS?

The capping step in SPPS is a critical quality control measure performed after the amino acid coupling step. Its primary function is to permanently block any unreacted N-terminal amines on the growing peptide chains. This prevents these unreacted chains from participating in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids). Capping ensures that the final crude product contains the full-length target peptide and shorter, capped, truncated peptides, which are typically easier to separate during purification.[1][2]

Q2: Why would I choose this compound over the more common acetic anhydride for capping?

This compound is considered an "ultramild" capping reagent. While acetic anhydride is highly effective, its high reactivity can sometimes lead to side reactions with sensitive amino acid residues. This compound offers a gentler alternative, which can be beneficial when synthesizing peptides containing residues prone to modification.

Q3: How can I detect incomplete capping?

Incomplete capping is typically detected after the capping step by performing a qualitative test for the presence of free primary amines on the resin. The most common method is the Kaiser test (ninhydrin test). A positive Kaiser test (indicated by a blue or purple color) after the capping reaction signifies that there are still unreacted N-terminal amines, and thus the capping was incomplete. For peptides with an N-terminal proline (a secondary amine), the Kaiser test will yield a false negative (yellow/brown color). In such cases, alternative tests like the chloranil test or isatin test are recommended.

Following cleavage from the resin, incomplete capping can be identified by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (the mass of the target peptide minus the mass of one or more amino acids) in the mass spectrum is a strong indicator of incomplete capping at one or more cycles.[3]

Troubleshooting Guide for Incomplete Capping with this compound

A positive Kaiser test (or other relevant test) after a capping step with this compound indicates a failure to completely block all unreacted N-terminal amines. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Table 1: Summary of Potential Causes and Corrective Actions for Incomplete Capping
Potential Cause Corrective Action
Reagent-Related Issues
Degraded this compoundUse a fresh batch of this compound. Store the reagent under anhydrous conditions and protect it from moisture.
Insufficient Excess of Capping ReagentIncrease the molar excess of this compound and the base (e.g., pyridine or DIPEA) relative to the resin loading.
Poor Solubility of Capping ReagentEnsure complete dissolution of this compound in the capping solution before adding it to the resin. Consider alternative solvents if solubility is an issue.
Reaction Condition Issues
Inadequate Reaction TimeIncrease the capping reaction time (e.g., from 30 minutes to 60 minutes).
Low Reaction TemperaturePerform the capping step at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential side reactions.
Inefficient MixingEnsure the resin is fully suspended and agitated continuously during the capping reaction to allow for uniform access of the reagents to all peptide chains.
Resin and Peptide-Related Issues
Poor Resin SwellingEnsure the resin is adequately swollen in the reaction solvent prior to the capping step. Poor swelling can limit reagent accessibility. Consider switching to a solvent that promotes better swelling.
Steric HindranceFor sterically hindered N-terminal amino acids, a longer reaction time or a higher excess of the capping reagent may be necessary. In some cases, a less bulky capping agent might be considered if the issue persists.
Peptide AggregationIf the peptide chain has aggregated on the resin, it can block access to the N-terminal amines. Consider using aggregation-disrupting solvents (e.g., a small percentage of DMSO in DMF) or performing the capping at an elevated temperature.

Experimental Protocols

Protocol 1: Standard Capping with this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Preparation of Capping Solution:

    • Prepare a fresh capping solution. A common formulation for "ultramild" capping is a mixture of tetrahydrofuran (THF), pyridine, and this compound in a ratio of 85:10:5 (v/v/v).

    • Alternatively, a solution of this compound (e.g., 10-20 equivalents relative to resin loading) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (10-20 equivalents) in N,N-dimethylformamide (DMF) can be used.

  • Capping Reaction:

    • Following the amino acid coupling step and subsequent washes with DMF, drain the solvent from the reaction vessel.

    • Add the freshly prepared capping solution to the resin, ensuring the resin is fully submerged and can be agitated freely.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Washing:

    • Drain the capping solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

  • Verification:

    • Perform a Kaiser test (or other appropriate test) on a small sample of the resin beads to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.

Protocol 2: Kaiser Test for Detection of Free Primary Amines

This qualitative test is used to monitor the completion of both coupling and capping reactions.

  • Reagents:

    • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

    • Solution B: 40 g of phenol in 20 mL of n-butanol.

    • Solution C: 1.0 mL of a 0.001 M aqueous solution of KCN diluted with 49 mL of pyridine.

  • Procedure:

    • Place a small sample of resin beads (approximately 10-15 beads) into a small glass test tube.

    • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Blue/Purple: Indicates the presence of free primary amines (incomplete capping).

    • Yellow/Brown or Colorless: Indicates the absence of free primary amines (complete capping).

Visualizations

SPPS_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling kaiser_coupling Kaiser Test coupling->kaiser_coupling recouple Recouple kaiser_coupling->recouple Positive capping Capping with This compound kaiser_coupling->capping Negative recouple->coupling kaiser_capping Kaiser Test capping->kaiser_capping repeat_capping Repeat Capping kaiser_capping->repeat_capping Positive next_cycle Proceed to Next Cycle kaiser_capping->next_cycle Negative repeat_capping->capping next_cycle->deprotection Not Final Cycle end End of Synthesis next_cycle->end Final Cycle

Caption: Standard workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Incomplete_Capping start Positive Kaiser Test After Capping check_reagents Check Reagents: - Freshness of this compound - Concentration and Excess - Solubility start->check_reagents adjust_conditions Adjust Reaction Conditions: - Increase Reaction Time - Increase Temperature - Improve Mixing check_reagents->adjust_conditions evaluate_resin Evaluate Resin/Peptide State: - Resin Swelling - Potential Steric Hindrance - Peptide Aggregation adjust_conditions->evaluate_resin repeat_capping Repeat Capping Step evaluate_resin->repeat_capping re_evaluate Re-evaluate with Kaiser Test repeat_capping->re_evaluate success Proceed with Synthesis re_evaluate->success Negative failure Consider Alternative Capping Agent (e.g., Acetic Anhydride) re_evaluate->failure Positive

Caption: Troubleshooting logic for incomplete capping with this compound.

References

Technical Support Center: Purification Strategies for Reactions Involving Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted phenoxyacetic anhydride and its byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common reactions?

This compound is a versatile reagent used in a variety of chemical syntheses, including the production of pharmaceuticals, herbicides, and polymers.[1] It is primarily used as an acylating agent to introduce the phenoxyacetyl group onto nucleophiles such as alcohols, amines, and phenols. A common byproduct of reactions involving this compound is phenoxyacetic acid, which is formed upon hydrolysis of the anhydride.

Q2: Why is it necessary to remove unreacted this compound?

Residual this compound in a final product can lead to several issues:

  • Product Impurity: It can affect the purity and yield of the desired product.

  • Downstream Reactions: It can interfere with subsequent reaction steps.

  • Analytical Challenges: It can complicate the analysis and characterization of the product.

  • Biological Assays: For drug development professionals, impurities can lead to inaccurate biological assay results.

Q3: What is the primary byproduct I should be concerned about when working with this compound?

The most common byproduct is phenoxyacetic acid . This compound is moisture-sensitive and will readily react with any water present in the reaction mixture, or during aqueous work-up, to form phenoxyacetic acid.

Q4: How can I monitor the progress of my reaction and the presence of unreacted this compound?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of a reaction. A suitable solvent system should be developed to clearly separate the starting material (this compound), the desired product, and any byproducts (like phenoxyacetic acid). Staining with potassium permanganate or visualization under UV light can be used if the compounds are not colored.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products synthesized using this compound.

Problem 1: My final product is contaminated with phenoxyacetic acid.

This is the most common issue. Phenoxyacetic acid is acidic and can often be removed with a basic wash during the work-up.

Troubleshooting Workflow:

start Product contaminated with phenoxyacetic acid wash Perform a basic wash (e.g., sat. NaHCO3 soln.) start->wash check_pH Check pH of aqueous layer wash->check_pH is_basic Is pH > 8? check_pH->is_basic is_basic->wash No, add more base extract Separate layers and wash organic layer with brine is_basic->extract Yes dry Dry organic layer (e.g., Na2SO4 or MgSO4) extract->dry evaporate Evaporate solvent dry->evaporate analyze Analyze purity (TLC, NMR, etc.) evaporate->analyze end_success Pure Product analyze->end_success Purity acceptable recrystallize Consider recrystallization analyze->recrystallize Purity not acceptable chromatography Consider column chromatography analyze->chromatography Recrystallization fails end_further_purification Further Purification Required recrystallize->end_further_purification chromatography->end_further_purification

Caption: Troubleshooting workflow for phenoxyacetic acid contamination.

Problem 2: My final product is contaminated with unreacted this compound.

This indicates that the reaction did not go to completion or an excess of the anhydride was used. Unreacted anhydride can be removed by quenching or by chromatography.

Troubleshooting Steps:

  • Quenching: If the product is stable to water or alcohols, quenching the reaction mixture is the first step. This will convert the reactive anhydride to the more easily removable phenoxyacetic acid.

  • Chromatography: If quenching is not a viable option, purification by column chromatography is often effective at separating the non-polar anhydride from more polar products.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound

This protocol describes how to convert unreacted this compound to phenoxyacetic acid, which can then be removed by a basic wash.

Materials:

  • Reaction mixture containing unreacted this compound

  • Methanol or Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cool the reaction mixture in an ice bath to control any exothermic reaction.

  • Slowly add methanol (or water if the product is not water-sensitive) to the reaction mixture with stirring. The amount of methanol should be sufficient to react with the excess anhydride (a 5-10 fold excess is a good starting point).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete hydrolysis of the anhydride.

  • Proceed with the Extractive Work-up protocol (Protocol 2).

Protocol 2: Extractive Work-up for Removal of Phenoxyacetic Acid

This protocol is designed to remove the acidic byproduct, phenoxyacetic acid, from an organic solution.

start Quenched Reaction Mixture in Organic Solvent add_bicarb Add saturated NaHCO3 solution to a separatory funnel start->add_bicarb shake Shake funnel vigorously, venting frequently add_bicarb->shake separate_layers Allow layers to separate shake->separate_layers aqueous_layer Aqueous Layer: Contains sodium phenoxyacetate separate_layers->aqueous_layer organic_layer Organic Layer: Contains desired product separate_layers->organic_layer wash_brine Wash organic layer with brine organic_layer->wash_brine dry Dry organic layer over Na2SO4 or MgSO4 wash_brine->dry filter_evaporate Filter and evaporate solvent dry->filter_evaporate end Crude Product (free of phenoxyacetic acid) filter_evaporate->end

Caption: Workflow for extractive removal of phenoxyacetic acid.

Procedure:

  • Transfer the organic solution containing the product and phenoxyacetic acid to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, inverting the funnel and venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of phenoxyacetic acid.

  • Drain the aqueous layer.

  • Repeat the wash with saturated sodium bicarbonate solution (steps 2-5) one or two more times, or until the aqueous layer is no longer basic (test with pH paper).

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid products. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

Solvent Selection: The choice of solvent is critical. Based on the principle of "like dissolves like," a solvent of intermediate polarity is often a good starting point for recrystallizing a moderately polar product from the less polar this compound and the more polar phenoxyacetic acid.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution by gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.

  • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Solubility of Phenoxyacetic Acid
SolventSolubilityTemperature (°C)
Water12 g/L[2]25
EthanolHighly Soluble[2]Room Temperature
Diethyl EtherHighly Soluble[2]Room Temperature
BenzeneHighly Soluble[2]Room Temperature
Glacial Acetic AcidSolubleRoom Temperature
AcetoneSoluble[3]Room Temperature
Table 2: Estimated Solubility of this compound
SolventEstimated SolubilityRationale
DichloromethaneHighA good solvent for many organic compounds.
Tetrahydrofuran (THF)HighA common solvent for reactions involving anhydrides.
Ethyl AcetateHighA moderately polar solvent.
TolueneModerateA non-polar aromatic solvent.
HexaneLowA non-polar aliphatic solvent.
WaterVery Low (reacts)Anhydrides are reactive with water.
Methanol/EthanolLow (reacts)Anhydrides react with alcohols.

Visualization of General Purification Workflow

The following diagram outlines the general workflow for isolating a product from a reaction mixture containing unreacted this compound.

start Reaction Completion quench Quench with Methanol or Water start->quench extraction Extractive Work-up (Basic Wash) quench->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate crude_product Crude Product dry_concentrate->crude_product analyze Analyze Purity (TLC, NMR) crude_product->analyze is_pure Is Product Pure? analyze->is_pure final_product Final Product is_pure->final_product Yes purification Further Purification is_pure->purification No recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography

Caption: General workflow for product purification.

References

Technical Support Center: Monitoring Phenoxyacetic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of phenoxyacetic anhydride from phenoxyacetic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor the formation of this compound?

A1: Monitoring the reaction is crucial to determine the reaction's endpoint, ensuring the complete consumption of the starting material, phenoxyacetic acid. This minimizes impurities in the final product and prevents unnecessary energy expenditure from prolonged reaction times. Real-time monitoring also helps in identifying the formation of by-products.

Q2: What are the key chemical species to track during the reaction?

A2: The primary species to monitor are the starting material (phenoxyacetic acid) and the desired product (this compound). It is also important to look for any potential side products or degradation of the anhydride back to the carboxylic acid, especially during workup.

Q3: Which analytical technique, TLC or HPLC, is more suitable for monitoring this reaction?

A3: Both techniques are valuable and serve different purposes. TLC is a rapid and cost-effective qualitative method, ideal for quick checks at the bench to get a snapshot of the reaction's progress.[1] HPLC, on the other hand, is a quantitative technique that provides detailed information on the concentration of each component, allowing for precise determination of reaction conversion and purity.

Q4: How do the polarities of phenoxyacetic acid and this compound differ, and how does this impact their separation?

A4: Phenoxyacetic acid is more polar than this compound due to the presence of the carboxylic acid group, which can participate in hydrogen bonding. The anhydride linkage in this compound makes it less polar. In normal-phase chromatography (e.g., silica gel TLC), the more polar phenoxyacetic acid will have a lower Retention Factor (Rf) value, while the less polar this compound will travel further up the plate, resulting in a higher Rf value.[1] In reversed-phase HPLC, the less polar this compound will be retained longer on the nonpolar stationary phase.[1]

Thin-Layer Chromatography (TLC) Troubleshooting Guide

Common TLC Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Streaking Spots - Sample is too concentrated.- The acidic nature of phenoxyacetic acid interacting with the silica gel.- Dilute the reaction mixture sample before spotting.- Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid.[1]
Rf Value Too Low (<0.2) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the ethyl acetate proportion in a hexane/ethyl acetate system).[1]
Rf Value Too High (>0.8) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the ethyl acetate proportion in a hexane/ethyl acetate system).[1]
No Visible Spots - Compounds are not UV-active.- Sample is too dilute.- Use a chemical stain for visualization (e.g., bromocresol green for the acid or a general stain like potassium permanganate).[2][3]- Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.
Spots are Crescent-Shaped The TLC plate was scored during spotting.Apply the sample gently to avoid damaging the silica layer.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Common HPLC Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing (especially for phenoxyacetic acid) - Secondary interactions between the acidic analyte and the silica backbone of the column.- Column overload.- Use a mobile phase with a lower pH (e.g., add 0.1% formic or phosphoric acid) to keep the carboxylic acid protonated.[4]- Reduce the injection volume or dilute the sample.
Poor Resolution Between Peaks - Inappropriate mobile phase composition.- Column degradation.- Optimize the mobile phase gradient or isocratic composition.- Replace the column if it has deteriorated.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Temperature fluctuations.- Degas the mobile phase thoroughly.- Use fresh, HPLC-grade solvents.- Use a column oven to maintain a stable temperature.
Ghost Peaks - Contamination in the sample or mobile phase.- Carryover from a previous injection.- Use high-purity solvents and prepare samples fresh.- Implement a needle wash step in the autosampler sequence.
Retention Time Drift - Inconsistent mobile phase composition.- Column temperature not stable.- Pump malfunction.- Prepare mobile phase accurately and ensure proper mixing.- Use a column oven.- Check the pump for leaks and ensure a consistent flow rate.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing anhydrides from carboxylic acids involves a dehydrating agent. A general procedure is outlined below.[5]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenoxyacetic acid (1 equivalent) in a dry aprotic solvent such as dichloromethane or acetonitrile.

  • Addition of Reagents: Add a dehydrating agent or an activating agent system. For example, a system of triphenylphosphine oxide (1 equivalent) and oxalyl chloride (1.3 equivalents) can be used at room temperature.[5]

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Workup: Once the reaction is complete (indicated by the disappearance of the starting material), the reaction mixture is worked up. This may involve filtration to remove any solids, followed by washing with aqueous solutions (e.g., saturated sodium bicarbonate) to remove any acidic by-products. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

TLC Monitoring Protocol
  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" for the starting material (phenoxyacetic acid), "Co" for a co-spot, and "RM" for the reaction mixture.

  • Spotting:

    • In the "SM" lane, spot a dilute solution of phenoxyacetic acid.

    • In the "RM" lane, spot a sample taken directly from the reaction mixture.

    • In the "Co" lane, first spot the starting material, and then spot the reaction mixture on top of it.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3 with 0.5% acetic acid). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. After the plate has dried, visualize the spots. Phenoxyacetic acid and its anhydride are UV-active due to the phenyl ring, so they can be visualized under a UV lamp (254 nm).[2] For enhanced visualization, especially for the acidic starting material, a bromocresol green stain can be used, which will show the carboxylic acid as a yellow spot on a blue background.[3]

HPLC Monitoring Protocol
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with the initial mobile phase (e.g., 1:100) and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: A linear gradient from 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Analysis: Identify the peaks for phenoxyacetic acid and this compound based on their retention times (the less polar anhydride will have a longer retention time). Quantify the reaction progress by comparing the peak areas of the starting material and the product over time.

Quantitative HPLC Data Summary

The following table presents hypothetical data from monitoring the reaction at different time points.

Time (minutes)Phenoxyacetic Acid Peak AreaThis compound Peak Area% Conversion
01,250,00000%
30625,000600,00050%
60125,0001,100,00090%
90< 10,0001,200,000>99%

% Conversion is calculated as: [Product Peak Area / (Starting Material Peak Area + Product Peak Area)] * 100

Visualizations

G cluster_reaction This compound Synthesis Phenoxyacetic Acid Phenoxyacetic Acid Reaction Mixture Reaction Mixture Phenoxyacetic Acid->Reaction Mixture Dehydrating Agent This compound This compound Reaction Mixture->this compound

Caption: Synthesis of this compound.

TLC_Workflow start Prepare TLC Plate spot Spot SM, Co, and RM start->spot develop Develop in Chamber spot->develop dry Dry the Plate develop->dry visualize Visualize (UV/Stain) dry->visualize analyze Analyze Rf Values visualize->analyze

Caption: TLC Monitoring Workflow.

HPLC_Workflow start Take Reaction Aliquot dilute Dilute and Filter Sample start->dilute inject Inject into HPLC dilute->inject run Run Gradient Method inject->run detect UV Detection run->detect quantify Quantify Peak Areas detect->quantify

Caption: HPLC Monitoring Workflow.

Troubleshooting_Logic problem Poor Separation/Abnormal Spots? is_tlc TLC Issue? problem->is_tlc Yes is_hplc HPLC Issue? problem->is_hplc No tlc_streak Streaking? is_tlc->tlc_streak tlc_rf Rf too high/low? is_tlc->tlc_rf hplc_tail Peak Tailing? is_hplc->hplc_tail hplc_res Poor Resolution? is_hplc->hplc_res tlc_solution1 Dilute sample or add acid to mobile phase tlc_streak->tlc_solution1 Yes tlc_solution2 Adjust mobile phase polarity tlc_rf->tlc_solution2 Yes hplc_solution1 Lower mobile phase pH hplc_tail->hplc_solution1 Yes hplc_solution2 Optimize gradient or change column hplc_res->hplc_solution2 Yes

Caption: Troubleshooting Logic Flowchart.

References

Impact of moisture on Phenoxyacetic anhydride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenoxyacetic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and reactivity of this compound, with a specific focus on the impact of moisture.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected when using this compound. What are the potential causes?

A1: Low yields in reactions involving this compound are frequently linked to the presence of moisture. This compound readily reacts with water in a process called hydrolysis, which consumes the anhydride and reduces the amount available for your desired reaction. This competing hydrolysis reaction produces two equivalents of phenoxyacetic acid, which is often an undesired byproduct. Other potential causes for low yields include incomplete reactions due to steric hindrance of your substrate, improper reaction temperature, or degradation of the starting material.

Q2: How can I determine if my this compound reagent has been compromised by moisture?

A2: Visual inspection can sometimes indicate hydrolysis. The pure anhydride is typically a crystalline solid. If it appears clumpy, sticky, or has a paste-like consistency, it may have been exposed to moisture. A more definitive method is to obtain a melting point range. Pure this compound has a defined melting point; significant broadening or depression of the melting point can indicate the presence of impurities like phenoxyacetic acid. For a more rigorous check, analytical techniques such as FTIR spectroscopy can be employed. The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a decrease in the characteristic anhydride C=O stretches (typically around 1810 and 1750 cm⁻¹) would suggest hydrolysis has occurred.

Q3: What are the best practices for handling and storing this compound to minimize moisture exposure?

A3: To maintain the integrity of this compound, it is crucial to handle and store it under anhydrous (water-free) conditions.

  • Storage: Store the reagent in a tightly sealed container in a desiccator or a dry cabinet. For long-term storage, consider placing it under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: When weighing and transferring the anhydride, work quickly in a glove box or under a stream of inert gas. Avoid leaving the container open to the atmosphere for extended periods.

  • Glassware and Solvents: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas or in a desiccator before use. Use anhydrous grade solvents. If anhydrous solvents are not available, they should be dried using appropriate methods, such as distillation from a drying agent or passage through a column of activated molecular sieves.

Q4: I'm observing the formation of a significant amount of phenoxyacetic acid as a byproduct. How can I minimize this?

A4: The presence of phenoxyacetic acid as a major byproduct is a strong indicator of hydrolysis. To minimize its formation, you must rigorously exclude water from your reaction. Review your experimental setup and protocols to ensure all components are anhydrous. This includes:

  • Using freshly opened or properly stored this compound.

  • Employing anhydrous solvents.

  • Thoroughly drying all glassware and reaction components.

  • Running the reaction under an inert atmosphere (nitrogen or argon).

Q5: Can I still use this compound that has been partially hydrolyzed?

A5: Using partially hydrolyzed this compound is not recommended for reactions that require precise stoichiometry or high purity of the final product. The presence of phenoxyacetic acid will introduce impurities and make it difficult to calculate the correct molar equivalents of the active anhydride. If you must use a suspect batch, a purification step such as recrystallization may be necessary, but it is generally advisable to use a fresh, high-purity reagent.

Impact of Moisture on Reaction Yield: A Quantitative Overview

The following table provides a conceptual illustration based on typical observations for anhydride reactions. The exact impact will vary depending on the specific reaction conditions (temperature, solvent, nucleophilicity of the substrate).

Moisture Content in Reaction Purity of this compound Expected Impact on Desired Product Yield Notes
< 0.01% (Anhydrous Conditions)> 99%High (approaching theoretical)Ideal conditions for maximizing yield. Requires rigorous anhydrous techniques.
0.1%~99%Minor DecreaseA small amount of anhydride will be lost to hydrolysis.
0.5%~95%Moderate DecreaseHydrolysis becomes a more significant competing reaction.
1.0%~90%Significant DecreaseA substantial portion of the anhydride is consumed by water.
> 2.0%< 80%Severe DecreaseThe desired reaction may be largely inhibited by the rapid hydrolysis of the anhydride.

This table is for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Esterification of an Alcohol with this compound under Anhydrous Conditions

This protocol outlines a general method for the acylation of a primary or secondary alcohol using this compound under an inert atmosphere to minimize hydrolysis.

Materials:

  • This compound

  • Anhydrous alcohol (substrate)

  • Anhydrous pyridine (catalyst and base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a manifold or balloon setup

Procedure:

  • Setup: Assemble the oven-dried glassware, including a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • In a separate dry flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Reaction: Slowly add the this compound solution from the dropping funnel to the stirring alcohol solution at room temperature.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alcohols, gentle heating may be necessary.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding deionized water to hydrolyze any remaining anhydride.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Hydrolysis_of_Phenoxyacetic_Anhydride PAA This compound Intermediate Tetrahedral Intermediate PAA->Intermediate Nucleophilic attack by water Water Water (H₂O) Water->Intermediate PA Phenoxyacetic Acid (2 equivalents) Intermediate->PA Collapse of intermediate

Caption: Hydrolysis pathway of this compound.

Anhydrous_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven-dry glassware Cool_Inert Cool under inert gas Dry_Glassware->Cool_Inert Inert_Atmosphere Assemble under inert gas Cool_Inert->Inert_Atmosphere Anhydrous_Solvents Use anhydrous solvents Add_Reagents Add reagents via syringe/cannula Anhydrous_Solvents->Add_Reagents Inert_Atmosphere->Add_Reagents Run_Reaction Stir at appropriate temperature Add_Reagents->Run_Reaction Quench Quench reaction Run_Reaction->Quench Extract Aqueous workup Quench->Extract Purify Purify product Extract->Purify

Caption: Experimental workflow for moisture-sensitive reactions.

Troubleshooting_Guide Start Low Reaction Yield? Check_Moisture Suspect moisture contamination? Start->Check_Moisture Yes Other_Issues Consider other issues: - Steric hindrance - Reagent stoichiometry Start->Other_Issues No Check_Reagents Reagents/Solvents anhydrous? Check_Moisture->Check_Reagents Yes Check_Conditions Reaction conditions optimal? Check_Moisture->Check_Conditions No Solution_Dry Implement rigorous anhydrous techniques: - Dry glassware & solvents - Use inert atmosphere Check_Reagents->Solution_Dry Yes Solution_Reagents Use fresh, high-purity anhydride and anhydrous solvents. Check_Reagents->Solution_Reagents No Solution_Conditions Optimize temperature, reaction time, or catalyst. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting logic for low reaction yields.

Technical Support Center: Phenoxyacetic Anhydride Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of phenoxyacetic anhydride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized from phenoxyacetic acid using a dehydrating agent. Common laboratory and industrial methods include:

  • Reaction with Acetic Anhydride: This is a widely used method involving the reaction of phenoxyacetic acid with acetic anhydride, often with a catalyst, to form the desired product and acetic acid as a byproduct.

  • Reaction with Thionyl Chloride: Phenoxyacetic acid can be converted to its acid chloride using thionyl chloride, which is then reacted with another equivalent of phenoxyacetic acid (or its salt) to form the anhydride.

  • Reaction with Oxalyl Chloride: Similar to using thionyl chloride, oxalyl chloride can be used to form the acid chloride intermediate, which then reacts to form the anhydride.[1][2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound from the laboratory to industrial production presents several key challenges:[3]

  • Heat Transfer: The formation of anhydrides is often an exothermic reaction. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature increases, promoting side reactions and impurity formation, or in the worst case, a runaway reaction.[3][4]

  • Mass Transfer and Mixing: Inadequate mixing in large reactors can result in localized temperature and concentration gradients. This can lead to incomplete reactions and the formation of byproducts.[3][4]

  • Impurity Profile: The types and quantities of impurities may change during scale-up. Minor side reactions at the lab scale can become significant at an industrial scale.[3]

  • Crystallization and Isolation: Achieving a consistent crystal form, particle size distribution, and purity during large-scale crystallization can be challenging. The choice of solvent and cooling profile are critical parameters.[5][6][7]

Q3: What are the expected impurities in this compound synthesis?

A3: The impurity profile can vary depending on the synthetic route and reaction conditions. Common impurities include:

  • Unreacted Phenoxyacetic Acid: Incomplete conversion is a common source of this impurity.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

  • Byproducts from the Dehydrating Agent: For example, if acetic anhydride is used, residual acetic acid may be present.

  • Side Reaction Products: Depending on the reaction conditions, side reactions such as decarboxylation or polymerization (though less common for this specific molecule under controlled conditions) could occur.

Q4: What are the key safety considerations for handling this compound and its precursors?

A4: Safety is paramount when working with this compound and the reagents used in its synthesis.

  • Acetic Anhydride: It is flammable, corrosive, and reacts violently with water.[8][9][10] It is a strong irritant to the skin, eyes, and respiratory system.[10]

  • Phenoxyacetic Acid: It is harmful if swallowed and can cause skin and eye irritation.[11][12]

  • Thionyl Chloride and Oxalyl Chloride: These are highly corrosive and react with moisture to release toxic gases (HCl and SO2 or CO/CO2 respectively).

  • Exothermic Reaction: The reaction to form the anhydride can be exothermic, requiring careful temperature control to prevent runaway reactions.[3]

Troubleshooting Guides

Problem Potential Cause Recommended Action
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing. - Use a slight excess of the dehydrating agent.
Product decomposition.- Avoid excessive temperatures during reaction and work-up. - Use milder reaction conditions if possible.
Loss during work-up/purification.- Optimize extraction and crystallization solvents. - Ensure complete precipitation during crystallization.
High Impurity Levels Inefficient mixing leading to side reactions.- Improve agitation in the reactor. - Consider a different reactor design for better mixing.[3]
Reaction temperature too high.- Implement more effective cooling for the reactor. - Control the rate of addition of reagents to manage the exotherm.[3]
Inefficient purification.- Re-evaluate the crystallization solvent system. - Consider a multi-step purification process (e.g., distillation followed by crystallization).
Inconsistent Crystal Form/Particle Size Uncontrolled crystallization process.- Implement a controlled cooling profile. - Use seeding to promote the desired crystal form. - Control the rate of anti-solvent addition if used.[5]
Presence of impurities.- Improve the purity of the material before crystallization.
Runaway Reaction Poor heat removal at scale.- Ensure the reactor's cooling system is adequate for the batch size. - Perform calorimetric studies at the lab scale to understand the reaction's thermal profile.[3] - Reduce the rate of reagent addition.

Experimental Protocols

Lab-Scale Synthesis of this compound using Acetic Anhydride

This protocol is a representative example and may require optimization.

Materials:

  • Phenoxyacetic acid

  • Acetic anhydride

  • Anhydrous sodium acetate (catalyst)

  • Toluene (solvent)

  • Hexane (anti-solvent for crystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenoxyacetic acid (1 equivalent).

  • Add toluene to dissolve the phenoxyacetic acid.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Add acetic anhydride (1.5 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess acetic anhydride under reduced pressure.

  • Crystallization: Dissolve the crude residue in a minimal amount of warm toluene. Slowly add hexane as an anti-solvent until turbidity is observed.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for this compound Synthesis
Parameter Laboratory Scale (100 g) Pilot Scale (10 kg)
Reactant: Phenoxyacetic Acid 100 g (1.0 eq)10.0 kg (1.0 eq)
Reagent: Acetic Anhydride 100 mL (1.5 eq)10.0 L (1.5 eq)
Solvent: Toluene 500 mL50.0 L
Reaction Temperature 110-120 °C (reflux)110-120 °C (controlled heating)
Reaction Time 2-4 hours4-8 hours
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>98%

Note: These are representative values and may vary depending on the specific equipment and process optimization.

Visualizations

Scale_Up_Challenges cluster_0 Scale-Up Challenges cluster_1 Consequences Heat_Transfer Heat Transfer (Reduced Surface Area to Volume Ratio) Runaway_Reaction Runaway Reaction Heat_Transfer->Runaway_Reaction Low_Yield Low Yield & Purity Heat_Transfer->Low_Yield Mass_Transfer Mass Transfer (Mixing Inefficiencies) Mass_Transfer->Low_Yield Impurity_Profile Impurity Profile (Side Reactions) Impurity_Profile->Low_Yield Crystallization Crystallization (Polymorphism, Particle Size) Inconsistent_Product Inconsistent Product Quality Crystallization->Inconsistent_Product

Caption: Key challenges in scaling up this compound synthesis.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) Check_Reaction Review Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Reaction Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Purification Analyze Purification Step (Solvents, Temperature) Start->Check_Purification Optimize_Reaction Optimize Reaction Conditions Check_Reaction->Optimize_Reaction Improve_Mixing Improve Agitation/Reactor Design Check_Mixing->Improve_Mixing Optimize_Purification Optimize Crystallization Check_Purification->Optimize_Purification End Problem Resolved Optimize_Reaction->End Improve_Mixing->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Technical Support Center: Managing Exotherms in Phenoxyacetic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with phenoxyacetic anhydride. It provides troubleshooting guidance and answers to frequently asked questions to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound exothermic?

A1: Reactions involving this compound, such as acylations of alcohols and amines, are exothermic because they result in the formation of highly stable ester or amide bonds. The cleavage of the higher-energy anhydride bond and the subsequent formation of more stable C-O or C-N bonds releases a significant amount of energy as heat.

Q2: What are the primary risks associated with the exotherm of this compound reactions?

A2: The main risk is a rapid and uncontrolled increase in reaction temperature, a phenomenon known as a thermal runaway. This can lead to several hazardous situations, including:

  • Boiling of Solvents: The reaction mixture can violently boil, leading to a dangerous increase in pressure within the reaction vessel.

  • Vessel Rupture: In a closed system, the pressure increase can exceed the vessel's limits, causing it to rupture and release potentially flammable or corrosive materials.

  • Side Reactions and Impurity Formation: Elevated temperatures can promote undesirable side reactions, such as the decomposition of reactants or products. This not only lowers the yield of the desired product but also leads to the formation of impurities that can be difficult to remove.

  • Reduced Selectivity: In cases where a substrate has multiple reactive sites, higher temperatures can decrease the selectivity of the reaction, leading to a mixture of products.

Q3: What are the essential safety precautions when handling this compound?

A3: this compound should be handled with care in a well-ventilated area, preferably a fume hood.[1] Essential personal protective equipment (PPE) includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves that have been inspected before use.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a full-face respirator may be necessary.[1]

It is also crucial to avoid the formation of dust and to use non-sparking tools to prevent ignition from electrostatic discharge.[1]

Troubleshooting Guide

Issue ID: EXO-01

Symptom: Rapid, uncontrolled temperature increase (potential thermal runaway) during the addition of this compound.

Immediate Actions:

  • Immediately cease the addition of the anhydride.

  • Increase the efficiency of the cooling system (e.g., add more dry ice to the bath or lower the setpoint on the cryostat).

  • If the temperature continues to rise, and it is safe to do so, add a pre-cooled, non-reactive solvent to dilute the reaction mixture and increase the thermal mass.

Root Cause Analysis and Prevention:

Potential CauseRecommended Solution
Reagent addition is too rapid. Add the this compound solution dropwise or in small portions, carefully monitoring the internal temperature of the reaction.
Inadequate cooling. Ensure the cooling bath is at a sufficiently low temperature and has the capacity for the scale of the reaction. For larger reactions, consider using a cryostat for more precise temperature control.
High concentration of reactants. Use a more dilute solution to better manage the rate of heat evolution.
Inefficient stirring. Ensure vigorous and efficient stirring to prevent the formation of localized hot spots.

Issue ID: YLD-01

Symptom: Low yield of the desired acylated product.

Root Cause Analysis and Prevention:

Potential CauseRecommended Solution
Presence of water. The esterification of a carboxylic acid with an alcohol is a reversible reaction where water is a byproduct.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. If the reaction is run in a solvent like toluene, consider using a Dean-Stark apparatus to remove water as it forms.[2]
Incomplete reaction. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). Esterification reactions can take several hours to reach completion.[2]
Steric hindrance. This compound is a relatively bulky reagent. Its reaction with sterically hindered alcohols or amines can be slow. Consider using a catalyst like 4-(Dimethylamino)pyridine (DMAP) to increase the reaction rate.
Suboptimal reaction temperature. If the reaction temperature is too low, the rate will be very slow. Conversely, a temperature that is too high can lead to decomposition. The optimal temperature will depend on the specific substrates and solvent used.

Issue ID: IMP-01

Symptom: Presence of significant impurities in the final product.

Root Cause Analysis and Prevention:

Potential CauseRecommended Solution
Excessive reaction temperature. High temperatures can lead to the decomposition of starting materials or the desired product. Maintain strict temperature control throughout the reaction.
Hydrolysis of the anhydride. This compound is sensitive to moisture and can hydrolyze to phenoxyacetic acid. This unreactive acid will remain as an impurity. Ensure all reagents and solvents are anhydrous.
Side reactions with the solvent. Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, for example, may react with the anhydride.

Data Presentation

The following table provides representative reaction parameters for the acylation of a primary alcohol with an anhydride, which can be adapted for this compound reactions. These are illustrative values and should be optimized for your specific system.

ParameterValueRationale
Temperature 0 °C to room temperatureStarting at a lower temperature helps to control the initial exotherm. The reaction can then be allowed to warm to room temperature to ensure completion.
Addition Time 30 - 60 minutesA slow, dropwise addition is crucial for managing the rate of heat generation.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)These are common, non-protic solvents that are generally inert in acylation reactions.
Stoichiometry (Anhydride:Nucleophile) 1.1 : 1.0 equivalentsA slight excess of the anhydride can help to drive the reaction to completion.
Catalyst (optional) 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 equivalents)DMAP is an effective catalyst for acylation, especially with less reactive nucleophiles.

Experimental Protocols

Illustrative Protocol for a Controlled Acylation of a Primary Alcohol

This protocol describes a general procedure for the acylation of a primary alcohol with this compound, with an emphasis on controlling the reaction exotherm.

Materials:

  • Primary alcohol

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)

  • Anhydrous dichloromethane (DCM)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • In the three-neck flask, dissolve the primary alcohol (1.0 equivalent) and DMAP (0.1 equivalents, if used) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using the cooling bath.

  • In the dropping funnel, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM.

  • Slowly add the this compound solution dropwise to the stirred alcohol solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Continue to stir the reaction for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Proceed with a standard aqueous workup to isolate the crude product, which can then be purified by recrystallization or column chromatography.

Mandatory Visualization

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_emergency Emergency Response (if exotherm is uncontrolled) prep_reagents Prepare Anhydrous Reagents and Solvents setup_apparatus Set up Dry Glassware under Nitrogen prep_reagents->setup_apparatus prep_nucleophile Prepare Nucleophile Solution in Flask setup_apparatus->prep_nucleophile cool_nucleophile Cool Nucleophile Solution to 0 °C prep_nucleophile->cool_nucleophile prep_anhydride Prepare Anhydride Solution in Dropping Funnel slow_addition Slow, Dropwise Addition of Anhydride prep_anhydride->slow_addition cool_nucleophile->slow_addition monitor_temp Monitor Internal Temperature slow_addition->monitor_temp warm_rt Warm to Room Temperature monitor_temp->warm_rt stop_addition Stop Addition monitor_temp->stop_addition Temp > 5 °C monitor_completion Monitor Reaction by TLC warm_rt->monitor_completion quench Quench Reaction monitor_completion->quench extract Aqueous Workup and Extraction quench->extract purify Purify Product extract->purify increase_cooling Increase Cooling stop_addition->increase_cooling dilute Dilute with Cold Solvent increase_cooling->dilute

Caption: Experimental workflow for a controlled exothermic acylation reaction.

Acylation_Mechanism cluster_mechanism General Acylation Mechanism with an Anhydride reactants R-OH + (PhOCH2CO)2O intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products R-OCOCH2OPh + PhOCH2COOH intermediate->products Elimination of Leaving Group

Caption: General mechanism for the acylation of an alcohol with this compound.

References

Technical Support Center: Alternative Solvents for Phenoxyacetic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenoxyacetic anhydride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the selection and impact of alternative solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with this compound?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used solvents for reactions involving this compound. Commercial solutions of this compound are often available in THF, sometimes with pyridine, or in acetonitrile, indicating their compatibility and utility in facilitating reactions such as acylations. Pyridine can also be used as both a solvent and a basic catalyst.

Q2: How does solvent polarity affect the rate of this compound reactions?

A2: The reaction of this compound with nucleophiles like alcohols or amines typically proceeds through a polar transition state. Polar aprotic solvents, such as acetonitrile, DMF, and DMSO, can stabilize this transition state, which generally leads to an increased reaction rate compared to nonpolar solvents like toluene or hexane.[1][2] However, polar protic solvents (e.g., alcohols) can solvate the nucleophile, potentially reducing its reactivity and slowing the reaction.[2]

Q3: Can I use a solvent-free approach for my this compound reaction?

A3: Yes, solvent-free reactions are a viable and environmentally friendly option for acylation reactions. For analogous reactions with acetic anhydride, solvent- and catalyst-free conditions have been shown to produce high yields of acetylated products.[3][4] This approach often requires heating to ensure the reactants are in a liquid state and can proceed efficiently.

Q4: Are there greener alternatives to traditional solvents like DCM for these reactions?

A4: While specific data for this compound is limited, greener solvents are being explored for acylation reactions. Ethyl acetate is a less toxic alternative to dichloromethane. For other types of reactions, bio-based solvents like Cyrene™ and γ-valerolactone (GVL) are gaining attention as potential replacements for polar aprotic solvents. However, their compatibility and efficacy with this compound would need to be experimentally validated.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield in my acylation reaction with this compound. What are the potential solvent-related causes?

  • Answer:

    • Poor Solubility: this compound or your substrate may have limited solubility in the chosen solvent at the reaction temperature. This is often an issue in nonpolar solvents.

      • Solution: Switch to a more polar aprotic solvent like THF, ethyl acetate, or acetonitrile to improve solubility. Gentle heating can also improve solubility and reaction rate.

    • Reduced Nucleophilicity: If you are using a polar protic solvent (e.g., an alcohol as the solvent and reactant), it may be solvating your nucleophile too strongly, thus reducing its reactivity.

      • Solution: If possible, switch to a polar aprotic solvent and add your nucleophile as a reagent.

    • Inadequate Catalyst/Base Solubility: The base or catalyst (e.g., pyridine, DMAP) may not be fully dissolved, hindering the reaction.

      • Solution: Choose a solvent that effectively dissolves all components of the reaction mixture.

Issue 2: Slow or Incomplete Reaction

  • Question: My reaction with this compound is very slow and does not go to completion. How can the solvent choice address this?

  • Answer:

    • Suboptimal Polarity: The reaction may be kinetically slow due to a solvent that does not adequately stabilize the transition state.

      • Solution: As a general rule, increasing solvent polarity from nonpolar to polar aprotic can increase the reaction rate. Consider switching from a solvent like toluene to acetonitrile or DMF.[1][2]

    • Low Reaction Temperature: The reaction may simply require more energy to proceed at a reasonable rate.

      • Solution: Choose a solvent with a higher boiling point that allows for heating the reaction to a higher temperature. For example, switching from DCM (b.p. ~40°C) to toluene (b.p. ~111°C) or DMF (b.p. ~153°C) can allow for a significant increase in reaction temperature.

Issue 3: Formation of Side Products

  • Question: I am observing unexpected byproducts in my reaction. Could the solvent be responsible?

  • Answer:

    • Reaction with Solvent: Protic solvents, especially water and alcohols, can react with the highly reactive this compound. Water will hydrolyze the anhydride to phenoxyacetic acid, while alcohol solvents will form the corresponding ester.

      • Solution: Always use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Avoid using reactive solvents unless they are intended as a reactant.

    • Base-Solvent Interaction: Some strong bases can react with certain solvents, leading to side reactions.

      • Solution: Ensure that your chosen base is compatible with your solvent under the reaction conditions.

Data Presentation

Table 1: Properties of Common and Alternative Solvents

SolventBoiling Point (°C)Relative PolarityTypeNotes
Toluene1110.099NonpolarGood for higher temperatures; may have solubility issues.
Dichloromethane (DCM)400.309Polar AproticCommon, but volatile and has environmental concerns.
Tetrahydrofuran (THF)660.207Polar AproticGood general-purpose solvent.
Ethyl Acetate770.228Polar AproticGreener alternative to DCM.
Acetonitrile820.460Polar AproticPolar; can accelerate reactions.
Pyridine1150.302Polar Aprotic / BasicCan act as both solvent and catalyst.

Data sourced from publicly available solvent property tables.

Table 2: Representative Yields for N-Acylation of Benzylamine with an Anhydride in Various Solvents *

SolventReaction Time (h)Yield (%)Purity
Dichloromethane (DCM)4~95%High
Tetrahydrofuran (THF)6~90%High
Acetonitrile3~98%Very High
Toluene12~75%Moderate
Ethyl Acetate5~92%High

*Note: This data is illustrative for a typical acylation reaction with an anhydride and is intended to show general trends. Actual results with this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine with this compound in an Aprotic Solvent

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Anhydride: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: General Procedure for O-Acylation of an Alcohol with this compound

  • Reaction Setup: To a solution of the alcohol (1.0 eq) in anhydrous pyridine (which acts as both solvent and base), add this compound (1.2 eq) at room temperature. For improved catalytic activity, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50°C) for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the pyridine under reduced pressure (co-evaporation with toluene can aid in this).

  • Extraction: Dilute the residue with ethyl acetate and wash successively with 1 M HCl (to remove any remaining pyridine/DMAP), saturated aqueous sodium bicarbonate (to remove phenoxyacetic acid byproduct), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting ester by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve amine and base in anhydrous solvent cool Cool to 0°C prep->cool add Add phenoxyacetic anhydride solution cool->add react Stir at room temperature (Monitor by TLC) add->react quench Quench with water react->quench extract Extract and wash quench->extract isolate Dry and concentrate extract->isolate purify Purify product isolate->purify

Caption: Experimental workflow for N-acylation using this compound.

troubleshooting_yield start Low Yield Issue solubility Are all reactants soluble? start->solubility polarity Is solvent polarity optimal? solubility->polarity Yes sol_no Increase polarity or heat solubility->sol_no No moisture Is the reaction anhydrous? polarity->moisture Yes pol_no Switch to polar aprotic solvent (e.g., THF, ACN) polarity->pol_no No moi_yes Consider other issues (e.g., catalyst, purity) moisture->moi_yes Yes moi_no Use anhydrous solvents & inert atmosphere moisture->moi_no No sol_yes Change to more polar aprotic solvent (e.g., ACN) sol_no->pol_no pol_yes Increase temperature or reaction time

References

Improving the efficiency of Phenoxyacetic anhydride capping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of phenoxyacetic anhydride capping in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during this compound capping, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
CAP-001 Positive Kaiser Test After Capping: Why are the resin beads still blue after the capping step?1. Incomplete Capping Reaction: The reaction may not have gone to completion. 2. Degraded Capping Reagent: this compound can hydrolyze over time, reducing its effectiveness. 3. Steric Hindrance: The peptide sequence may be aggregated, preventing the capping reagent from accessing all free amines. 4. Insufficient Reagent Equivalents: The amount of this compound and base may be too low relative to the resin substitution.1. Repeat the Capping Step: Perform a second capping step with fresh reagents.[1][2] 2. Use Fresh Reagents: Always use fresh, high-quality this compound and base. 3. Improve Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP before capping.[3] 4. Increase Reagent Concentration: Use a higher excess of this compound and base.[4]
CAP-002 Low Final Peptide Purity: My final peptide product shows significant deletion sequences upon analysis.1. Inefficient Capping: Uncapped failure sequences from previous cycles will lead to deletion peptides. 2. Premature Fmoc Deprotection: The capping conditions may be too harsh, causing premature removal of the Fmoc protecting group.1. Optimize Capping Protocol: Ensure complete capping after each coupling step, especially for difficult couplings.[5] 2. Use Milder Capping Conditions: Consider reducing the reaction time or the concentration of the base in the capping solution.
CAP-003 Unexpected Mass Peaks in Final Product: Mass spectrometry analysis shows unexpected adducts.1. Side Reactions with Amino Acid Side Chains: The capping reagent may react with unprotected side chains. 2. Double Acylation: In rare cases, the N-terminal amine could be acylated twice.1. Ensure Proper Side-Chain Protection: Verify that all reactive amino acid side chains are appropriately protected. 2. Optimize Reaction Time: Avoid unnecessarily long capping reaction times.
CAP-004 Poor Reproducibility of Capping Efficiency: I am getting inconsistent capping results between synthesis runs.1. Inconsistent Reagent Preparation: Variations in the preparation of the capping solution. 2. Variable Reaction Conditions: Fluctuations in reaction time or temperature. 3. Resin Quality: Inconsistent loading or quality of the solid support.1. Standardize Solution Preparation: Prepare fresh capping solutions for each synthesis using a consistent procedure. 2. Maintain Consistent Conditions: Ensure uniform reaction times and temperatures for all capping steps. 3. Use High-Quality Resin: Source resin from a reputable supplier and verify the loading capacity.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of capping in solid-phase peptide synthesis?

A1: Capping is a crucial step in SPPS to terminate unreacted peptide chains (failure sequences) after each coupling cycle.[5] By acetylating the free amino groups of these unreacted chains with a reagent like this compound, they are prevented from participating in subsequent coupling steps.[5] This significantly simplifies the purification of the final peptide by ensuring that the major impurities are truncated sequences, which are easier to separate from the full-length product.[5]

Q2: When should I perform a capping step?

A2: Capping is recommended after every coupling reaction, especially when synthesizing long or difficult peptide sequences where coupling efficiencies may be lower than 99%.[6] For peptides with known difficult couplings, such as those involving proline or sterically hindered amino acids, capping is highly advisable.[4]

Q3: What are the advantages of using this compound over acetic anhydride for capping?

A3: this compound is considered an "ultramild" capping reagent.[7] Its bulkier phenoxyacetyl group can be advantageous in preventing side reactions with sensitive amino acid residues. It is often used in the synthesis of sensitive oligonucleotides and peptides where minimizing modifications is critical.[7]

Q4: How can I assess the efficiency of my capping reaction?

A4: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin.[8][9] A negative Kaiser test (yellow/colorless beads and solution) after capping indicates a successful reaction. For quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry to identify and quantify any deletion sequences.[10][11][12]

Q5: Can I skip the capping step?

A5: While it is possible to skip capping, it is generally not recommended for syntheses where high purity of the final product is desired.[6] Without capping, any incomplete coupling will result in the formation of deletion sequences that are often difficult to separate from the target peptide, leading to lower purity and yield.[5]

Data Presentation

The following table summarizes representative data on the impact of capping on the purity of a model peptide.

Capping ProtocolCoupling Efficiency per Cycle (Average)Final Purity of Target Peptide (by HPLC)
No Capping99.0%~75%
Acetic Anhydride Capping99.0%>90%
This compound Capping99.0%>95%

Note: This data is illustrative and actual results may vary depending on the peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: this compound Capping in SPPS

This protocol describes a standard procedure for capping unreacted amino groups on a solid-phase resin using this compound.

Materials:

  • Peptide-resin with free N-terminal amines

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel for SPPS

Procedure:

  • After the coupling step, wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin) to remove excess coupling reagents.

  • Prepare the capping solution fresh. A common formulation is a solution of this compound (e.g., 0.5 M) and a base like DIPEA (e.g., 0.5 M) in DMF.

  • Add the capping solution to the washed peptide-resin.

  • Agitate the mixture at room temperature for 15-30 minutes.

  • Drain the capping solution from the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual capping reagents.

  • Proceed to the next deprotection step in the SPPS cycle.

Protocol 2: Kaiser Test for Capping Efficiency

This protocol provides a method to qualitatively determine the presence of free primary amines on the resin after the capping step.[8][9]

Materials:

  • Resin sample from the synthesis

  • Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol

  • Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small test tubes

  • Heating block or water bath at 100-120°C

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a clean test tube.

  • Wash the resin beads with ethanol and then decant the solvent.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Negative (Complete Capping): The beads and solution remain yellow or colorless.

  • Positive (Incomplete Capping): The beads and/or the solution turn a dark blue or purple color.

Visualizations

SPPS_Capping_Workflow start Start: Post-Coupling wash1 Wash Resin (DMF) start->wash1 prep_cap Prepare Capping Solution (this compound + Base in DMF) wash1->prep_cap capping Add Capping Solution to Resin Agitate for 15-30 min prep_cap->capping wash2 Wash Resin (DMF) capping->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test deprotection Proceed to Fmoc Deprotection kaiser_test->deprotection Negative repeat_cap Repeat Capping kaiser_test->repeat_cap Positive

Caption: Workflow for this compound Capping in SPPS.

Kaiser_Test_Logic start Start: Capped Resin Sample add_reagents Add Kaiser Test Reagents (Ninhydrin, Phenol, KCN/Pyridine) start->add_reagents heat Heat at 110-120°C for 5 min add_reagents->heat observe Observe Color heat->observe complete Result: Complete Capping (Yellow/Colorless) observe->complete No Color Change incomplete Result: Incomplete Capping (Blue/Purple) observe->incomplete Color Change

Caption: Decision logic for interpreting Kaiser Test results.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Phenoxyacetic Anhydride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of phenoxyacetic anhydride reaction mixtures is critical for ensuring product quality and optimizing synthesis protocols. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and its alternatives for the quantitative analysis of this compound and its primary impurity, phenoxyacetic acid.

This compound is susceptible to hydrolysis, making its analysis by traditional reversed-phase HPLC challenging. This guide explores a suitable reversed-phase HPLC method and compares it with alternative techniques such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) with derivatization, which can mitigate the challenges associated with anhydride analysis.

Comparison of Analytical Methods

The choice of analytical method for this compound reaction mixtures depends on factors such as sample throughput, sensitivity requirements, and the availability of instrumentation. Below is a summary of the performance characteristics of HPLC, SFC, and GC.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC) with Derivatization
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase.Separation of volatile compounds in the gas phase. Requires derivatization for non-volatile analytes.
Primary Advantage Widely available instrumentation and established methods for related compounds.Avoids hydrolysis of the anhydride due to the use of a non-aqueous mobile phase; faster analysis times.[1][2]High resolution and sensitivity, especially with selective detectors.
Primary Disadvantage Potential for on-column hydrolysis of this compound in aqueous mobile phases.[1][2]Requires specialized instrumentation.Derivatization step adds complexity and potential for sample loss or side reactions.[3]
Typical Stationary Phase Reversed-phase C18.[4]Variety of stationary phases available, including those for normal and reversed-phase separations.[1][2]Non-polar or intermediate polarity capillary columns (e.g., SE-30).[3]
Typical Mobile Phase Acetonitrile/Water gradient.[5]Supercritical CO2 with a modifier (e.g., methanol or acetonitrile).[1][2]Inert carrier gas (e.g., Helium or Nitrogen).[6]
Detection UV-Vis (typically 200-275 nm).[5]UV-Vis, Mass Spectrometry (MS).[7]Flame Ionization Detector (FID), Mass Spectrometry (MS).[6]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for the analysis of similar anhydrides and is designed to minimize on-column hydrolysis by using a rapid gradient.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 100 mm, 5 µm (or equivalent reversed-phase column with low silanol activity).[5]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile (MeCN)

  • Gradient: A linear gradient from 20% to 100% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reaction mixture in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to HPLC for anhydride analysis as it avoids aqueous mobile phases, thus preventing hydrolysis.[1][2]

  • Instrumentation: A supercritical fluid chromatography system with a UV detector.

  • Column: Shim-pack UC-Diol II, 4.6 x 250 mm, 5 µm (or equivalent).[1][2]

  • Mobile Phase: Supercritical CO2 and Methanol.

  • Gradient: Isocratic with 10% Methanol.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 15 MPa.

  • Temperature: 40°C.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve the reaction mixture in isopropanol to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) with Derivatization

GC analysis of this compound and its acid impurity requires a derivatization step to convert the non-volatile acid into a more volatile ester. This method is adapted from a protocol for the analysis of phthalic anhydride.[3]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: 5% Phenyl-methylpolysiloxane (SE-30 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Derivatization Protocol:

    • To approximately 10 mg of the reaction mixture in a vial, add 1 mL of Methanol and 2-3 drops of concentrated Sulfuric Acid.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the methyl ester of phenoxyacetic acid with 1 mL of dichloromethane.

    • Inject 1 µL of the organic layer into the GC.

Workflow and Data Analysis

The general workflow for the analysis of this compound reaction mixtures involves sample preparation, chromatographic separation, and data analysis.

Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Dissolve in appropriate solvent Filtration Filtration Dilution->Filtration 0.45 µm filter Injection Injection Filtration->Injection Separation Separation Injection->Separation HPLC / SFC / GC Detection Detection Separation->Detection UV / FID Integration Integration Detection->Integration Quantification Quantification Integration->Quantification External Standard / Area % Report Report Quantification->Report Generate Results

Experimental workflow for the analysis of this compound.

Quantitative Data Summary

The following table provides hypothetical, yet expected, retention time data for the key components in a this compound reaction mixture analysis using the described HPLC method. Actual retention times may vary depending on the specific system and conditions.

CompoundExpected Retention Time (min)
Phenoxyacetic Acid4.5
This compound8.2

For quantitative analysis, a calibration curve should be constructed using standards of known concentrations for both this compound and phenoxyacetic acid. The concentration of each component in the reaction mixture can then be determined from its peak area. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined to ensure the method's sensitivity is appropriate for the intended application.[8]

References

A Comparative Guide to NMR Spectroscopy for the Characterization of Phenoxyacetyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into the molecular structure of organic compounds. For scientists working with phenoxyacetyl derivatives, a class of compounds with broad applications in pharmaceuticals and materials science, NMR provides a robust method for structural verification, purity assessment, and comparative analysis. This guide offers an objective comparison of the NMR spectral data of key phenoxyacetyl derivatives, supported by experimental data and detailed protocols.

Comparative NMR Data

The chemical environment of the protons (¹H) and carbon atoms (¹³C) in phenoxyacetyl derivatives gives rise to characteristic signals in NMR spectra. Subtle changes in the acetyl moiety, such as the conversion of a carboxylic acid to an ester or an acid chloride, result in predictable shifts in the NMR data. The following table summarizes the ¹H and ¹³C NMR chemical shifts for three representative phenoxyacetyl derivatives.

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Phenoxyacetic Acid
alt text
In D₂O: 7.36 (t, 2H, Ar-H) 7.04 (t, 1H, Ar-H) 6.95 (d, 2H, Ar-H) 4.48 (s, 2H, O-CH₂)In D₂O: 179.7 (C=O) 160.3 (Ar C-O) 132.5 (Ar CH) 124.1 (Ar CH) 117.1 (Ar CH) 69.3 (O-CH₂)
Phenoxyacetyl Chloride
alt text
In CDCl₃: 7.33 (m, 2H, Ar-H) 7.03 (t, 1H, Ar-H) 6.92 (d, 2H, Ar-H) 4.88 (s, 2H, O-CH₂)In CDCl₃ (Predicted): ~172 (C=O) ~157 (Ar C-O) ~130 (Ar CH) ~122 (Ar CH) ~115 (Ar CH) ~70 (O-CH₂)
Ethyl Phenoxyacetate
alt text
In CDCl₃: 7.30 (m, 2H, Ar-H) 6.98 (t, 1H, Ar-H) 6.91 (d, 2H, Ar-H) 4.63 (s, 2H, O-CH₂) 4.25 (q, 2H, O-CH₂CH₃) 1.29 (t, 3H, O-CH₂CH₃)In CDCl₃: 168.8 (C=O) 157.9 (Ar C-O) 129.5 (Ar CH) 121.5 (Ar CH) 114.7 (Ar CH) 65.6 (O-CH₂) 61.3 (O-CH₂CH₃) 14.2 (O-CH₂CH₃)

Note: Predicted data for Phenoxyacetyl Chloride is based on typical chemical shift ranges for acyl chlorides and should be confirmed with experimental data.

Experimental Workflow and Methodologies

A systematic approach is crucial for the accurate NMR characterization of phenoxyacetyl derivatives. The following diagram illustrates a typical experimental workflow, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation start Synthesized/Isolated Phenoxyacetyl Derivative prep Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) start->prep tms Add TMS as Internal Standard prep->tms tube Transfer to NMR Tube tms->tube acq Acquire 1D Spectra (¹H, ¹³C, DEPT) tube->acq acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) if needed acq->acq_2d proc Process Spectra (Fourier Transform, Phasing, Baseline Correction) acq_2d->proc assign Assign Signals (Chemical Shift, Integration, Multiplicity, Correlations) proc->assign elucidate Confirm Structure of Phenoxyacetyl Derivative assign->elucidate

General workflow for NMR characterization.
Detailed Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of phenoxyacetyl derivatives. Instrument-specific parameters may require optimization.

Sample Preparation

  • Weigh 5-10 mg of the purified phenoxyacetyl derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer the solution into a 5 mm NMR tube.

1D ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: Set to approximately 12-16 ppm to cover the expected range of proton signals.

  • Number of Scans: 8 to 16 scans are usually sufficient for samples of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended.

  • Acquisition Time (AQ): Typically 2-4 seconds.

1D ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom.

  • Spectral Width: A wider spectral width of about 220-240 ppm is necessary.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (D1): A 2-second delay is generally adequate.

2D NMR Experiments for Structural Elucidation

For more complex derivatives or for unambiguous assignment of all signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through 2-3 bonds, which helps in tracing out proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for identifying quaternary carbons and connecting different fragments of the molecule.

By following these protocols and leveraging the comparative data, researchers can confidently characterize phenoxyacetyl derivatives and accelerate their research and development efforts.

Navigating the Mass Spectrometric Landscape of Phenoxyacetyl-Protected Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that influences not only the synthetic strategy but also the subsequent analytical characterization. The phenoxyacetyl (PhAc) group, while less common than staples like Boc or Fmoc, offers unique properties for the protection of amines and other functional groups. Understanding its behavior under mass spectrometric analysis is paramount for reaction monitoring, impurity profiling, and final product characterization. This guide provides an objective comparison of the mass spectrometric characteristics of phenoxyacetyl-protected compounds with other alternatives, supported by inferred fragmentation patterns and detailed experimental protocols.

Unraveling the Fragmentation Puzzle: Phenoxyacetyl vs. Boc

Table 1: Comparative Mass Spectrometric Behavior of Phenoxyacetyl and Boc Protecting Groups

FeaturePhenoxyacetyl (Predicted)tert-Butyloxycarbonyl (Boc)Rationale & Implications
Monoisotopic Mass 134.0368 Da100.0524 DaThe mass addition of the protecting group must be accounted for in molecular weight calculations.
Major Neutral Losses - 94.0419 Da (Phenol) - 134.0368 Da (Phenoxyacetic acid)- 56.1080 Da (Isobutylene) - 100.1168 Da (Boc group)Predictable neutral losses are diagnostic tools for identifying the presence of the protecting group. The lability of the Boc group can sometimes suppress peptide backbone fragmentation.[1]
Characteristic Fragment Ions - m/z 94 (Phenol) - m/z 107 (Phenoxy cation)- m/z 57 (tert-Butyl cation)These fragment ions serve as fingerprints for the respective protecting groups, aiding in spectral interpretation.
In-Source Decay Potentially less prone than BocProne to in-source loss, especially with energetic ionization conditions.[1]The higher stability of the phenoxyacetyl group may lead to cleaner parent ion spectra in ESI-MS.
Effect on Peptide Sequencing May allow for clearer backbone fragmentation due to fewer dominant protecting group-related fragments.Can sometimes complicate sequencing by dominating the MS/MS spectrum with protecting group-related losses, potentially masking key b- and y-ions.[1]The choice of protecting group can significantly impact the success of peptide sequencing experiments.

Note: The fragmentation data for the phenoxyacetyl group is predicted based on the fragmentation of structurally related compounds and general mass spectrometric principles. Experimental verification is recommended.

Deciphering the Fragmentation Pathway

The predicted fragmentation of a phenoxyacetyl-protected amino acid, such as PhAc-Glycine, provides a clearer picture of its behavior in the mass spectrometer. Upon collisional activation, we anticipate specific bond cleavages that yield diagnostic ions.

G Predicted Fragmentation of Phenoxyacetyl-Glycine cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [PhAc-Gly-OH + H]+ b_ion b-ion (PhAc-NH-CH2-CO+) precursor->b_ion Peptide bond cleavage y_ion y-ion (H2N-CH2-COOH + H)+ precursor->y_ion Peptide bond cleavage phenol Phenol (C6H5OH) b_ion->phenol Neutral Loss of Phenol phenoxy_cation Phenoxy Cation (C6H5O+) b_ion->phenoxy_cation Fragmentation of PhAc

Predicted fragmentation of a PhAc-protected amino acid.

Experimental Protocols

A robust analytical method is crucial for the reliable analysis of phenoxyacetyl-protected compounds. The following protocol outlines a general procedure for the analysis of a phenoxyacetyl-protected peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Dissolution: Dissolve the phenoxyacetyl-protected peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Optimize nitrogen desolvation and cone gas flows for the specific instrument.

  • MS Scan Range: m/z 100-2000.

  • MS/MS: Select the precursor ion of the phenoxyacetyl-protected peptide for collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy (e.g., 15-40 eV) to achieve a good balance of precursor ion depletion and the formation of informative fragment ions.

Experimental Workflow and Logical Comparisons

Visualizing the analytical process and the key decision points in comparing protecting groups can greatly aid in understanding and communication.

G LC-MS/MS Workflow for Phenoxyacetyl-Protected Peptides cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis dissolve Dissolve PhAc-Peptide dilute Dilute Sample dissolve->dilute filtrate Filter Sample dilute->filtrate inject Inject into LC filtrate->inject separate C18 Reversed-Phase Separation inject->separate esi Electrospray Ionization (ESI+) separate->esi ms1 MS1 Scan (Precursor Ion ID) esi->ms1 ms2 MS/MS Scan (CID) (Fragmentation) ms1->ms2 analyze Analyze Spectra (Identify Fragments) ms2->analyze confirm Confirm Structure analyze->confirm

LC-MS/MS workflow for PhAc-protected peptides.

G Key Mass Spec Comparison: PhAc vs. Boc cluster_phac Phenoxyacetyl (PhAc) cluster_boc tert-Butyloxycarbonyl (Boc) phac_fragments Characteristic Fragments: m/z 94 (Phenol) m/z 107 (Phenoxy cation) phac_stability Higher Stability (Less In-Source Decay) boc_fragments Characteristic Fragments: m/z 57 (tert-Butyl cation) Neutral Loss of 56 Da boc_stability Lower Stability (Prone to In-Source Decay) comparison Comparison Criteria comparison->phac_fragments Fragmentation Pattern comparison->phac_stability Ion Stability comparison->boc_fragments Fragmentation Pattern comparison->boc_stability Ion Stability

Key mass spectrometric comparison of PhAc and Boc.

References

Navigating the Chemical Maze: A Comparative Guide to the Phenoxyacetyl (PhOAc) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that can significantly impact the success of a multi-step synthesis. This guide provides a comprehensive comparison of the phenoxyacetyl (PhOAc) protecting group with other common alternatives, offering objective performance data and detailed experimental protocols to inform your synthetic strategy.

The phenoxyacetyl (PhOAc) group is an acyl-type protecting group primarily employed for the protection of exocyclic amino groups in nucleosides during oligonucleotide synthesis.[1][2] Its utility stems from its unique stability profile: it is sufficiently robust to withstand the acidic conditions required for the removal of dimethoxytrityl (DMT) ethers, yet it can be readily cleaved under mild basic conditions, a characteristic that makes it advantageous for the synthesis of sensitive oligonucleotides.[3][4] This guide will delve into the stability of the PhOAc group under a variety of chemical environments and compare its performance to other widely used amine protecting groups.

Stability Profile of the Phenoxyacetyl Group

The efficacy of a protecting group is defined by its ability to remain intact through various reaction conditions while being selectively removable when desired. The following sections and the corresponding summary table provide an overview of the PhOAc group's stability.

Acidic Conditions

The phenoxyacetyl group demonstrates good stability under the acidic conditions typically used in solid-phase oligonucleotide synthesis for the removal of the 5'-O-dimethoxytrityl (DMT) group (e.g., 3% dichloroacetic acid in dichloromethane). It has been shown to be more stable than the standard N-benzoyl (Bz) protecting group against depurination under these conditions.[1] However, prolonged exposure to strong acids will lead to its cleavage.

Basic Conditions

The PhOAc group is known for its lability to a range of basic conditions, which allows for its mild removal. It is readily cleaved by aqueous or methanolic ammonia, as well as by mixtures such as ammonium hydroxide/methylamine (AMA).[2][5] The rate of cleavage is significantly faster than that of the more robust benzoyl (Bz) group, making it a preferred choice when milder deprotection conditions are required.[4]

Oxidative and Reductive Conditions

Specific quantitative data on the stability of the N-phenoxyacetyl group towards a wide range of common oxidizing and reducing agents is not extensively documented in the literature. However, based on the general reactivity of amides, the following can be inferred:

  • Oxidative Conditions: The amide linkage of the PhOAc group is generally expected to be stable towards many common oxidizing agents such as potassium permanganate (KMnO₄), m-chloroperoxybenzoic acid (m-CPBA), and pyridinium chlorochromate (PCC) under standard conditions. The primary site of oxidation would likely be the aromatic ring if harsh conditions are employed.

  • Reductive Conditions: The PhOAc group, being an amide, is generally stable to catalytic hydrogenation (H₂/Pd) and sodium borohydride (NaBH₄). However, it is expected to be cleaved by stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Comparative Analysis with Other Amine Protecting Groups

The selection of a protecting group is highly dependent on the overall synthetic route and the presence of other functional groups. The following table provides a comparative overview of the PhOAc group with other commonly used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupStructureCleavage ConditionsStability to Strong AcidsStability to Strong BasesStability to H₂/PdStability to LiAlH₄
Phenoxyacetyl (PhOAc) Ph-O-CH₂-CO-Mild Base (e.g., aq. NH₃)ModerateLabileStableLabile
tert-Butoxycarbonyl (Boc) (CH₃)₃C-O-CO-Strong Acid (e.g., TFA)LabileStableStableStable
Benzyloxycarbonyl (Cbz) Ph-CH₂-O-CO-H₂/Pd, Strong AcidLabileStableLabileStable
9-Fluorenylmethyloxycarbonyl (Fmoc) Base (e.g., Piperidine)StableLabileStableStable

Experimental Protocols

General Protocol for Assessing Protecting Group Stability

This protocol outlines a general method for evaluating the stability of a protected substrate under various chemical conditions.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Dissolve protected substrate in appropriate solvent C Add test reagent to substrate solution at a defined temperature A->C B Prepare solutions of test reagents (Acid, Base, Oxidant, Reductant) B->C D Monitor reaction progress over time (e.g., by TLC, LC-MS, or HPLC) C->D E Quench the reaction at predetermined time points D->E F Analyze the reaction mixture to quantify the remaining protected substrate and any deprotected product E->F

Fig. 1: General workflow for stability assessment.

Materials:

  • N-Phenoxyacetyl-protected amine substrate

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Test Reagents:

    • Acidic: 1 M HCl in Dioxane, Trifluoroacetic acid (TFA)

    • Basic: 1 M NaOH in MeOH/H₂O, 20% Piperidine in DMF

    • Oxidative: m-Chloroperoxybenzoic acid (m-CPBA) in DCM

    • Reductive: Sodium borohydride (NaBH₄) in MeOH

  • Quenching solution (e.g., saturated sodium bicarbonate, water)

  • Analytical tools: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Preparation: Dissolve a known concentration of the N-phenoxyacetyl-protected substrate in the chosen anhydrous solvent in separate reaction vessels for each condition to be tested.

  • Reaction: At a controlled temperature (e.g., room temperature), add a measured excess of the test reagent to each respective reaction vessel.

  • Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an appropriate quenching solution.

  • Analysis: Analyze the quenched aliquot by TLC, LC-MS, or HPLC to determine the ratio of the remaining protected substrate to the deprotected product.

  • Data Interpretation: Plot the percentage of remaining protected substrate against time to determine the stability of the protecting group under each condition.

Decision-Making Framework for Protecting Group Selection

The choice of a protecting group is a critical step in synthetic planning. The following diagram illustrates a logical approach to selecting an appropriate amine protecting group based on the anticipated reaction conditions.

References

A Comparative Analysis of Phenoxyacetic Anhydride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides a detailed comparison of phenoxyacetic anhydride with other commonly employed acylating agents, including acyl chlorides and aliphatic anhydrides. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed reagent selection for acylation reactions.

General Overview of Acylating Agents

Acylation is a fundamental chemical transformation that introduces an acyl group (RCO-) into a molecule.[1] The reactivity of the acylating agent is a key determinant of the reaction conditions required and the ultimate success of the acylation. The general hierarchy of reactivity for common acylating agents is as follows:

Acyl Halides > Acid Anhydrides > Carboxylic Acids [2]

Acyl chlorides are among the most reactive acylating agents, often reacting vigorously with nucleophiles.[3][4] Acid anhydrides, including this compound and the commonly used acetic anhydride, are generally less reactive than acyl chlorides, which can be advantageous in terms of selectivity and handling.[5][6] Carboxylic acids themselves are the least reactive and typically require activation with coupling agents to be effective acylating agents.[2]

Performance Comparison of Acylating Agents

The choice of an acylating agent has a direct impact on the outcome of a reaction. The following table summarizes the key performance characteristics of this compound in comparison to other representative acylating agents.

Acylating AgentGeneral ReactivityTypical SubstratesByproductsKey AdvantagesKey Disadvantages
This compound Moderate to HighAlcohols, Phenols, AminesPhenoxyacetic acidByproduct is less corrosive than HCl; can introduce a phenoxyacetyl group.Potentially lower reactivity than acyl chlorides; byproduct may be more difficult to remove than acetic acid.
Acetic Anhydride HighAlcohols, Phenols, AminesAcetic acidReadily available, cost-effective, byproduct is relatively volatile and easily removed.[5][7]Less reactive than acyl chlorides; may require catalysts or heat.[2]
Acetyl Chloride Very HighAlcohols, Phenols, AminesHClHigh reactivity leading to fast reactions and high yields.[8]Corrosive HCl byproduct requires careful handling; high reactivity can lead to poor selectivity.[2]
Benzoyl Chloride HighAlcohols, Phenols, AminesHClIntroduces a benzoyl group, which can be useful in protecting group strategies.Similar to acetyl chloride, produces corrosive HCl.[9]

Quantitative Data on Acylation Reactions

The following table presents a compilation of representative experimental data for the acylation of a primary amine, aniline, with different acylating agents under comparable conditions. While specific data for this compound is not widely available, its performance is extrapolated based on the known reactivity of anhydrides.

Acylating AgentSubstrateCatalyst/BaseSolventReaction TimeYield (%)Reference
This compound AnilinePyridineDichloromethane2-4 hours~90 (estimated)-
Acetic Anhydride AnilineNoneWater15-20 minutes>95[2][10]
Acetyl Chloride AnilinePyridineDiethyl Ether< 1 hour>95[10]
Benzoyl Chloride AnilineSodium HydroxideWater15 minutes~90[9]

Experimental Protocols

Detailed methodologies for key acylation reactions are provided below.

Protocol 1: N-Acylation of Aniline with this compound (Representative Protocol)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: N-Acylation of Aniline with Acetic Anhydride
  • Reaction Setup: In a flask, dissolve aniline (1.0 eq) in water.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq) with vigorous stirring.

  • Reaction and Isolation: Continue stirring in the ice bath for 15-20 minutes. The product, acetanilide, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.[2]

Mechanistic Insights and Visualizations

The acylation of nucleophiles by acid anhydrides proceeds via a nucleophilic acyl substitution mechanism.

Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group NuH R'-NH₂ (Nucleophile) Intermediate1 Tetrahedral Intermediate NuH->Intermediate1 Attacks carbonyl carbon Anhydride PhO-CH₂-CO-O-CO-CH₂-OPh (this compound) Anhydride->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Product R'-NH-CO-CH₂-OPh (Amide Product) Intermediate1_2->Product Collapse of intermediate LeavingGroup PhO-CH₂-COO⁻ (Phenoxyacetate) Intermediate1_2->LeavingGroup Expulsion of leaving group

Caption: General mechanism for the acylation of an amine with this compound.

The selection of an appropriate acylating agent is a critical step in synthetic planning. The following workflow can guide this decision-making process.

Acylating_Agent_Selection Start Define Acylation Goal (e.g., protection, functionalization) Substrate_Reactivity Assess Substrate Reactivity (e.g., primary amine, hindered alcohol) Start->Substrate_Reactivity High_Reactivity_Needed Is high reactivity essential? Substrate_Reactivity->High_Reactivity_Needed Sensitive Substrate Substrate_Reactivity->High_Reactivity_Needed Robust Substrate Mild_Conditions Are mild conditions required? Substrate_Reactivity->Mild_Conditions Delicate Substrate Select_Acyl_Chloride Select Acyl Chloride (e.g., Acetyl Chloride) High_Reactivity_Needed->Select_Acyl_Chloride Yes Consider_Anhydride Consider Acid Anhydride High_Reactivity_Needed->Consider_Anhydride No End Proceed with Synthesis Select_Acyl_Chloride->End Select_Phenoxyacetic_Anhydride Select this compound (for specific group transfer) Consider_Anhydride->Select_Phenoxyacetic_Anhydride Specific acyl group needed Select_Acetic_Anhydride Select Acetic Anhydride (for general acetylation) Consider_Anhydride->Select_Acetic_Anhydride General acylation Select_Phenoxyacetic_Anhydride->End Select_Acetic_Anhydride->End Mild_Conditions->Consider_Anhydride No Use_Coupling_Agent Use Carboxylic Acid with Coupling Agent Mild_Conditions->Use_Coupling_Agent Yes Use_Coupling_Agent->End

Caption: Decision workflow for selecting an appropriate acylating agent.

Conclusion

This compound serves as a valuable acylating agent, particularly when the introduction of a phenoxyacetyl moiety is desired. Its reactivity is generally lower than that of acyl chlorides, offering potential for increased selectivity with multifunctional substrates. While less reactive than acyl chlorides, it is more potent than the corresponding carboxylic acid. The choice between this compound and other acylating agents such as acetic anhydride will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired product, and considerations regarding byproduct removal.

References

A Comparative Guide to Purity Analysis of Synthesized Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents like phenoxyacetic anhydride is critical for the integrity of subsequent reactions and the quality of the final products.[1] this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2] This guide provides a comparative overview of the most common analytical methods for determining the purity of this compound, complete with performance data and detailed experimental protocols.

Comparison of Analytical Methods

A variety of analytical techniques can be used to assess the purity of this compound. The primary impurity of concern is often the corresponding carboxylic acid (phenoxyacetic acid), which can form via hydrolysis.[3][4] The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification, identification of specific impurities, or high-throughput screening. The four most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry—are compared below.[1]

Table 1: Performance Characteristics of Analytical Methods for Anhydride Purity

ParameterHPLCGCqNMRTitrimetry
Principle Separation based on polaritySeparation based on volatility and column interactionSignal intensity proportional to the number of nucleiNeutralization reaction
Primary Use Quantitation of anhydride and non-volatile impuritiesQuantitation of volatile impurities and anhydride (often with derivatization)Absolute purity determination without a specific analyte standardAssay of total anhydride and acid content
Linearity (r²) > 0.999> 0.999N/A (Direct Method)N/A (Direct Method)
Limit of Detection (LOD) Low (µg/mL range)Low (µg/mL range)ModerateHigh
Precision HighHighVery HighModerate to High
Throughput HighModerateLow to ModerateHigh
Cost (Instrument) HighHighVery HighLow
Expertise Required ModerateModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for organic anhydrides and can be adapted for this compound.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound from its primary impurity, phenoxyacetic acid. Since anhydrides can be reactive with common HPLC eluents, careful method development is required.[4]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid to suppress ionization). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Quantitation: Purity is determined by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate results, a calibration curve can be generated using a certified reference standard.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile impurities. For less volatile compounds like this compound, derivatization may be necessary to improve thermal stability and prevent on-column degradation.[1][5]

Methodology:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) or cyanopropylsiloxane stationary phase.[1]

  • Carrier Gas: Helium or Hydrogen.[1]

  • Temperature Program:

    • Injector Temperature: 250 °C.

    • Oven: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C.

  • Sample Preparation (with Derivatization): To simultaneously analyze for phenoxyacetic acid, a methylation step is performed. React the sample with a methylating agent like diazomethane or trimethylsilyldiazomethane to convert the acid to its more volatile methyl ester. Dissolve the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Quantitation: Purity is determined by area percent from the resulting chromatogram.[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H-NMR spectroscopy is a primary analytical method that can determine the absolute purity of this compound without requiring an identical reference standard of the analyte.[1]

Methodology:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not have signals overlapping with the analyte signals (e.g., maleic acid or dimethyl sulfone).[1]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Acetone-d₆, DMSO-d₆).[1]

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of the synthesized this compound and add it to the same NMR tube.

    • Add the deuterated solvent to dissolve both components completely.

  • Acquisition: Acquire the ¹H-NMR spectrum using a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration. A 90° pulse angle should be used.[1]

  • Quantitation: Calculate the purity by comparing the integral of a characteristic, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard. The calculation must account for the number of protons each signal represents and the molar masses and weights of the analyte and the standard.[1]

Acid-Base Titrimetry

Titration is a classic, cost-effective method for determining the total assay of an anhydride.[1] It relies on the hydrolysis of the anhydride to its corresponding carboxylic acid, followed by neutralization with a standard base. A commercial supplier specifies titration as the assay method for this compound with a purity of ≥ 98%.[2]

Methodology:

  • Reagents:

    • Standardized 0.5 M sodium hydroxide (NaOH) solution.

    • Standardized 0.5 M hydrochloric acid (HCl) solution.

    • Pyridine or a similar catalyst to facilitate hydrolysis.

    • Phenolphthalein indicator.

    • Solvent mixture (e.g., acetone/water).

  • Procedure (Two-Step):

    • Free Acid Determination: Dissolve a known mass of the sample in the solvent. Titrate immediately with standardized NaOH to the phenolphthalein endpoint. This determines the amount of pre-existing phenoxyacetic acid.

    • Total Acid (Anhydride + Free Acid) Determination: To a separate, accurately weighed sample, add a known excess of standardized NaOH solution and pyridine. Allow the mixture to stand for a sufficient time (e.g., 1 hour) to ensure complete hydrolysis of the anhydride.

    • Back-titrate the excess NaOH with standardized HCl to the phenolphthalein endpoint.

  • Calculation: The amount of this compound is calculated from the difference between the total acid titration and the free acid titration.

Visualized Workflows and Comparisons

To better illustrate the relationships and processes described, the following diagrams are provided.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_results Data Processing & Results start Synthesized This compound dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatize (for GC) dissolve->derivatize Optional hplc HPLC dissolve->hplc qnmr qNMR dissolve->qnmr titration Titration dissolve->titration gc GC derivatize->gc process Chromatogram/ Spectrum/ Titration Curve Analysis hplc->process gc->process qnmr->process titration->process calculate Calculate Purity (%) process->calculate report Final Purity Report calculate->report

Caption: Workflow for the purity analysis of synthesized this compound.

Method_Comparison center Phenoxyacetic Anhydride Purity hplc HPLC (High Specificity) center->hplc gc GC (Volatile Impurities) center->gc qnmr qNMR (Absolute Purity) center->qnmr titration Titration (Total Assay) center->titration hplc->gc Complementary qnmr->titration Quantitative Focus

Caption: Comparison of key analytical techniques for anhydride purity determination.

References

A Comparative Guide to Analytical Methods for Quantifying Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the quantification of phenoxyacetic anhydride. This compound is a versatile reagent used in the synthesis of pharmaceuticals and other fine chemicals. Accurate quantification is crucial for process control, quality assurance, and stability testing. This document details the principles, experimental protocols, and performance characteristics of several common analytical techniques.

Methodology Comparison

The selection of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the context of the analysis (e.g., routine quality control vs. research). The most common and applicable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Titrimetry, and UV-Vis Spectrophotometry. Quantitative Nuclear Magnetic Resonance (qNMR) also presents a powerful, albeit less common, alternative for absolute purity determination.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of each analytical method. It is important to note that while these figures are representative for the analysis of organic anhydrides and related molecules, the exact performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVGC-MSTitrimetryUV-Vis SpectrophotometryqNMR
Principle Separation based on polarity and differential partitioning between stationary and mobile phases.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Neutralization reaction (hydrolysis to carboxylic acid followed by acid-base titration).Measurement of light absorbance by the analyte at a specific wavelength.Signal intensity is directly proportional to the number of atomic nuclei.
Primary Use Quantitation of the anhydride and non-volatile impurities; stability-indicating assays.Quantitation of volatile impurities and the anhydride, particularly at trace levels.Assay of total anhydride content (purity).Rapid quantification in simple matrices.Absolute purity determination without a specific reference standard of the analyte.
Linearity (r²) > 0.999> 0.999N/A (Direct Method)> 0.99N/A (Direct Method)
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 1 µg/mLHigh (mg range)0.5 - 5 µg/mLHigh (mg range)
Limit of Quantification (LOQ) 5 - 30 µg/mL0.5 - 5 µg/mLHigh (mg range)2 - 15 µg/mLHigh (mg range)
Precision (%RSD) < 2%< 5%< 1%< 3%< 1%
Throughput HighMediumLowHighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of this compound and its potential degradation products, making it ideal for stability-indicating methods.[1]

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being relatively non-polar, will be retained on the column and can be quantified by UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with 0.1% orthophosphoric acid to ensure good peak shape. The exact ratio may require optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (based on the phenoxy chromophore)

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While anhydrides can be analyzed directly, derivatization may sometimes be employed to improve chromatographic properties.[2][3]

Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector (e.g., quadrupole)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Helium at 1.0 mL/min (constant flow)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. Quantify the analyte in the sample using this curve.

Titrimetry

Titrimetry is a classic, cost-effective method for determining the overall purity of an anhydride. This method relies on the hydrolysis of the anhydride to its corresponding carboxylic acid, followed by titration with a standardized base.[4]

Principle: this compound reacts with water to form two equivalents of phenoxyacetic acid. The total amount of acid is then determined by titration with a standardized solution of a strong base.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter or visual indicator

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Solvent (e.g., a mixture of acetone and water)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a flask.

  • Hydrolysis: Dissolve the sample in 50 mL of acetone. Add 50 mL of distilled water to hydrolyze the anhydride to the diacid. Gentle warming may be required.

  • Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed.

  • Calculation: Calculate the purity of this compound based on the volume of NaOH used, its molarity, and the stoichiometry of the reaction (1 mole of anhydride produces 2 moles of acid).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method suitable for the quantification of this compound in samples with a simple matrix, where interfering substances that absorb at the same wavelength are absent.[5]

Principle: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The phenoxy group in this compound provides a chromophore that absorbs UV light.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Solvent (e.g., Ethanol, Methanol, or Acetonitrile)

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax), which is expected to be around 270 nm.

  • Standard Solution Preparation: Prepare a stock solution of this compound and a series of calibration standards in the chosen solvent.

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standards and the sample at the predetermined λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification sample Weigh Sample dissolve_sample Dissolve & Dilute Sample sample->dissolve_sample standard Weigh Standard dissolve_standard Dissolve & Prepare Calibration Standards standard->dissolve_standard filter_sample Filter Sample (for HPLC/UV-Vis) dissolve_sample->filter_sample gcms GC-MS Analysis dissolve_sample->gcms Inject titration Titrimetric Analysis dissolve_sample->titration Titrate qnmr qNMR Analysis dissolve_sample->qnmr Analyze hplc HPLC-UV Analysis dissolve_standard->hplc dissolve_standard->gcms uvvis UV-Vis Analysis dissolve_standard->uvvis dissolve_standard->qnmr filter_sample->hplc Inject filter_sample->uvvis Measure acquire_data Acquire Signal (Peak Area / Absorbance / Volume) hplc->acquire_data gcms->acquire_data titration->acquire_data uvvis->acquire_data qnmr->acquire_data calibration Generate Calibration Curve acquire_data->calibration quantify Calculate Concentration/ Purity acquire_data->quantify Direct Calculation (Titrimetry/qNMR) calibration->quantify report Report Results quantify->report

Caption: General workflow for the quantification of this compound.

References

A Comparative Guide to Phenoxyacetyl Group Deprotection Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxyacetyl (Pac) group is a valuable amine-protecting group in organic synthesis, particularly in the construction of complex molecules such as oligonucleotides and peptides. Its mild cleavage conditions make it an attractive alternative to more robust protecting groups. This guide provides a comprehensive comparison of common chemical and enzymatic protocols for the deprotection of the phenoxyacetyl group, supported by experimental data to aid in the selection of the most suitable method for your research needs.

Chemical Deprotection Methods

Chemical deprotection of the phenoxyacetyl group is widely employed, especially in solid-phase oligonucleotide synthesis. The most common methods involve ammonolysis or treatment with a mild base in an alcoholic solvent.

Comparison of Chemical Deprotection Protocols
Deprotection ReagentSubstrate ContextTemperatureTimeYieldReference
29% AmmoniaN-Phenoxyacetyl-protected deoxynucleosidesRoom Temperature< 4 hoursComplete[1][2]
30% NH4OHUltraMild Monomers (Pac-dA, Ac-dC, iPr-Pac-dG)Room Temperature2 hoursComplete[3]
0.05 M Potassium Carbonate in MethanolUltraMild Monomers (Pac-dA, Ac-dC, iPr-Pac-dG)Room Temperature4 hoursComplete[3]
Aqueous MethylamineN-Phenoxyacetyl-protected nucleosidesNot SpecifiedNot SpecifiedFast Deprotection
Gaseous Ammonia(tert-butyl)phenoxyacetyl-protected oligonucleotidesRoom Temperature35 minutesComplete
Gaseous Methylamine(tert-butyl)phenoxyacetyl-protected oligonucleotidesRoom Temperature2 minutesComplete

Key Findings from Experimental Data:

  • Ammonia-based reagents are highly effective for the rapid deprotection of phenoxyacetyl groups, often achieving complete cleavage in a few hours at room temperature.[1][2][3]

  • Potassium carbonate in methanol offers a milder, non-aqueous alternative, which can be beneficial for substrates sensitive to aqueous ammonia.[3]

  • The use of gaseous amines like ammonia or methylamine can dramatically reduce deprotection times to minutes for sterically hindered phenoxyacetyl derivatives.

  • The half-life for the deprotection of 2-N-(phenoxyacetyl)-8-oxo-7,8-dihydro-2'-deoxyguanosine in concentrated ammonia at room temperature has been determined to be 30 minutes, highlighting the lability of the Pac group under these conditions.

Enzymatic Deprotection: A Greener Alternative

The enzymatic cleavage of the phenoxyacetyl group represents a highly specific and environmentally friendly approach. Penicillin G acylase (PGA), an enzyme widely used in the pharmaceutical industry for the synthesis of β-lactam antibiotics, has shown efficacy in hydrolyzing phenoxyacetyl amides.

Penicillin G Acylase (PGA)

Penicillin G acylase (EC 3.5.1.11) catalyzes the hydrolysis of the amide bond in penicillin G and related compounds. Its substrate specificity extends to the phenoxyacetyl group, making it a viable biocatalyst for deprotection under mild, aqueous conditions. While the enzyme shows a preference for the phenylacetyl group, it effectively processes phenoxyacetyl substrates.

Quantitative Data on Enzymatic Deprotection:

While specific percentage yields for the deprotection of a simple N-phenoxyacetyl amine are not extensively reported in the literature, studies on the hydrolysis of phenoxymethylpenicillin (Penicillin V), which contains a phenoxyacetyl moiety, demonstrate the enzyme's capability. In industrial bioprocesses, the enzymatic hydrolysis of penicillins to produce 6-aminopenicillanic acid (6-APA) can achieve high conversion yields, often exceeding 90%.

Experimental Protocols

Chemical Deprotection Protocol: Ammonolysis

This protocol is a general procedure for the deprotection of phenoxyacetyl-protected amines on a solid support, commonly used in oligonucleotide synthesis.

Materials:

  • Phenoxyacetyl-protected substrate on a solid support (e.g., CPG)

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Eppendorf tube or sealed vial

Procedure:

  • Transfer the solid support containing the phenoxyacetyl-protected compound to a 1.5 mL Eppendorf tube or a sealed vial.

  • Add 1 mL of concentrated aqueous ammonia to the solid support.

  • Seal the tube/vial tightly and gently agitate at room temperature for 2-4 hours. For more resistant substrates, the reaction time can be extended or the temperature can be slightly elevated (e.g., 55 °C), but this should be optimized for the specific substrate to avoid degradation.

  • After the reaction is complete, centrifuge the tube and carefully transfer the supernatant containing the deprotected compound to a new tube.

  • Wash the solid support with a 1:1 mixture of ethanol and water, and combine the washings with the supernatant.

  • Evaporate the solvent under reduced pressure to obtain the crude deprotected product.

  • Purify the product as required, for example, by HPLC.

Enzymatic Deprotection Protocol: Penicillin G Acylase

This protocol provides a general framework for the enzymatic deprotection of an N-phenoxyacetyl-protected amine. Optimization of pH, temperature, enzyme concentration, and reaction time is recommended for specific substrates.

Materials:

  • N-phenoxyacetyl-protected amine substrate

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (e.g., 50 mM, pH 7.5-8.0)

  • Reaction vessel (e.g., glass vial with magnetic stirrer)

  • pH meter and base solution (e.g., 0.1 M NaOH) for pH control (optional, for larger scale)

Procedure:

  • Dissolve the N-phenoxyacetyl-protected amine substrate in the phosphate buffer to a desired concentration (e.g., 10-50 mM).

  • Add immobilized Penicillin G Acylase to the substrate solution. The enzyme loading will need to be optimized, but a starting point could be 10-50 mg of immobilized enzyme per mmol of substrate.

  • Stir the reaction mixture at a controlled temperature, typically between 25-37 °C.

  • Monitor the progress of the reaction by a suitable analytical method, such as HPLC or TLC, by taking small aliquots from the reaction mixture at regular intervals.

  • If the reaction causes a significant drop in pH due to the formation of phenoxyacetic acid, maintain the pH at the optimal level for the enzyme by the controlled addition of a base.

  • Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The immobilized enzyme can often be washed and reused.

  • Isolate the deprotected amine from the aqueous solution by extraction or other suitable purification methods.

Workflow and Pathway Diagrams

Deprotection_Workflow cluster_chemical Chemical Deprotection cluster_enzymatic Enzymatic Deprotection chem_start Phenoxyacetyl-Protected Amine chem_reagent Add Deprotection Reagent (e.g., Ammonia, K2CO3/MeOH) chem_start->chem_reagent chem_reaction Reaction at RT chem_reagent->chem_reaction chem_workup Workup & Purification chem_reaction->chem_workup chem_product Deprotected Amine chem_workup->chem_product enz_start Phenoxyacetyl-Protected Amine enz_enzyme Add Immobilized Penicillin G Acylase in Buffer enz_start->enz_enzyme enz_reaction Reaction at Controlled pH and Temperature enz_enzyme->enz_reaction enz_separation Enzyme Separation enz_reaction->enz_separation enz_workup Workup & Purification enz_separation->enz_workup enz_product Deprotected Amine enz_workup->enz_product

Caption: General experimental workflows for chemical and enzymatic deprotection of the phenoxyacetyl group.

Deprotection_Logic start Substrate Compatibility? sensitive Sensitive Functional Groups? start->sensitive Yes speed Speed a Priority? start->speed No enzymatic Enzymatic Deprotection (Penicillin G Acylase) sensitive->enzymatic Yes mild_chem Mild Chemical (K2CO3/MeOH) sensitive->mild_chem No green Green Chemistry Emphasis? speed->green No fast_chem Fast Chemical (Gaseous Amine) speed->fast_chem Yes chemical Chemical Deprotection (Ammonia, K2CO3) green->chemical No green->enzymatic Yes

Caption: Decision logic for selecting a phenoxyacetyl group deprotection protocol.

References

A Comparative Guide to the Reactivity of Phenoxyacetic Anhydride and Its Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of phenoxyacetic anhydride and its para-substituted derivatives. The reactivity of these compounds is a critical factor in their application as acylating agents in the synthesis of pharmaceuticals and other fine chemicals. Electronic effects of substituents on the phenoxy ring can significantly influence the electrophilicity of the carbonyl carbons, thereby altering the rate of nucleophilic attack. This guide presents quantitative data, detailed experimental protocols for determining reaction kinetics, and visualizations of the underlying chemical principles.

Quantitative Comparison of Reactivity: The Hammett Relationship

The influence of para-substituents on the reactivity of this compound can be quantified using the Hammett equation, which describes a linear free-energy relationship between reaction rates and the electronic properties of the substituents. The equation is given by:

log(kₓ/k₀) = ρσ

where:

  • kₓ is the rate constant for the substituted derivative.

  • k₀ is the rate constant for the unsubstituted this compound.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbons. Conversely, a negative ρ value would indicate that electron-donating groups accelerate the reaction. For nucleophilic acyl substitution reactions like hydrolysis or acylation, a positive ρ value is expected.

The following table presents a quantitative comparison of the reactivity of several para-substituted phenoxyacetic anhydrides in a model hydrolysis reaction. The rate constants are hypothetical values generated based on the Hammett equation with an assumed reaction constant (ρ) of +1.5, which is a reasonable value for this type of reaction, indicating moderate sensitivity to electronic effects.

Substituent (X)Hammett Constant (σₚ)Hypothetical Rate Constant (k) (s⁻¹)Relative Rate (kₓ/k₀)
-OCH₃-0.272.50 x 10⁻⁵0.40
-CH₃-0.173.50 x 10⁻⁵0.56
-H0.006.25 x 10⁻⁵1.00
-Cl+0.231.45 x 10⁻⁴2.32
-NO₂+0.788.25 x 10⁻⁴13.20

As the data illustrates, electron-donating groups such as methoxy (-OCH₃) and methyl (-CH₃) decrease the reaction rate compared to the unsubstituted anhydride. In contrast, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) significantly increase the rate of reaction. This is consistent with the stabilization of the partial positive charge on the carbonyl carbon by electron-donating groups, making it less electrophilic, and the destabilization of this charge by electron-withdrawing groups, which enhances its electrophilicity and susceptibility to nucleophilic attack.

Experimental Protocols

Detailed methodologies for the synthesis of the anhydrides and the kinetic analysis of their reactivity are provided below.

General Synthesis of Substituted Phenoxyacetic Anhydrides

Substituted phenoxyacetic anhydrides can be synthesized from their corresponding carboxylic acids using a dehydrating agent. A general two-step procedure is as follows:

Step 1: Synthesis of Substituted Phenoxyacetic Acids

A Williamson ether synthesis is a common method for preparing phenoxyacetic acids. For example, to synthesize p-chlorophenoxyacetic acid, sodium p-chlorophenoxide is reacted with sodium chloroacetate.[1][2]

Step 2: Conversion to the Anhydride

The substituted phenoxyacetic acid is then converted to the corresponding symmetric anhydride. A common method involves reacting the carboxylic acid with a dehydrating agent like acetic anhydride or using reagents such as oxalyl chloride or thionyl chloride to first form the acid chloride, which is then reacted with the sodium salt of the carboxylic acid.[3][4] A general procedure using a dehydrating agent is to reflux the substituted phenoxyacetic acid with a stoichiometric amount of a powerful dehydrating agent, followed by purification.

Kinetic Analysis of Hydrolysis by UV-Vis Spectroscopy

The rate of hydrolysis of the substituted phenoxyacetic anhydrides can be monitored by UV-Vis spectroscopy. The disappearance of the anhydride or the appearance of the carboxylic acid product can be followed over time.

Materials:

  • Substituted this compound

  • Solvent (e.g., a mixture of acetonitrile and water)

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the this compound derivative in a dry organic solvent (e.g., acetonitrile).

  • Prepare a buffered aqueous solution at the desired pH.

  • Equilibrate both solutions to the desired reaction temperature in a water bath.

  • To a quartz cuvette in the thermostatted cell holder of the spectrophotometer, add the buffered aqueous solution.

  • Initiate the reaction by injecting a small volume of the anhydride stock solution into the cuvette and mix rapidly.

  • Immediately begin recording the absorbance at a predetermined wavelength (where the anhydride absorbs and the acid does not, or vice-versa) as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance value is stable).

Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay or rise function. The second-order rate constant can then be calculated if the concentration of the nucleophile (water) is known and constant.

Visualizations

The following diagrams illustrate the reaction mechanism, experimental workflow, and the Hammett relationship.

hydrolysis_mechanism anhydride Substituted this compound intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic Attack water H₂O (Nucleophile) water->intermediate product1 Substituted Phenoxyacetic Acid (2 eq.) intermediate->product1 Collapse of Intermediate & Proton Transfer

Caption: Mechanism of Hydrolysis of this compound.

experimental_workflow start Start: Prepare Reagents step1 Step 1: Equilibrate Solutions to Reaction Temperature start->step1 step2 Step 2: Initiate Reaction in Cuvette step1->step2 step3 Step 3: Monitor Absorbance vs. Time step2->step3 step4 Step 4: Data Analysis (Fit to Kinetic Model) step3->step4 end End: Determine Rate Constant step4->end

Caption: Experimental Workflow for Kinetic Analysis.

hammett_plot Hammett Plot for Hydrolysis of para-Substituted Phenoxyacetic Anhydrides xaxis σₚ yaxis log(kₓ/k₀) p_OCH3 p_NO2 p_OCH3->p_NO2   ρ = +1.5 p_CH3 p_H p_Cl

Caption: Illustrative Hammett Plot for Anhydride Hydrolysis.

References

A Comparative Guide to Phenoxyacetyl (Pac) Protection in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules such as oligonucleotides and peptides. These temporary modifications of reactive functional groups prevent unwanted side reactions, ensuring the precise construction of the target molecule. The phenoxyacetyl (Pac) group has emerged as a valuable tool, particularly in scenarios requiring mild deprotection conditions to preserve sensitive functionalities. This guide provides an objective comparison of the Pac group with other common alternatives, supported by experimental data, to inform the selection of an optimal protection strategy.

Performance Comparison of Amine Protecting Groups

The choice of a protecting group is dictated by its stability during synthesis and the conditions required for its removal. The Pac group is distinguished by its lability under mild basic conditions, offering a significant advantage over traditional protecting groups which often necessitate harsh, prolonged treatments for cleavage.

Protecting Group Abbreviation Typical Application (Exocyclic Amines) Relative Stability Typical Cleavage Conditions
Phenoxyacetyl PacAdenine (dA), Guanine (dG)[1][2]LowMildly basic; Aqueous NH₃, room temp, 2-4 hrs[1][2][3]; 0.05M K₂CO₃ in MeOH, 4 hrs[1][2]; Gaseous NH₃/methylamine[4]
Benzoyl BzAdenine (dA), Cytosine (dC)[5]HighStrongly basic; Aqueous NH₃, 55-80°C, >8 hrs[6]
Isobutyryl iBuGuanine (dG)[5]HighStrongly basic; Aqueous NH₃, 55-80°C, >8 hrs[7]
Acetyl AcCytosine (dC)[1]Very LowVery mildly basic; AMA (NH₃/methylamine), 65°C, 10 min[6][8]
tert-Butoxycarbonyl Bocα-Amino (Peptides)Acid LabileAcidic; Trifluoroacetic acid (TFA)[9][10]
9-Fluorenylmethyloxycarbonyl Fmocα-Amino (Peptides)Base LabileBasic; Piperidine in DMF[9]

Quantitative Deprotection Data

The rate of deprotection is a critical performance metric. Studies have quantified the cleavage rates of various protecting groups under different conditions, highlighting the rapid nature of Pac group removal compared to standard alternatives. The following table summarizes the cleavage half-life (t½), which is the time required to remove 50% of the protecting groups.

Protected Nucleoside Deprotection Reagent Temperature Cleavage Half-life (t½)
dA(Pac)Ethanolic Ammonia25°C7 min[11]
dG(tBPAC)*Ethanolic Ammonia25°C< 30 s[11]
dC(Ac)Ethanolic Ammonia25°C2 min[11]
dA(Bz)Ethanolic Ammonia25°C11.5 h[11]
dC(Bz)Ethanolic Ammonia25°C3.5 h[11]
dG(iBu)Ethanolic Ammonia25°C> 24 h[11]
dA(Pac)Aqueous Methylamine (40%)25°C< 30 s[11]
dA(Bz)Aqueous Methylamine (40%)25°C4 min[11]

*N-tert-butylphenoxyacetyl (tBPAC) is a related "fast-cleaving" group.[11]

Key Experimental Protocols

The successful implementation of a protecting group strategy relies on well-defined and validated protocols. Below are generalized methodologies for the deprotection of oligonucleotides synthesized using standard and Pac protecting groups.

Protocol 1: Standard Deprotection (Bz, iBu groups)
  • Cleavage from Solid Support: The solid support containing the synthesized oligonucleotide is treated with concentrated aqueous ammonium hydroxide at room temperature for 1-2 hours.

  • Transfer: The supernatant containing the oligonucleotide is transferred to a sealed, screw-cap vial.

  • Deprotection: The vial is heated at 55°C for a minimum of 8 hours (or overnight). For some protecting groups, higher temperatures (e.g., 80°C) may be required to ensure complete removal.[6]

  • Work-up: The vial is cooled, and the ammonia is evaporated under vacuum. The resulting crude oligonucleotide is reconstituted in water for subsequent purification.

Protocol 2: Ultra-Mild Deprotection (Pac, iPr-Pac, Ac groups)
  • Cleavage and Deprotection Reagent: The solid support is treated with either:

    • Concentrated aqueous ammonium hydroxide.[1][12]

    • A solution of 0.05 M potassium carbonate in anhydrous methanol.[1][12]

  • Incubation: The mixture is incubated at room temperature.

    • With ammonium hydroxide: 2 hours.[1][12]

    • With potassium carbonate/methanol: 4 hours.[2]

  • Work-up: The supernatant is removed, and the solvent is evaporated under vacuum. The crude oligonucleotide is reconstituted for purification. This mild, room-temperature procedure is essential for oligonucleotides containing base-labile modifications or dyes (e.g., Cy5, TAMRA).[12][13]

Visualizing Workflows and Logic

Diagrams are essential for conceptualizing complex synthetic processes and decision-making pathways.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle (Automated) cluster_deprotection Post-Synthesis Processing Start 1. Resin Support Couple 2. Couple Phosphoramidite Start->Couple Cap 3. Cap Unreacted Ends Couple->Cap Oxidize 4. Oxidize Phosphite Cap->Oxidize Detritylate 5. Detritylate (Remove DMT) Oxidize->Detritylate Repeat Repeat for next base Detritylate->Repeat Cleavage 6. Cleavage & Deprotection Detritylate->Cleavage Repeat->Couple Std_DP Standard Deprotection (e.g., Bz, iBu) NH4OH, 55°C, 8h+ Cleavage->Std_DP Standard PGs Mild_DP Mild Deprotection (e.g., Pac, Ac) NH4OH, RT, 2h Cleavage->Mild_DP Labile PGs Purify 7. Purification (HPLC/PAGE) Std_DP->Purify Mild_DP->Purify

Caption: Automated oligonucleotide synthesis followed by deprotection.

PG_Decision_Workflow Start Begin Synthesis Planning Q1 Does the target molecule contain base-labile functionalities (e.g., sensitive dyes, modified bases)? Start->Q1 A1_Yes Use Ultra-Mild Protecting Groups Q1->A1_Yes Yes A1_No Standard Protecting Groups are likely suitable Q1->A1_No No Rec_Pac Recommended: - Pac-dA - iPr-Pac-dG - Ac-dC A1_Yes->Rec_Pac Q2 Is rapid deprotection critical? A1_No->Q2 End Finalize PG Strategy Rec_Pac->End Rec_Std Standard: - Bz-dA, Bz-dC - iBu-dG Rec_Std->End A2_Yes Use 'UltraFast' systems (e.g., Ac-dC with AMA reagent) Q2->A2_Yes Yes A2_No Standard deprotection times are acceptable Q2->A2_No No A2_Yes->End A2_No->Rec_Std

Caption: Decision logic for selecting an appropriate protecting group.

Summary and Conclusion

The validation of phenoxyacetyl (Pac) protection demonstrates its critical role in the synthesis of complex, sensitive biomolecules. Its key advantage is the ability to be cleaved under exceptionally mild conditions, which prevents the degradation of delicate functional groups or labels that are incompatible with standard deprotection protocols.[12][13] While alternatives for rapid deprotection exist, such as using acetyl-dC with AMA reagent, the Pac-based "UltraMild" scheme provides a robust, room-temperature method ideal for the most sensitive of substrates.[6][12] Although issues like the poor solubility of the original Pac-dG monomer have been noted, this has been addressed through the development of more soluble derivatives like iPr-Pac-dG.[2][6] By understanding the comparative performance data and leveraging the appropriate protocols, researchers can effectively utilize Pac protection to enhance the yield and purity of complex synthetic targets.

References

A Comparative Guide to Mild Deprotection Schemes in RNA Synthesis: The Role of Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-quality RNA is paramount for a wide range of applications, from basic research to the development of RNA-based therapeutics. A critical step in solid-phase RNA synthesis is the deprotection of the newly synthesized oligonucleotide, a process that can impact the final yield and purity. This guide provides a comprehensive comparison of mild deprotection schemes, with a focus on the use of phenoxyacetic anhydride as a key reagent, versus traditional methods.

Introduction to Deprotection in RNA Synthesis

During solid-phase RNA synthesis, protecting groups are used on the nucleobases (A, C, G, and U) and the 2'-hydroxyl group of the ribose sugar to ensure specific and controlled chain elongation. Following synthesis, these protecting groups must be removed to yield the final, functional RNA molecule. Standard deprotection methods often involve harsh alkaline conditions (e.g., concentrated ammonium hydroxide at elevated temperatures) that can be detrimental to sensitive RNA molecules, particularly those containing modified nucleosides or fluorescent labels. This has led to the development of milder deprotection strategies.

The "UltraMild" approach utilizes base-labile protecting groups, such as phenoxyacetyl (Pac) for adenine and 4-isopropyl-phenoxyacetyl (iPr-Pac) for guanine, in conjunction with acetyl (Ac) for cytosine.[1][2] A key innovation in this scheme is the use of this compound (Pac₂O) as the capping agent during synthesis.

The Critical Role of the Capping Agent

The capping step in solid-phase synthesis is designed to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, thereby preventing the formation of deletion mutants.[3] The standard capping reagent is acetic anhydride (Ac₂O). However, when using Pac or iPr-Pac protected monomers, acetic anhydride can cause a side reaction known as transamidation, where the phenoxyacetyl group on the guanine base is exchanged for an acetyl group.[1][4] This newly formed Ac-dG is more stable and requires harsher conditions for removal, thus negating the benefit of the milder protecting groups.[4][5]

This compound is employed to circumvent this issue. By using a capping agent with the same acyl chemistry as the protecting groups, the potential for transamidation is eliminated.[5][6] This allows for significantly milder final deprotection conditions, preserving the integrity of sensitive RNA molecules.

Performance Comparison: this compound vs. Acetic Anhydride

While the theoretical advantages of using this compound in mild deprotection schemes are well-established, direct quantitative comparisons of yield and purity in peer-reviewed literature are scarce. The following tables summarize the expected performance based on product literature and qualitative descriptions from research articles.

Table 1: Comparison of Capping Agents and Deprotection Conditions

FeatureStandard Method (Acetic Anhydride Capping)UltraMild Method (this compound Capping)
Capping Agent Acetic Anhydride (Ac₂O)This compound (Pac₂O)
Base Protecting Groups Standard acyl groups (e.g., Benzoyl for A, Acetyl for C, Isobutyryl for G)Phenoxyacetyl (Pac) for A, Acetyl (Ac) for C, Isopropyl-phenoxyacetyl (iPr-Pac) for G[1][2]
Deprotection Conditions Concentrated Ammonium Hydroxide, often at elevated temperatures (e.g., 55-65°C) for several hours0.05M Potassium Carbonate in Methanol (4 hours at room temperature) OR Concentrated Ammonium Hydroxide (2 hours at room temperature)[5][6]
Compatibility Robust for standard RNA synthesisEssential for RNA with sensitive modifications (dyes, modified bases)

Table 2: Expected Performance and Purity

ParameterStandard Method (Acetic Anhydride Capping)UltraMild Method (this compound Capping)
Crude Purity Generally high for standard oligonucleotides, but can be lower for longer sequences or those prone to degradation.Expected to be higher for sensitive oligonucleotides due to reduced degradation and side-product formation.
Final Yield Can be compromised by harsh deprotection conditions, especially for sensitive sequences.Potentially higher for sensitive sequences due to less degradation during deprotection.
Deprotection Time Typically longer (e.g., overnight) to ensure complete removal of standard protecting groups.Significantly shorter (2-4 hours at room temperature).[5][6]
Side Reactions Risk of base modification or chain cleavage for sensitive RNA molecules.Minimized risk of degradation of sensitive moieties. Avoids transamidation of Pac/iPr-Pac groups.[1][6]

Experimental Protocols

The following are detailed, representative protocols for RNA synthesis utilizing either the standard acetic anhydride capping method or the UltraMild this compound capping method.

Standard RNA Synthesis and Deprotection Protocol

This protocol is suitable for the synthesis of standard, unmodified RNA oligonucleotides.

1. Solid-Phase Synthesis:

  • Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside.

  • Phosphoramidites: Standard 2'-O-TBDMS or 2'-O-TOM protected phosphoramidites with benzoyl (Bz) or isobutyryl (iBu) base protection.

  • Synthesis Cycle:

    • Detritylation: 3% Trichloroacetic acid in Dichloromethane.

    • Coupling: Phosphoramidite and activator (e.g., 5-Ethylthio-1H-tetrazole).

    • Capping: Acetic Anhydride/N-Methylimidazole/THF.

    • Oxidation: Iodine/Water/Pyridine.

  • This cycle is repeated for each nucleotide addition.

2. Cleavage and Deprotection:

  • The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 8-12 hours.

  • The supernatant containing the cleaved and partially deprotected RNA is collected.

3. 2'-Hydroxyl Deprotection:

  • The RNA is dried and resuspended in a solution of Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

  • The reaction is incubated at 65°C for 1.5-2.5 hours.

4. Purification:

  • The fully deprotected RNA is purified by HPLC or PAGE.

UltraMild RNA Synthesis and Deprotection Protocol

This protocol is recommended for the synthesis of RNA containing sensitive modifications.

1. Solid-Phase Synthesis:

  • Support: CPG functionalized with the initial nucleoside.

  • Phosphoramidites: 2'-O-TBDMS or 2'-O-TOM protected phosphoramidites with phenoxyacetyl (Pac) for A, acetyl (Ac) for C, and isopropyl-phenoxyacetyl (iPr-Pac) for G protection.[1][2]

  • Synthesis Cycle:

    • Detritylation: 3% Trichloroacetic acid in Dichloromethane.

    • Coupling: Phosphoramidite and activator.

    • Capping: this compound/N-Methylimidazole/THF.[6]

    • Oxidation: Iodine/Water/Pyridine.

  • This cycle is repeated for each nucleotide addition.

2. Cleavage and Deprotection:

  • The solid support is treated with either:

    • 0.05 M Potassium Carbonate in anhydrous methanol for 4 hours at room temperature.[5]

    • Concentrated ammonium hydroxide for 2 hours at room temperature.[5]

  • The supernatant containing the cleaved and base-deprotected RNA is collected.

3. 2'-Hydroxyl Deprotection:

  • The protocol is the same as the standard method, using TEA·3HF.

4. Purification:

  • The fully deprotected RNA is purified by HPLC or PAGE.

Visualizing the Workflow

The following diagrams illustrate the key decision points and workflows in RNA synthesis and deprotection.

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis start Start Synthesis choose_protecting_group Choose Base Protecting Groups start->choose_protecting_group standard_pg Standard Acyl (Bz, iBu) choose_protecting_group->standard_pg Standard RNA mild_pg Mild Acyl (Pac, iPr-Pac) choose_protecting_group->mild_pg Sensitive RNA capping_step Capping standard_pg->capping_step mild_pg->capping_step acetic_anhydride Acetic Anhydride capping_step->acetic_anhydride Standard phenoxyacetic_anhydride This compound capping_step->phenoxyacetic_anhydride UltraMild synthesis_complete Synthesis Complete acetic_anhydride->synthesis_complete phenoxyacetic_anhydride->synthesis_complete Deprotection_Workflow cluster_standard Standard Deprotection cluster_mild Mild Deprotection start Synthesized RNA on Solid Support cleavage_std Cleavage & Base Deprotection (NH4OH, 55°C, 8-12h) start->cleavage_std Acetic Anhydride Capping cleavage_mild Cleavage & Base Deprotection (K2CO3/MeOH or NH4OH, RT, 2-4h) start->cleavage_mild this compound Capping hydroxyl_deprotection 2'-Hydroxyl Deprotection (TEA.3HF, 65°C, 1.5-2.5h) cleavage_std->hydroxyl_deprotection cleavage_mild->hydroxyl_deprotection purification Purification (HPLC/PAGE) hydroxyl_deprotection->purification final_product Purified RNA purification->final_product

References

A Comparative Guide to Byproduct Characterization from Phenoxyacetyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that influences the efficiency, purity, and overall success of a synthetic strategy. The phenoxyacetyl (Pac) group, particularly for the protection of exocyclic amines in nucleobases during oligonucleotide synthesis, offers advantages due to its mild cleavage conditions.[1][2] However, a thorough understanding of the byproduct profile generated during its removal is essential for process optimization and ensuring the purity of the final product.

This guide provides a comparative analysis of the byproducts generated during the deprotection of the phenoxyacetyl group versus common alternative amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn). The comparison is supported by a summary of potential byproducts, their formation mechanisms, and detailed experimental protocols for their characterization.

Comparison of Deprotection Byproducts

The choice of a protecting group is intrinsically linked to its deprotection chemistry, which dictates the nature of the byproducts formed. The following table summarizes the primary and potential side-reaction byproducts for Pac, Boc, Cbz, and Bn protecting groups.

Protecting GroupDeprotection ConditionsPrimary ByproductsPotential Side-Reaction Byproducts
Phenoxyacetyl (Pac) Mildly basic (e.g., aq. NH₃, K₂CO₃ in MeOH)Phenoxyacetic acid, PhenoxyacetamideMichael addition adducts with certain linkers, Acrylonitrile-related adducts (from cyanoethyl group)[3][4]
tert-Butoxycarbonyl (Boc) Acidic (e.g., TFA, HCl)Carbon dioxide, Isobutylenetert-Butyl cation leading to alkylation of nucleophilic residues (e.g., Trp, Met)
Carboxybenzyl (Cbz) Catalytic Hydrogenolysis (H₂, Pd/C)Toluene, Carbon dioxideBenzyl iodide (if using Lewis acid/TMS-iodide), Incomplete deprotection[5][6]
Benzyl (Bn) Catalytic Hydrogenolysis (H₂, Pd/C)TolueneOver-reduction of other functional groups, Catalyst poisoning by sulfur-containing compounds

Experimental Protocols

Accurate characterization and quantification of byproducts are crucial for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Protocol 1: HPLC Quantification of Phenoxyacetic Acid

This protocol is adapted from methods for the analysis of phenoxyacetic acid herbicides and can be optimized for the analysis of deprotection reaction mixtures.[7][8]

1. Objective: To quantify the amount of phenoxyacetic acid generated as a byproduct during Pac deprotection.

2. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Phenoxyacetic acid standard.

  • Reaction mixture from Pac deprotection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-15 min: Linear gradient to 10% A, 90% B

    • 15-20 min: Hold at 10% A, 90% B

    • 20-25 min: Return to 90% A, 10% B and equilibrate.

4. Sample Preparation:

  • Quench the deprotection reaction.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances.

  • Dissolve the final sample in the initial mobile phase composition.

5. Quantification:

  • Prepare a calibration curve using known concentrations of the phenoxyacetic acid standard.

  • Inject the prepared sample and integrate the peak corresponding to phenoxyacetic acid.

  • Calculate the concentration of phenoxyacetic acid in the sample based on the calibration curve.

Protocol 2: LC-MS Characterization of Byproducts

This protocol provides a general framework for the identification of both expected and unexpected byproducts from deprotection reactions.

1. Objective: To identify and characterize the byproducts from a deprotection reaction using LC-MS.

2. Instrumentation and Reagents:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole).

  • C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Deprotection reaction mixture.

3. Chromatographic and MS Conditions:

  • LC Gradient: A suitable gradient to separate components of the reaction mixture.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of compounds.

  • Mass Range: Scan a broad mass range (e.g., m/z 100-1500).

  • MS/MS Analysis: Perform fragmentation analysis on parent ions of interest to aid in structural elucidation.

4. Data Analysis:

  • Extract ion chromatograms for expected byproduct masses.

  • Compare mass spectra and fragmentation patterns with known standards or databases.

  • For unknown peaks, propose structures based on accurate mass measurements and fragmentation data.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Deprotection_Byproduct_Workflow cluster_reaction Deprotection Reaction cluster_analysis Byproduct Analysis cluster_results Results start Protected Substrate deprotection Deprotection (e.g., NH3 for Pac) start->deprotection mixture Crude Reaction Mixture deprotection->mixture sample_prep Sample Preparation (Extraction/Dilution) mixture->sample_prep hplc HPLC-UV Analysis sample_prep->hplc Quantitative lcms LC-MS/MS Analysis sample_prep->lcms Qualitative quant Quantification hplc->quant ident Identification lcms->ident report Byproduct Profile quant->report ident->report Byproduct_Formation_Mechanisms cluster_pac Phenoxyacetyl (Pac) Deprotection cluster_boc tert-Butoxycarbonyl (Boc) Deprotection cluster_cbz Carboxybenzyl (Cbz) Deprotection pac R-NH-CO-CH2-O-Ph pac_prod R-NH2 + Ph-O-CH2-CONH2 pac->pac_prod Ammonolysis nh3 NH3 / H2O boc R-NH-CO-O-tBu h_plus H+ (TFA) boc_prod R-NH2 + CO2 + Isobutylene boc->boc_prod Acidolysis tbu_cation t-Butyl Cation (Side Reactions) boc_prod->tbu_cation leads to cbz R-NH-CO-O-Bn cbz_prod R-NH2 + CO2 + Toluene cbz->cbz_prod Hydrogenolysis h2_pd H2, Pd/C Protecting_Group_Comparison start Protecting Group Selection pac Phenoxyacetyl (Pac) start->pac Base-labile (Mild) boc tert-Butoxycarbonyl (Boc) start->boc Acid-labile cbz_bn Cbz / Bn start->cbz_bn Hydrogenolysis pac_byprod Byproducts: Phenoxyacetic acid/amide pac->pac_byprod boc_byprod Byproducts: CO2, Isobutylene (Alkylation risk) boc->boc_byprod cbz_bn_byprod Byproducts: CO2, Toluene cbz_bn->cbz_bn_byprod

References

Safety Operating Guide

Proper Disposal of Phenoxyacetic Anhydride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of phenoxyacetic anhydride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. As a skin, eye, and respiratory irritant, proper personal protective equipment (PPE) and adherence to safety protocols are paramount.[1] This guide outlines the necessary steps for the safe management and disposal of this compound, from initial handling to final waste neutralization and disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene).[2][3]

  • Body Protection: A flame-retardant lab coat and full-length pants.[4]

  • Respiratory Protection: Use in a fume hood is essential. A respirator may be necessary for spills or if working outside of a fume hood is unavoidable.[4][5]

Step-by-Step Disposal Procedure

The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through controlled hydrolysis followed by neutralization. This process converts the reactive anhydride into the less hazardous phenoxyacetic acid, which is then neutralized to a safe pH for disposal.

Experimental Protocol: Hydrolysis and Neutralization

Materials:

  • This compound waste

  • Large beaker (at least 10 times the volume of the anhydride)

  • Stir bar and stir plate

  • Crushed ice or an ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution or another suitable base (e.g., sodium hydroxide, calcium hydroxide)[6][7]

  • pH meter or pH paper

Procedure:

  • Preparation: In a chemical fume hood, prepare a large beaker with a stir bar and a significant excess of crushed ice or an ice-water bath. The volume of the ice/water should be at least 10 times the volume of the this compound to be neutralized.[6] This is crucial to control the exothermic reaction.

  • Slow Addition: Slowly and carefully add the this compound to the ice/water mixture while stirring continuously. The slow addition helps to manage the heat generated during hydrolysis.[6]

  • Hydrolysis: Allow the mixture to stir until all the this compound has reacted with the water to form phenoxyacetic acid. This may take some time, and the disappearance of any solid anhydride can be an indicator of reaction completion.

  • Neutralization: Once hydrolysis is complete, begin the slow addition of a saturated sodium bicarbonate solution to the acidic mixture.[6] Carbon dioxide gas will evolve, so add the base slowly to avoid excessive foaming and potential overflow.[8]

  • pH Monitoring: Periodically monitor the pH of the solution using a pH meter or pH paper. Continue adding the sodium bicarbonate solution until the pH of the waste solution is within an acceptable range for your institution's and local regulations, typically between 5.5 and 9.5.[6][9]

  • Final Disposal: Once the solution is neutralized and gas evolution has ceased, it can typically be disposed of down the drain with a copious amount of water, in accordance with your institution's and local regulations for aqueous waste.[6][10]

For large quantities or if in-lab neutralization is not feasible, this compound must be disposed of as hazardous waste.

Hazardous Waste Disposal Protocol:

  • Containerization: Place the this compound in a clearly labeled, sealable container suitable for hazardous waste. Ensure the container is compatible with the chemical and is in good condition with no leaks.[1][2]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."[1][6] Do not use abbreviations or chemical formulas. The label should also include the date of waste generation and the principal investigator's contact information.[6]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.[2] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[5]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste.[4][6]

Quantitative Data

Parameter Value Species Notes
Acute Oral LD50639 - 1646 mg/kgRatLD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[11]
Acute Dermal LD501829 - >2000 mg/kgRabbit
Acute Oral LD50>2025 mg/kgWild Duck
Final pH for Neutralized Waste5.5 - 9.5-This pH range is generally acceptable for laboratory aqueous waste disposal.[6][9]
Molar Ratio for Neutralization1 mole Anhydride : 2 moles Base-This compound hydrolyzes to two equivalents of phenoxyacetic acid, each neutralized by one equivalent of a monobasic base.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity Small large_quantity Large Quantity or No In-Lab Neutralization assess_quantity->large_quantity Large hydrolysis Controlled Hydrolysis (Ice Bath) small_quantity->hydrolysis hazardous_waste Dispose as Hazardous Waste large_quantity->hazardous_waste neutralization Neutralization (e.g., NaHCO3) hydrolysis->neutralization check_ph Check pH (5.5 - 9.5) neutralization->check_ph ph_ok pH in Range check_ph->ph_ok Yes ph_not_ok Adjust pH check_ph->ph_not_ok No drain_disposal Dispose Down Drain with Copious Water ph_ok->drain_disposal ph_not_ok->neutralization end Disposal Complete drain_disposal->end containerize Properly Containerize and Label hazardous_waste->containerize ehs_pickup Arrange EHS Pickup containerize->ehs_pickup ehs_pickup->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Phenoxyacetic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Phenoxyacetic anhydride. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure laboratory safety and compliance.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health risks. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] All handling of this compound should be performed with the appropriate safety measures in place to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is critical to ensure personnel safety when working with this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should also be worn.[3]Protects against splashes, dust, and vapors which can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene.[3] Gloves must be inspected before use.Prevents skin contact which can lead to irritation.[3]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.[3]Provides a barrier against accidental spills and contact.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dust is generated.[3][4]Protects the respiratory system from irritating dust and vapors.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is crucial for minimizing risks associated with this compound.

1. Pre-Operational Checks:

  • Ensure a safety shower and eyewash station are accessible and fully operational.[3]

  • Verify that the chemical fume hood is certified and functioning correctly.[3]

  • Assemble all necessary PPE and inspect for any damage.

  • Have spill cleanup materials readily available.[3]

2. Handling Procedure:

  • All manipulations of this compound must be conducted within a certified chemical fume hood.[3]

  • Always wear the prescribed PPE.[1]

  • When opening the container, do so carefully to avoid generating dust.[1]

  • Use dedicated spatulas and glassware for weighing and transferring the chemical.

  • Keep the container tightly closed when not in use.[1]

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[3]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the contaminated skin with plenty of water for at least 15 minutes.[5][6] Remove contaminated clothing and shoes while rinsing.[4][7] Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[1] Get medical attention immediately.[7]
Inhalation Move the exposed person to fresh air at once.[7] If breathing has stopped, perform artificial respiration.[7] Seek medical attention as soon as possible.[7]
Ingestion Do not induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate personnel from the immediate spill area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., sand or earth) and transfer to a suitable container for disposal.[8]

  • Use non-sparking tools to collect the absorbed material.[1][8]

  • Prevent the spill from entering drains or waterways.[1]

Disposal:

  • Dispose of this compound waste through a licensed professional waste disposal service.[3]

  • The material may be disposed of by controlled incineration with flue gas scrubbing.[1]

  • For small quantities, the anhydride can be carefully hydrolyzed by reacting it with a basic solution (e.g., sodium hydroxide) under controlled conditions in a fume hood to form the less reactive phenoxyacetic acid salt.[3]

  • Contaminated packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]

Workflow for Spill Response

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->don_ppe contain Contain Spill with Inert Material don_ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect package Place in Labeled, Sealed Container collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Logical workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.